molecular formula C35H37N5O7 B1662034 5'-O-DMT-N2-ibu-dG CAS No. 68892-41-1

5'-O-DMT-N2-ibu-dG

Cat. No.: B1662034
CAS No.: 68892-41-1
M. Wt: 639.7 g/mol
InChI Key: RMQXDNUKLIDXOS-ZGIBFIJWSA-N
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Description

N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine is a building block that has been used in the synthesis of oligodeoxyribonucleotides.>

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
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InChI

InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RMQXDNUKLIDXOS-ZGIBFIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074965
Record name Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
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Molecular Weight

639.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68892-41-1
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)guanosine
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Record name Guanosine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)-
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Record name Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
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Record name Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
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Record name 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine
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Foundational & Exploratory

An In-depth Technical Guide to 5'-O-DMT-N2-ibu-dG: A Cornerstone of Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (5'-O-DMT-N2-ibu-dG), a critical building block in the chemical synthesis of DNA. This document details its role in the widely adopted phosphoramidite (B1245037) method for oligonucleotide synthesis, including key experimental protocols and data.

Chemical Structure and Properties

This compound is a protected deoxynucleoside derivative of 2'-deoxyguanosine (B1662781). The strategic placement of protecting groups is essential to prevent unwanted side reactions during the stepwise assembly of an oligonucleotide chain.[1]

Structure:

The molecule consists of a 2'-deoxyguanosine core with two key modifications:

  • A 4,4'-dimethoxytrityl (DMT) group attached to the 5'-hydroxyl function. This bulky, acid-labile group protects the 5'-OH during the coupling reaction and allows for efficient purification of the final oligonucleotide.[2][3]

  • An isobutyryl (ibu) group protecting the exocyclic amine (N2) of the guanine (B1146940) base. This prevents the amine from reacting with the activated phosphoramidite monomers.

Chemical Name: N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine[4]

Synonyms: this compound, iBu-DMT-dG[5]

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C35H37N5O7[6]
Molecular Weight 639.70 g/mol [4]
Appearance White to off-white powder
Solubility Soluble in DMSO and acetonitrile (B52724)
Storage Conditions -20°C[6]

Role in Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis.[7][] This automated, cyclical process allows for the rapid and efficient production of custom DNA sequences.[7] The synthesis proceeds in the 3' to 5' direction and involves a four-step cycle for each nucleotide addition.[9]

The logical relationship of the protecting groups in this compound is crucial for controlled synthesis. The DMT group at the 5' position acts as a temporary gatekeeper, removed at the beginning of each cycle to allow the addition of the next nucleotide. The isobutyryl group at the N2 position is a more permanent protector, remaining in place throughout the chain elongation and removed only at the final deprotection step.

G Protecting Group Strategy in this compound dG 2'-deoxyguanosine Core DMT 5'-O-DMT (Acid-Labile) dG->DMT Protects 5'-OH ibu N2-isobutyryl (Base-Labile) dG->ibu Protects N2-Amine synthesis Oligonucleotide Synthesis DMT->synthesis Enables Stepwise Synthesis ibu->synthesis Prevents Side Reactions

Logical relationship of protecting groups.

Experimental Protocols

The following sections outline the key experimental steps involving this compound in automated oligonucleotide synthesis.

Phosphoramidite Synthesis Cycle

The synthesis cycle is a four-step process that is repeated for each nucleotide added to the growing oligonucleotide chain.

G Automated Oligonucleotide Synthesis Cycle cluster_0 Automated Oligonucleotide Synthesis Cycle detritylation 1. Detritylation (DMT Removal) coupling 2. Coupling (Chain Elongation) detritylation->coupling capping 3. Capping (Terminate Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation end_cycle Repeat for Next Nucleotide oxidation->end_cycle If more nucleotides cleavage Cleavage & Deprotection oxidation->cleavage If last nucleotide start Start with Support-Bound Nucleoside start->detritylation end_cycle->detritylation

Workflow of the phosphoramidite synthesis cycle.

Step 1: Detritylation The cycle begins with the removal of the 5'-DMT protecting group from the solid-support-bound nucleoside.[9]

  • Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) (DCM).

  • Procedure: The acidic solution is passed through the synthesis column, cleaving the DMT group and exposing a free 5'-hydroxyl group. The resulting DMT cation is brightly colored, allowing for spectrophotometric monitoring of the reaction efficiency.

  • Duration: Approximately 60-120 seconds.

Step 2: Coupling The next phosphoramidite monomer, in this case, the 3'-phosphoramidite derivative of this compound, is activated and coupled to the free 5'-hydroxyl group of the growing chain.[9]

  • Reagents:

    • The phosphoramidite monomer solution in acetonitrile.

    • An activator solution, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI).

  • Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the 5'-hydroxyl group.

  • Duration: Approximately 2-5 minutes.[10]

Step 3: Capping To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not undergo coupling are permanently blocked.[9]

  • Reagents:

  • Procedure: The capping solution is introduced to acetylate the unreacted 5'-hydroxyl groups.

  • Duration: Approximately 30-60 seconds.

Step 4: Oxidation The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester.[9]

  • Reagent: A solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).

  • Procedure: The oxidizing solution is passed through the column, converting the P(III) to a P(V) species.

  • Duration: Approximately 30-60 seconds.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

After the final synthesis cycle, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Cleavage from Solid Support

  • Reagent: Concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).

  • Procedure: The solid support is exposed to the basic solution, which cleaves the ester linkage holding the oligonucleotide to the support.

  • Duration: Typically 1-2 hours at room temperature.

Deprotection of Nucleobases The isobutyryl group on the guanine base is removed during the cleavage step with aqueous ammonia or AMA.

  • Procedure: The oligonucleotide solution is heated to complete the removal of the base protecting groups.

  • Conditions for isobutyryl group removal:

    • Aqueous Ammonia: 8-16 hours at 55°C.

    • Ammonia/Methylamine (AMA): Approximately 10-15 minutes at 65°C.[11]

Purification

The final product is a mixture of the full-length oligonucleotide and shorter failure sequences. Purification is typically performed using high-performance liquid chromatography (HPLC).

DMT-on HPLC Purification If the final DMT group is left on the 5' end of the oligonucleotide, it can be used as a hydrophobic handle for purification by reverse-phase HPLC.

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).

  • Procedure: The DMT-on oligonucleotide is retained more strongly on the column than the failure sequences, which lack the DMT group. After elution, the DMT group is removed by treatment with an acid, followed by desalting.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in oligonucleotide synthesis.

Table 1: Properties of this compound Phosphoramidite

ParameterValueReference
Molecular Formula C44H54N7O8P[12]
Molecular Weight 839.92 g/mol [12]
Purity (HPLC) ≥98%[12]
Storage -20°C[12]

Table 2: Typical Parameters for Oligonucleotide Synthesis Cycle

StepReagent(s)Typical Duration
Detritylation 3% TCA in DCM60-120 seconds
Coupling Phosphoramidite + Activator (ETT or DCI)2-5 minutes
Capping Acetic Anhydride + NMI30-60 seconds
Oxidation Iodine solution30-60 seconds
Average Stepwise Coupling Yield >98%

Table 3: Deprotection Conditions for the Isobutyryl Group

ReagentTemperatureDuration
Aqueous Ammonia 55°C8-16 hours
Ammonia/Methylamine (AMA) 65°C~15 minutes

Conclusion

This compound is an indispensable component in the chemical synthesis of DNA. Its carefully designed structure, featuring strategically placed protecting groups, enables the high-fidelity, automated synthesis of oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. A thorough understanding of its properties and the associated experimental protocols is essential for any scientist working in the field of nucleic acid chemistry and drug development.

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic nucleic acids, the methodical, step-wise construction of oligonucleotides is paramount. The phosphoramidite (B1245037) method, the gold standard for this process, relies on a crucial guardian to ensure the fidelity of synthesis: the 4,4'-dimethoxytrityl (DMT) group. This technical guide provides an in-depth exploration of the pivotal role of the DMT group, detailing its function, the mechanics of its application and removal, and its integral part in monitoring the efficiency of oligonucleotide synthesis.

The Core Function of the DMT Group: A Reversible Shield

The primary and most critical function of the DMT group is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl of the nucleoside phosphoramidite.[1][2] This protection is fundamental to the success of solid-phase oligonucleotide synthesis for several key reasons:

  • Directionality: Synthesis of oligonucleotides proceeds in the 3' to 5' direction. The DMT group blocks the 5'-hydroxyl, preventing self-polymerization and ensuring that the incoming phosphoramidite couples exclusively with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1][3]

  • Preventing Side Reactions: The bulky nature of the DMT group provides steric hindrance, further preventing unwanted reactions at the 5' position.

  • Controlled Deprotection: The DMT group is stable to the basic and neutral conditions of the coupling and oxidation steps but is readily and quantitatively removed by mild acidic treatment.[1] This selective removal is the cornerstone of the cyclical nature of oligonucleotide synthesis.

The Oligonucleotide Synthesis Cycle: A Symphony of Controlled Reactions

The synthesis of an oligonucleotide is a cyclical process, with each cycle adding a single nucleotide. The DMT group is central to the first step of each cycle, detritylation, and its presence on the incoming monomer is crucial for the coupling step.

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the 5'-DMT group from the nucleoside bound to the solid support. This is achieved by treating the support with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[1][4] This exposes the 5'-hydroxyl group, making it available for the next coupling reaction.

The cleavage of the DMT group produces a highly colored and stable dimethoxytrityl cation (DMT+), which has a characteristic orange hue and a strong absorbance at 495 nm.[2] This property is ingeniously exploited to monitor the efficiency of each coupling step in real-time.[2][3]

Step 2: Coupling

The next nucleoside, in the form of a phosphoramidite with its 5'-hydroxyl protected by a DMT group, is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT).[1] The activated phosphoramidite is then delivered to the reaction column, where it couples with the free 5'-hydroxyl of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[1]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains may remain unreacted.[1][5] To prevent these "failure sequences" from participating in subsequent cycles and generating deletion mutations, a capping step is introduced.[1][6] A mixture of acetic anhydride (B1165640) and N-methylimidazole is used to acetylate and thereby permanently block these unreacted hydroxyl groups.[1][2]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[1][4] This completes the cycle, and the oligonucleotide is ready for the next round of detritylation and elongation.

Quantitative Analysis of Synthesis Efficiency

The efficiency of each step in the synthesis cycle is critical, as inefficiencies are cumulative and can significantly impact the yield and purity of the final oligonucleotide.

Detritylation Conditions and Depurination

The choice of deblocking acid is a trade-off between the speed of detritylation and the risk of depurination, a side reaction where the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar is cleaved.[7][8] TCA is a stronger acid than DCA and leads to faster detritylation, but it also increases the rate of depurination.[7][8] DCA is a milder deblocking agent that minimizes depurination, making it a better choice for the synthesis of long oligonucleotides.[1][8]

Deblocking AgentpKaRelative Depurination Rate (dA)Detritylation RateRecommended Use
3% Trichloroacetic Acid (TCA)~0.74x faster than 3% DCAFastShorter oligonucleotides where speed is critical.[7][8]
3% Dichloroacetic Acid (DCA)~1.5SlowerSlowerLong oligonucleotides to minimize depurination.[7][8]
15% Dichloroacetic Acid (DCA)~1.53x faster than 3% DCAFaster than 3% DCAA compromise between speed and depurination risk.[7]
Coupling Efficiency and Overall Yield

The stepwise coupling efficiency has a dramatic impact on the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can lead to a significant reduction in the final product. The yield can be estimated using the formula: Yield = (Coupling Efficiency) ^ (Number of couplings) .

Oligonucleotide Length (bases)98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
2066.8%81.8%90.5%
5036.4%60.5%77.9%
10013.3%36.6%60.6%
1504.8%22.1%47.2%

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis. Specific times and volumes may vary depending on the synthesizer and scale of synthesis.

Automated Solid-Phase Synthesis Cycle (1 µmol scale)
StepReagent/SolventVolumeTime
1. Detritylation 3% TCA or DCA in Dichloromethane2 mL60-120 sec
WashAnhydrous Acetonitrile (B52724)2 mL30 sec
2. Coupling 0.1 M Phosphoramidite in Acetonitrile200 µL30-60 sec
0.45 M Activator (e.g., ETT) in Acetonitrile200 µL
WashAnhydrous Acetonitrile2 mL30 sec
3. Capping Capping Reagent A (Acetic Anhydride/Pyridine/THF)200 µL30 sec
Capping Reagent B (N-Methylimidazole/THF)200 µL
WashAnhydrous Acetonitrile2 mL30 sec
4. Oxidation 0.02 M Iodine in THF/Pyridine/Water1 mL30 sec
WashAnhydrous Acetonitrile2 mL30 sec
Manual Detritylation for DMT Cation Assay
  • Collect the acidic effluent from the detritylation step in a volumetric flask.

  • Dilute the solution to a known volume with a suitable solvent (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile).[3]

  • Measure the absorbance of the solution at 495 nm using a spectrophotometer.

  • Calculate the amount of DMT cation released using the Beer-Lambert law (ε at 495 nm = 71,700 L mol⁻¹ cm⁻¹).[2]

  • Compare the amount of DMT cation released at each step to determine the stepwise coupling efficiency.

Visualizing the Process: Workflows and Pathways

The following diagrams illustrate the key processes in oligonucleotide synthesis involving the DMT group.

Oligonucleotide_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle start Start Cycle (Support-bound Nucleoside with 5'-DMT) detritylation 1. Detritylation (Acid Treatment) start->detritylation free_hydroxyl Free 5'-Hydroxyl on Growing Chain detritylation->free_hydroxyl dmt_cation DMT Cation (Orange Color) detritylation->dmt_cation coupling 2. Coupling (Activated Phosphoramidite with 5'-DMT) free_hydroxyl->coupling monitoring Monitor Coupling Efficiency (A495) dmt_cation->monitoring capping 3. Capping (Acetylation of Failures) coupling->capping oxidation 4. Oxidation (Iodine Treatment) capping->oxidation elongated_chain Elongated Chain with 5'-DMT oxidation->elongated_chain end_cycle End Cycle elongated_chain->end_cycle

Figure 1: The cyclical process of solid-phase oligonucleotide synthesis.

Detritylation_and_Monitoring dmt_protected 5'-DMT Protected Oligonucleotide on Solid Support acid_treatment Add Deblocking Acid (e.g., 3% TCA in DCM) dmt_protected->acid_treatment reaction Cleavage of DMT Group acid_treatment->reaction products Products reaction->products free_hydroxyl Oligonucleotide with Free 5'-OH products->free_hydroxyl dmt_cation DMT Cation Solution products->dmt_cation to_coupling Proceed to Coupling Step free_hydroxyl->to_coupling collect_effluent Collect Acidic Effluent dmt_cation->collect_effluent measure_absorbance Measure Absorbance at 495 nm collect_effluent->measure_absorbance calculate_yield Calculate Stepwise Yield measure_absorbance->calculate_yield

Figure 2: Workflow for detritylation and monitoring of coupling efficiency.

Capping_Logic coupling_step Coupling Step successful_coupling Successful Coupling (>99%) coupling_step->successful_coupling failed_coupling Failed Coupling (<1%) coupling_step->failed_coupling proceed_to_oxidation Proceed to Oxidation successful_coupling->proceed_to_oxidation capping Capping Step (Acetic Anhydride) failed_coupling->capping capped_failure Capped Failure Sequence (n-1, permanently blocked) capping->capped_failure

Figure 3: The logical relationship of the capping step in handling coupling failures.

Troubleshooting Common Synthesis Problems

ProblemProbable Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Moisture in reagents or lines.[8] 2. Degraded phosphoramidites. 3. Inefficient activator.1. Use anhydrous acetonitrile and ensure all reagents are dry.[8] 2. Use fresh, high-quality phosphoramidites. 3. Use a more effective activator like DCI or increase activator concentration.[1]
High Depurination 1. Prolonged exposure to strong acid.[1] 2. Use of TCA for long oligonucleotides.[7]1. Reduce detritylation time.[1] 2. Switch to a milder acid like DCA.[8]
Presence of (n-1) Deletion Sequences 1. Inefficient capping.[] 2. Incomplete detritylation.1. Ensure capping reagents are fresh and delivered efficiently.[] 2. Increase detritylation time or use a stronger acid (if depurination is not a concern).
No or Low Trityl Color 1. No phosphoramidite delivery. 2. Incomplete detritylation in the previous cycle.1. Check reagent lines and synthesizer programming. 2. Optimize detritylation conditions.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable component of modern oligonucleotide synthesis. Its properties as a robust yet readily cleavable protecting group for the 5'-hydroxyl function, combined with the ability to monitor its cleavage spectrophotometrically, have enabled the routine, automated synthesis of high-fidelity oligonucleotides. A thorough understanding of the function of the DMT group and the chemistry of the entire synthesis cycle is essential for researchers and developers in the field to optimize their protocols, troubleshoot problems, and ultimately, to successfully synthesize the nucleic acid sequences that drive innovation in biotechnology and medicine.

References

The Isobutyryl Group: A Stalwart Protector in Guanosine Chemistry for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic oligonucleotides, the precise and efficient assembly of nucleic acid chains is paramount. This endeavor relies heavily on the strategic use of protecting groups to temporarily shield reactive functional groups on the nucleobases. Among these, the isobutyryl (iBu) group plays a crucial and well-established role as a protecting group for the exocyclic N2-amino group of guanosine (B1672433). This technical guide provides a comprehensive overview of the isobutyryl protecting group for guanosine, detailing its application, the rationale for its use, and the associated experimental protocols.

The Role and Rationale for the Isobutyryl Protecting Group

The primary function of the isobutyryl group in guanosine chemistry is to prevent unwanted side reactions at the nucleophilic exocyclic amino group of guanine (B1146940) during the automated solid-phase synthesis of DNA and RNA oligonucleotides.[1][2][3] This protection is critical during the phosphoramidite (B1245037) coupling step, where the phosphoramidite monomer is activated for reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[4]

The selection of the isobutyryl group is a balance between stability and lability. It needs to be stable enough to withstand the various chemical treatments throughout the synthesis cycles, including the acidic conditions of detritylation (removal of the 5'-dimethoxytrityl group) and the reagents used for capping and oxidation.[4][5] At the same time, it must be readily removable at the end of the synthesis under conditions that do not damage the newly synthesized oligonucleotide.[1][2][3]

Compared to other acyl protecting groups, the isobutyryl group on guanosine exhibits greater resistance to hydrolysis than the benzoyl groups typically used for adenine (B156593) and cytosine.[1][2][3] This differential lability means that the removal of the isobutyryl group is often the rate-determining step in the final deprotection of the oligonucleotide.[1][2][3]

Synthesis of N2-Isobutyryl-Protected Guanosine Phosphoramidite

The journey of incorporating a guanosine unit into a synthetic oligonucleotide begins with the preparation of the corresponding phosphoramidite building block. This involves the protection of the exocyclic amino group with the isobutyryl group, followed by the introduction of the dimethoxytrityl (DMT) group at the 5'-hydroxyl position and finally, phosphitylation of the 3'-hydroxyl group.

dot

G_Phosphoramidite_Synthesis cluster_synthesis Synthesis of N2-Isobutyryl Guanosine Phosphoramidite G Guanosine G_iBu N2-Isobutyryl Guanosine G->G_iBu Isobutyric anhydride (B1165640) G_iBu_DMT 5'-DMT-N2-Isobutyryl Guanosine G_iBu->G_iBu_DMT DMT-Cl G_Phosphoramidite N2-Isobutyryl Guanosine Phosphoramidite G_iBu_DMT->G_Phosphoramidite Phosphitylating reagent

Caption: Workflow for the synthesis of N2-isobutyryl guanosine phosphoramidite.

Experimental Protocol: Synthesis of N2-Isobutyryl-2'-Deoxyguanosine

A typical procedure for the synthesis of N2-isobutyryl-2'-deoxyguanosine involves the following steps:

  • Transient Protection: 2'-Deoxyguanosine is co-evaporated with anhydrous pyridine (B92270) to remove residual water. The dried residue is then dissolved in anhydrous pyridine, and trimethylsilyl (B98337) chloride (TMS-Cl) is added to protect the hydroxyl groups transiently.[2]

  • Acylation: The reaction mixture is cooled, and isobutyric anhydride is added to acylate the exocyclic amino group of guanine.[2]

  • Deprotection of Silyl (B83357) Groups: The reaction is quenched with water, followed by the addition of an ammonia (B1221849) solution to remove the silyl protecting groups from the hydroxyls.[2]

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield N2-isobutyryl-2'-deoxyguanosine.[2]

Solid-Phase Oligonucleotide Synthesis

Once the N2-isobutyryl guanosine phosphoramidite is prepared, it is used in an automated solid-phase synthesizer. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

dot

Oligo_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT removal) Coupling 2. Coupling (Addition of N2-iBu-dG phosphoramidite) Detritylation->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Next Cycle Deprotection_Reaction cluster_deprotection Deprotection of N2-Isobutyryl Guanosine Protected_G N2-Isobutyryl Guanosine (in Oligonucleotide) Deprotected_G Guanosine (in Oligonucleotide) Protected_G->Deprotected_G Base (e.g., NH4OH) Byproduct Isobutyramide Protected_G->Byproduct

References

Synthesis and Purification of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (5'-O-DMT-N2-ibu-dG), a critical protected nucleoside building block in oligonucleotide synthesis.[1][2] This document details the synthetic pathway, purification protocols, and relevant quantitative data to assist researchers in the efficient production of this key reagent.

Introduction

5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine is a chemically modified deoxynucleoside essential for the automated solid-phase synthesis of oligonucleotides. The 5'-O-dimethoxytrityl (DMT) group provides a temporary, acid-labile protecting group for the primary hydroxyl function, while the N2-isobutyryl group protects the exocyclic amine of the guanine (B1146940) base.[3] These protecting groups prevent undesirable side reactions during the sequential addition of nucleotide monomers, ensuring the fidelity of the synthesized oligonucleotide chain. The purity of this building block is paramount for achieving high coupling efficiencies and minimizing the formation of failure sequences in oligonucleotide synthesis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of the N2-amino group of 2'-deoxyguanosine (B1662781), followed by the protection of the 5'-hydroxyl group.

Overall Synthetic Pathway

The synthesis can be logically divided into two primary stages: the N2-acylation of deoxyguanosine and the subsequent 5'-O-tritylation.

Synthesis_Pathway dG 2'-deoxyguanosine N2_ibu_dG N2-isobutyryl-2'-deoxyguanosine dG->N2_ibu_dG  Isobutyric anhydride (B1165640),  Pyridine (B92270) final_product This compound N2_ibu_dG->final_product  DMT-Cl,  Pyridine

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N2-isobutyryl-2'-deoxyguanosine

This procedure is adapted from a general method for the acylation of deoxynucleosides.[4]

  • Materials:

    • 2'-Deoxyguanosine

    • Anhydrous Pyridine

    • Isobutyric anhydride

    • 4-Dimethylaminopyridine (DMAP)

    • Methanol

    • Chloroform (B151607)

    • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Co-evaporate 2'-deoxyguanosine with anhydrous pyridine to remove residual water.

    • Dissolve the dried 2'-deoxyguanosine in anhydrous pyridine.

    • Add isobutyric anhydride and a catalytic amount of DMAP to the solution.

    • Heat the reaction mixture at 50°C overnight and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add a 5% aqueous NaHCO₃ solution. Stir for 1 hour.

    • Concentrate the mixture to dryness.

    • Dissolve the residue in chloroform and wash sequentially with 5% aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude N2-isobutyryl-2'-deoxyguanosine.

Step 2: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine

This protocol is based on standard procedures for the 5'-O-dimethoxytritylation of nucleosides.[1]

  • Materials:

    • N2-isobutyryl-2'-deoxyguanosine

    • Anhydrous Pyridine

    • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Chloroform

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Co-evaporate the crude N2-isobutyryl-2'-deoxyguanosine with anhydrous pyridine.

    • Dissolve the dried material in anhydrous pyridine.

    • Add DMT-Cl to the solution and stir at room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, quench by adding a saturated aqueous NaHCO₃ solution.

    • Partition the mixture between chloroform and water.

    • Collect the organic phase, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the final product is crucial to ensure high purity for subsequent use in oligonucleotide synthesis. The primary methods employed are silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification Workflow

The crude product from the synthesis is typically subjected to chromatographic purification to remove unreacted starting materials, by-products, and any over-reacted species.

Purification_Workflow crude_product Crude this compound silica_gel Silica Gel Column Chromatography crude_product->silica_gel Primary Purification hplc Reversed-Phase HPLC silica_gel->hplc Optional High-Purity Polishing pure_product Pure this compound silica_gel->pure_product hplc->pure_product

Caption: General purification workflow for this compound.

Experimental Protocols

Method 1: Silica Gel Column Chromatography

This is a standard method for the purification of protected nucleosides.

  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Methanol (MeOH)

    • Triethylamine (TEA) (optional, to prevent detritylation on silica)

  • Procedure:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., DCM or CHCl₃).

    • Dissolve the crude product in a minimal amount of the non-polar solvent.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, typically a mixture of DCM/MeOH or CHCl₃/MeOH. A small amount of TEA (e.g., 0.1-1%) can be added to the mobile phase to neutralize the acidic nature of the silica gel and prevent the loss of the DMT group.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for achieving high purity.

  • Instrumentation and Materials:

    • Preparative HPLC system with a UV detector

    • Reversed-phase C18 column

    • Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0)

    • Mobile Phase B: Acetonitrile (B52724)

    • Crude or partially purified this compound

  • Procedure:

    • Dissolve the sample in a minimal amount of the mobile phase.

    • Inject the sample onto the equilibrated C18 column.

    • Elute the column with a linear gradient of increasing acetonitrile concentration (Mobile Phase B) in the aqueous buffer (Mobile Phase A).

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

    • Collect the peak corresponding to the this compound.

    • Combine the pure fractions and lyophilize or evaporate the solvent to obtain the final product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis and purification of this compound, based on commercially available data and analogous reactions.

ParameterValue/RangeNotesReference
Synthesis
Yield of N2-isobutyrylation92%For the synthesis of 3',5'-O-N2-triisobutyryl-2'-deoxyguanosine.[4]
Yield of 5'-O-DMT protection60%For a similar tritylation reaction on a modified guanosine (B1672433) derivative.[1]
Purification
Purity after Silica Gel Chromatography>95%Typical purity achieved for protected nucleosides.
Purity after RP-HPLC≥98.0%Commercially available purity specification.[5]
Product Specifications
Molecular FormulaC₃₅H₃₇N₅O₇[2]
Molecular Weight639.70 g/mol [2]
AppearanceWhite to off-white powder[6]

Conclusion

The successful synthesis and purification of high-purity this compound are fundamental to the production of high-quality synthetic oligonucleotides for research, diagnostic, and therapeutic applications. The protocols outlined in this guide provide a robust framework for researchers to produce this essential building block. Careful execution of the synthetic steps and rigorous purification are critical to achieving the desired product quality.

References

In-Depth Technical Guide: N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine (CAS 68892-41-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine, a key building block in the chemical synthesis of oligonucleotides.

Chemical and Physical Properties

N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine is a protected nucleoside derivative essential for the controlled, stepwise synthesis of DNA strands.[1] The protecting groups, N2-isobutyryl and 5'-O-dimethoxytrityl, prevent unwanted side reactions during oligonucleotide synthesis.

PropertyValue
CAS Number 68892-41-1
Molecular Formula C35H37N5O7
Molecular Weight 639.7 g/mol [1]
Appearance White to off-white powder or crystalline solid[2]
Purity ≥98%
Solubility Soluble in methanol[3]
Melting Point ~150 °C (decomposes)[3]
Storage Inert atmosphere, 2-8°C[3]

Role in Oligonucleotide Synthesis

This modified deoxyguanosine is a fundamental component in the phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis. This process allows for the creation of custom DNA sequences for various research, diagnostic, and therapeutic applications, including primers, probes, and antisense oligonucleotides.[1]

The synthesis cycle involves four main steps:

  • Detritylation: Removal of the 5'-O-dimethoxytrityl (DMT) group to expose the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The activated phosphoramidite of the next nucleoside is coupled to the free 5'-hydroxyl group.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Protocols

While specific protocols can vary, the following provides a generalized overview of the key steps in which N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine is utilized in oligonucleotide synthesis.

Phosphoramidite Preparation (General Workflow)

The protected nucleoside is first converted into a phosphoramidite, the reactive monomer used in the synthesis.

  • Starting Material: N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine

  • Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Activator: A weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT)

  • Solvent: Anhydrous dichloromethane (B109758) or acetonitrile

The reaction is carried out under anhydrous conditions to yield the desired phosphoramidite, which is then purified and used in the automated DNA synthesizer.

Solid-Phase Oligonucleotide Synthesis Cycle

The following diagram illustrates the central role of the protected deoxyguanosine phosphoramidite in the chain elongation process during solid-phase synthesis.

Oligonucleotide_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle cluster_final Post-Synthesis node_detritylation 1. Detritylation (Removal of 5'-DMT group) node_coupling 2. Coupling (Addition of protected deoxyguanosine phosphoramidite) node_detritylation->node_coupling Free 5'-OH node_capping 3. Capping (Acetylation of unreacted 5'-OH) node_coupling->node_capping node_oxidation 4. Oxidation (Phosphite to Phosphate) node_capping->node_oxidation node_oxidation->node_detritylation Repeat for next cycle node_cleavage Cleavage from Solid Support node_oxidation->node_cleavage After final cycle node_deprotection Removal of Protecting Groups (including N2-isobutyryl) node_cleavage->node_deprotection

Caption: Workflow of solid-phase oligonucleotide synthesis.

Signaling Pathways

There is no evidence to suggest that N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine is directly involved in any biological signaling pathways. Its function is that of a protected chemical building block for the in vitro synthesis of DNA. Once incorporated into an oligonucleotide and all protecting groups are removed, the resulting DNA molecule can, depending on its sequence, interact with biological systems.

Safety and Handling

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash hands thoroughly after handling.
H315: Causes skin irritationP270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritationP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H411: Toxic to aquatic life with long lasting effectsP302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This data is a summary and not exhaustive. Always refer to the full Safety Data Sheet (SDS) before handling.

Conclusion

N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine (CAS 68892-41-1) is an indispensable reagent for the chemical synthesis of DNA oligonucleotides. Its protecting groups allow for the precise and efficient construction of DNA sequences, which are vital tools in modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. Understanding its properties and role in the synthesis process is fundamental for professionals in these fields.

References

A Comprehensive Technical Guide on the Solubility and Stability of 5'-O-DMT-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility and stability of 5'-O-dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine (5'-O-DMT-N2-ibu-dG), a critical building block in the chemical synthesis of oligonucleotides. The information is tailored for researchers, scientists, and professionals involved in drug development and nucleic acid chemistry.

Introduction

This compound is a protected deoxynucleoside derivative essential for the automated solid-phase synthesis of DNA oligonucleotides using the phosphoramidite (B1245037) method. The 5'-hydroxyl group is protected by the acid-labile dimethoxytrityl (DMT) group, while the exocyclic amine of the guanine (B1146940) base is protected by the base-labile isobutyryl (ibu) group. This dual protection strategy ensures the regioselective formation of phosphodiester bonds and prevents unwanted side reactions during the synthesis cycle. Understanding the solubility and stability of this compound is paramount for its efficient handling, storage, and application in oligonucleotide synthesis.

Chemical Structure and Properties

  • IUPAC Name: 5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N2-(2-methylpropanoyl)guanosine

  • Molecular Formula: C₃₅H₃₇N₅O₇

  • Molecular Weight: 639.70 g/mol

  • Appearance: White to off-white powder[1]

The bulky and lipophilic DMT group significantly influences the solubility of the nucleoside, making it soluble in a range of organic solvents.

Solubility Profile

The solubility of this compound is a critical factor for its use in solution-phase reactions and for its delivery during solid-phase synthesis. The presence of the DMT group generally enhances solubility in organic solvents.[1]

Quantitative Solubility Data

SolventConcentrationConditionsReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (156.32 mM)Requires sonication. The use of new, anhydrous DMSO is recommended as moisture can affect solubility.[2]
MethanolSolubleSpecific concentration not reported.[3]
Acetonitrile (B52724)Not specifiedCommonly used as a solvent in oligonucleotide synthesis, implying good solubility of the phosphoramidite derivative.[4][5]
DichloromethaneNot specifiedOften used for the detritylation step, suggesting solubility of the DMT-protected nucleoside.[6]

Qualitative Solubility Observations

Studies on similar deoxynucleosides suggest that this compound is likely to be soluble in other organic solvents commonly used in nucleic acid chemistry, such as tetrahydrofuran (B95107) (THF), pyridine, and chloroform. The bulky trityl group imparts a hydrophobic character to the molecule, favoring solubility in non-polar organic solvents.

Stability Profile

The stability of this compound is determined by the lability of its protecting groups under different chemical conditions.

4.1. Stability of the 5'-O-DMT Group

The DMT group is the cornerstone of the phosphoramidite synthesis cycle due to its selective lability under acidic conditions.

  • Acidic Conditions: The DMT group is rapidly cleaved by mild acids, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-polar solvent like dichloromethane.[6][7] This deprotection step is quantitative and allows for the subsequent chain elongation. The cleavage results in the formation of the highly colored dimethoxytrityl cation, which can be used to monitor the efficiency of each coupling step spectrophotometrically.[6]

  • Basic and Neutral Conditions: The DMT group is stable under the basic and neutral conditions employed during the coupling and oxidation steps of oligonucleotide synthesis.[7]

4.2. Stability of the N2-isobutyryl Group

The isobutyryl group protects the exocyclic amine of guanine and is stable to the acidic conditions used for DMT removal. It is, however, designed to be removed at the end of the synthesis.

  • Basic Conditions: The ibu group is labile to basic treatment. Complete deprotection is typically achieved using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[8][9] The rate of removal is dependent on temperature and time.

  • Deprotection Conditions for N2-ibu-dG:

    • Concentrated ammonia (B1221849) at 55°C requires a minimum of 6 hours for complete removal.[10]

    • Using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine), deprotection can be significantly accelerated.[8][11]

Deprotection Time and Temperature for N2-ibu-dG using AMA

TemperatureTimeReference
Room Temperature120 minutes[8][11]
65°C5 minutes[8][11]

4.3. Storage and Handling

Proper storage is crucial to maintain the integrity of this compound.

  • Solid Form: The compound should be stored as a solid in a cool, dry place, typically at 2-8°C, under an inert atmosphere.[1][3]

  • In Solution: Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][12][13] Repeated freeze-thaw cycles should be avoided.[12][13] The phosphoramidite derivative of this compound is known to be the least stable of the four standard deoxynucleosides in acetonitrile solution.[5]

Experimental Protocols

5.1. Protocol for Solubility Determination

A standard method for determining solubility involves preparing saturated solutions and quantifying the dissolved solute.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid initial dispersion.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

5.2. Protocol for Stability Assessment (DMT Group Lability)

  • Solution Preparation: Prepare a solution of this compound of known concentration in an appropriate organic solvent (e.g., dichloromethane).

  • Acid Treatment: Treat the solution with a mild acid (e.g., 3% TCA in dichloromethane).

  • Monitoring: Monitor the cleavage of the DMT group over time by measuring the absorbance of the resulting orange-colored dimethoxytrityl cation at approximately 495 nm using a UV-Vis spectrophotometer.[6] Alternatively, the disappearance of the starting material and the appearance of the deprotected product can be monitored by HPLC.

5.3. Protocol for Stability Assessment (ibu Group Lability)

  • Solution Preparation: Dissolve this compound in the basic deprotection reagent to be tested (e.g., concentrated ammonium hydroxide or AMA).

  • Incubation: Incubate the solution at the desired temperature (e.g., room temperature, 55°C, or 65°C).

  • Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by neutralization or freezing).

  • Analysis: Analyze the samples by reverse-phase HPLC to quantify the remaining protected compound and the formation of the deprotected product.

Visualizations

G This compound This compound DMT Group (5'-OH) DMT Group (5'-OH) This compound->DMT Group (5'-OH) protects ibu Group (N2-Guanine) ibu Group (N2-Guanine) This compound->ibu Group (N2-Guanine) protects Acid Labile Acid Labile DMT Group (5'-OH)->Acid Labile is Base Labile Base Labile ibu Group (N2-Guanine)->Base Labile is

Caption: Experimental workflow for determining the solubility of this compound.

Experimental Workflow for Stability Assessment

G Workflow for Stability Assessment cluster_dmt DMT Group (Acid Lability) cluster_ibu ibu Group (Base Lability) A1 Dissolve in Dichloromethane A2 Add 3% TCA A1->A2 A3 Monitor at 495 nm or by HPLC A2->A3 B1 Dissolve in NH4OH or AMA B2 Incubate at defined temperature B1->B2 B3 Analyze aliquots over time by HPLC B2->B3

Caption: Experimental workflows for assessing the stability of the protecting groups.

Conclusion

This compound is a robust building block for oligonucleotide synthesis with well-defined solubility and stability characteristics. Its solubility in common organic solvents, particularly DMSO and methanol, facilitates its use in synthesis protocols. The differential stability of the DMT (acid-labile) and ibu (base-labile) protecting groups is the key to its successful application in the sequential, controlled synthesis of DNA. A thorough understanding of these properties is essential for optimizing synthesis protocols, ensuring high yield and purity of the final oligonucleotide product, and for the proper storage and handling of this important reagent.

References

Technical Guide: N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine, a critical building block in the chemical synthesis of DNA. This synthetic nucleoside derivative is essential for the production of custom oligonucleotides used in a wide array of research, diagnostic, and therapeutic applications.

Core Compound Properties

N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine is a protected form of 2'-deoxyguanosine. The structural modifications, a dimethoxytrityl (DMT) group at the 5'-hydroxyl position and an isobutyryl (iBu) group on the exocyclic amine of the guanine (B1146940) base, are crucial for its role in solid-phase oligonucleotide synthesis. These protecting groups prevent unwanted side reactions during the sequential addition of nucleotides.

PropertyValueReference
Molecular Weight 639.70 g/mol [1]
Molecular Formula C35H37N5O7[]
CAS Number 68892-41-1[3][]
Appearance White to slight yellow powder[]
Purity ≥ 99% (HPLC)[][4]
Storage Conditions 2-8 °C, Inert atmosphere[3][][5]

Role in Solid-Phase Oligonucleotide Synthesis

This compound is utilized as a phosphoramidite (B1245037) monomer, specifically DMT-dG(ib)-CE Phosphoramidite (CAS: 93183-15-4), in the automated solid-phase synthesis of DNA.[6] The synthesis is a cyclical process involving four key steps for each nucleotide addition: deblocking, coupling, capping, and oxidation.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the cyclical workflow for the addition of a single nucleotide, in this case, using a protected deoxyguanosine phosphoramidite.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group with acid (e.g., DCA/TCA). Exposes 5'-OH group. Coupling 2. Coupling Activated dG(ib) phosphoramidite reacts with 5'-OH. Forms a phosphite (B83602) triester linkage. Deblocking->Coupling Free 5'-OH Capping 3. Capping Unreacted 5'-OH groups are acetylated. Prevents formation of deletion mutants. Coupling->Capping New phosphite linkage Oxidation 4. Oxidation Unstable phosphite triester is oxidized to a stable phosphate (B84403) triester (P=O) using iodine. Capping->Oxidation Blocked failure sequences Oxidation->Deblocking Stable phosphate backbone Ready for next cycle End End: Full-length oligonucleotide on support. Proceed to Cleavage and Deprotection. Oxidation->End After final cycle Start Start: Solid Support with first nucleoside (5'-DMT protected) Start->Deblocking

Workflow for solid-phase oligonucleotide synthesis.

Detailed Experimental Protocols

The following protocols are generalized for automated solid-phase oligonucleotide synthesis. Specific parameters may vary based on the synthesizer, scale, and desired oligonucleotide sequence.

Deblocking (Detritylation)
  • Objective : To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Reagent : A solution of an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).

  • Procedure :

    • The synthesis column containing the solid support is washed with an anhydrous solvent (e.g., acetonitrile).

    • The detritylating agent is passed through the column. The DMT cation released is orange, and its absorbance can be measured to monitor coupling efficiency.

    • The reaction is typically complete within 1-3 minutes.

    • The column is thoroughly washed with a neutral solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT group.

Coupling
  • Objective : To form a phosphite triester bond between the free 5'-hydroxyl group on the growing chain and the incoming phosphoramidite monomer (e.g., N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-cyanoethyl Phosphoramidite).

  • Reagents :

    • Phosphoramidite solution (e.g., 0.1 M solution of DMT-dG(ib)-CE Phosphoramidite in anhydrous acetonitrile).

    • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile).

  • Procedure :

    • The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group.

    • The coupling reaction is rapid, typically requiring 30 seconds to 5 minutes depending on the specific monomer.[6][7]

    • After coupling, the column is washed with acetonitrile (B52724).

Capping
  • Objective : To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, which would result in oligonucleotides with internal deletions (failure sequences).

  • Reagents :

  • Procedure :

    • Cap A and Cap B solutions are mixed and delivered to the synthesis column.

    • The mixture acetylates the free 5'-hydroxyl groups, rendering them unreactive.

    • The capping step is typically performed for 1-2 minutes.

    • The column is washed with acetonitrile.

Oxidation
  • Objective : To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.

  • Reagent : A solution of iodine in a mixture of THF, water, and a weak base like pyridine (B92270) or lutidine.

  • Procedure :

    • The oxidizing solution is passed through the column.

    • Iodine oxidizes the P(III) to P(V) in the presence of water.

    • This step is usually completed within 1-2 minutes.

    • The column is washed with acetonitrile to remove the oxidizing agent and residual water.

    • The cycle is then repeated, starting with the deblocking step, for the next nucleotide to be added.

Post-Synthesis: Cleavage and Deprotection

Once the desired sequence is assembled, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.

  • Cleavage from Support : The oligonucleotide is typically cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521). This treatment also removes the cyanoethyl protecting groups from the phosphate backbone.

  • Base Deprotection : The isobutyryl (on dG), benzoyl (on dA and dC), or other base protecting groups are removed. For standard protecting groups like isobutyryl, this is achieved by heating the oligonucleotide in the ammonium hydroxide solution (e.g., at 55°C for 8-16 hours). Milder deprotection conditions may be necessary for sensitive modified oligonucleotides.[8][9]

Purification and Analysis

Crude synthetic oligonucleotides contain the full-length product as well as truncated failure sequences. Purification is essential for most applications.

  • Method : Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying synthetic oligonucleotides.[3][10]

  • Principle : If the final DMT group is left on the 5' end (DMT-on synthesis), the full-length oligonucleotide is significantly more hydrophobic than the uncapped failure sequences. This allows for excellent separation on a reverse-phase column.

  • Post-Purification : After purification, the DMT group is removed by treatment with a mild acid (e.g., 80% acetic acid), followed by desalting.[11] The final product's identity and purity can be confirmed by techniques such as mass spectrometry and analytical HPLC or capillary electrophoresis.

References

The Linchpin of Oligonucleotide Synthesis: A Technical Guide to the Mechanism of 5'-O-DMT-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of synthetic biology and drug development, the precise assembly of oligonucleotides is paramount. At the heart of this process lies the phosphoramidite (B1245037) method, a robust chemistry that enables the sequential addition of nucleotide building blocks. This in-depth technical guide elucidates the mechanism of action of a key player in this methodology: 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (5'-O-DMT-N2-ibu-dG). This protected deoxynucleoside is a cornerstone for the incorporation of guanine (B1146940) residues into synthetic DNA, and a thorough understanding of its function is critical for researchers, scientists, and professionals in the field of drug development.

This guide will dissect the role of this compound through the four fundamental stages of solid-phase oligonucleotide synthesis: detritylation, coupling, capping, and oxidation. We will explore the chemical transformations that this building block undergoes and the significance of its protective groups in ensuring the fidelity of the final oligonucleotide product.

The Guardian of Guanine: Structure and Function of this compound

This compound is a chemically modified version of 2'-deoxyguanosine, engineered for optimal performance in automated solid-phase oligonucleotide synthesis.[][2][3] Its structure is characterized by three key protective groups:

  • A 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile group shields the 5'-hydroxyl function of the deoxyribose sugar.[4] Its primary role is to prevent self-polymerization of the phosphoramidite monomer and to ensure that chain elongation occurs exclusively at the 5'-terminus of the growing oligonucleotide. Its removal in a controlled manner initiates each synthesis cycle.

  • An N2-isobutyryl (ibu) group: This acyl group protects the exocyclic amine of the guanine base.[5] This protection is crucial to prevent undesirable side reactions at the nucleobase during the coupling and subsequent chemical steps of the synthesis.[6]

  • A 3'-O-(N,N-diisopropyl) phosphoramidite and a β-cyanoethyl group: This moiety at the 3'-position is the reactive component that, upon activation, forms the new internucleotide linkage. The β-cyanoethyl group, in turn, protects the phosphorus atom.

The strategic placement and lability of these protecting groups are central to the success of the phosphoramidite chemistry, allowing for a highly efficient and controlled stepwise assembly of the desired oligonucleotide sequence.

The Synthesis Cycle: A Step-by-Step Mechanistic Journey

The synthesis of an oligonucleotide on a solid support is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The following sections detail the mechanism of each step, with a focus on the transformations involving the this compound phosphoramidite.

Detritylation: The Gateway to Elongation

The synthesis cycle commences with the removal of the 5'-DMT protecting group from the nucleotide bound to the solid support. This step is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[7] The acid protonates the ether oxygen of the DMT group, leading to its cleavage and the formation of a highly stable, orange-colored dimethoxytrityl cation. The liberation of this cation is often used to monitor the efficiency of each coupling step spectrophotometrically. This deprotection exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

Caption: Detritylation of the 5'-DMT group.

Coupling: Forging the Phosphodiester Bond

With the 5'-hydroxyl group of the support-bound oligonucleotide now free, the this compound phosphoramidite is introduced along with an activator, typically a weak acid such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT). The activator protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[] This activation makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain. This attack results in the formation of a new phosphite (B83602) triester linkage and the release of diisopropylamine.[] Standard coupling times for unmodified phosphoramidites are typically around 30 seconds.[7]

Coupling A 5'-OH Oligonucleotide (on solid support) E Oligonucleotide-(n+1) (Phosphite Triester) A->E Nucleophilic Attack B 5'-DMT-N2-ibu-dG-Phosphoramidite D Activated Phosphoramidite B->D Activation C Activator (e.g., Tetrazole) D->E

Caption: Coupling of the activated phosphoramidite.

Capping: Terminating Unwanted Growth

The coupling reaction, while highly efficient (typically >99%), is not perfect. A small fraction of the 5'-hydroxyl groups on the solid support may fail to react with the incoming phosphoramidite. To prevent these unreacted chains from participating in subsequent coupling cycles, which would lead to the formation of deletion mutants (n-1 sequences), a "capping" step is performed.[9] This is achieved by treating the solid support with a mixture of acetic anhydride (B1165640) and a catalyst, such as 1-methylimidazole (B24206) (NMI).[10] This mixture acetylates the unreacted 5'-hydroxyl groups, rendering them unreactive in future coupling steps.

Capping cluster_0 Failure Sequence cluster_1 Terminated Sequence A Unreacted 5'-OH Oligonucleotide C Capped Oligonucleotide (5'-Acetyl) A->C Acetylation B Acetic Anhydride + NMI

Caption: Capping of unreacted 5'-hydroxyl groups.

Oxidation: Stabilizing the Backbone

The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. Therefore, it must be oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished by treating the support-bound oligonucleotide with a solution of iodine in the presence of water and a weak base, such as pyridine (B92270) or lutidine.[7] The iodine acts as the oxidizing agent, converting the P(III) species to a P(V) species, thus creating the natural phosphodiester backbone of the DNA.

Oxidation A Oligonucleotide-(n+1) (Phosphite Triester) C Oligonucleotide-(n+1) (Phosphate Triester) A->C Oxidation B Iodine (I2) + H2O/Pyridine

Caption: Oxidation of the phosphite triester linkage.

Upon completion of the oxidation step, the cycle is repeated, starting with the detritylation of the newly added this compound, until the desired oligonucleotide sequence is fully assembled.

Post-Synthesis Processing: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed to yield the final, functional DNA molecule. This is typically achieved by incubation with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521).[6]

This final deprotection step removes the β-cyanoethyl groups from the phosphate backbone via β-elimination and, crucially, the N2-isobutyryl group from the guanine bases. The isobutyryl group on guanine is known to be more resistant to hydrolysis compared to the benzoyl groups on adenine (B156593) and cytosine.[6] Consequently, the complete removal of the ibu group is often the rate-determining step in the deprotection process.[6]

Compared to other guanine protecting groups, such as dimethylformamidine (dmf), the isobutyryl group is more stable. While the dmf group can be removed in as little as two hours at room temperature with concentrated ammonia, the ibu group requires approximately eight hours under the same conditions.[4] At the standard deprotection temperature of 55 °C, both groups are completely removed within 6 hours.[4] The "UltraFAST" deprotection protocol, which uses a mixture of ammonium hydroxide and methylamine (B109427) (AMA), can deprotect oligonucleotides containing ibu-dG in as little as 5-10 minutes at 65°C.[11][12]

It is important to note that incomplete deprotection of the N2-isobutyryl group can lead to the presence of modified guanine residues in the final oligonucleotide product, potentially affecting its biological activity. Therefore, adherence to optimized deprotection protocols is essential.

Quantitative Data and Experimental Protocols

The following tables summarize key quantitative data and a representative experimental protocol for a single synthesis cycle using this compound-CE-phosphoramidite.

Table 1: Quantitative Data for Oligonucleotide Synthesis

ParameterValue/RangeConditions/Notes
Coupling Efficiency >99%Per cycle for standard phosphoramidites.
Coupling Time ~30 secondsFor standard, unmodified phosphoramidites.[7]
Detritylation Time 20-60 secondsWith 3% TCA or DCA in dichloromethane.
Capping Time ~30 secondsWith acetic anhydride and NMI.
Oxidation Time ~30 secondsWith 0.02-0.1 M iodine solution.[7]
N2-ibu-dG Deprotection (Ammonia) ~8 hoursAt room temperature.[4]
N2-ibu-dG Deprotection (Ammonia) < 6 hoursAt 55°C.[4]
N2-ibu-dG Deprotection (AMA) 5-10 minutesAt 65°C.[11][12]

Table 2: Experimental Protocol for a Single Synthesis Cycle

StepReagent/SolutionVolume/ConcentrationTime
1. Detritylation 3% Trichloroacetic Acid (TCA) in Dichloromethane200 µL45 seconds
Acetonitrile Wash3 x 300 µL3 x 20 seconds
2. Coupling 0.1 M this compound-CE-phosphoramidite in Acetonitrile50 µL30 seconds
0.45 M Activator (e.g., ETT) in Acetonitrile50 µL
Acetonitrile Wash2 x 300 µL2 x 20 seconds
3. Capping Cap A: Acetic Anhydride/THF/Lutidine100 µL20 seconds
Cap B: 10% 1-Methylimidazole in THF100 µL
Acetonitrile Wash3 x 300 µL3 x 20 seconds
4. Oxidation 0.02 M Iodine in THF/Pyridine/Water200 µL30 seconds
Acetonitrile Wash3 x 300 µL3 x 20 seconds

Note: This is a representative protocol and may vary depending on the synthesizer, scale of synthesis, and specific sequence.

Logical Workflow of Oligonucleotide Synthesis and Deprotection

The entire process, from the initial solid support to the final purified oligonucleotide, follows a logical progression of cyclical chemical reactions followed by a final cleavage and deprotection step.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle Start Start: Nucleoside-functionalized Solid Support Synthesis_Cycle Synthesis Cycle (n times) Start->Synthesis_Cycle Cleavage_Deprotection Cleavage from Support and Full Deprotection Synthesis_Cycle->Cleavage_Deprotection Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Final Purified Oligonucleotide Purification->Final_Product Detritylation 1. Detritylation Coupling 2. Coupling Detritylation->Coupling Add Phosphoramidite & Activator Capping 3. Capping Coupling->Capping Block Failures Oxidation 4. Oxidation Capping->Oxidation Stabilize Backbone Oxidation->Synthesis_Cycle Next Cycle

Caption: Overall workflow of oligonucleotide synthesis.

Conclusion

The use of this compound as a protected phosphoramidite building block is integral to the reliable and high-fidelity synthesis of oligonucleotides. Its carefully designed protecting groups ensure that the complex, multi-step process of chain elongation proceeds with maximal efficiency and minimal side reactions. A comprehensive understanding of the mechanisms of detritylation, coupling, capping, oxidation, and final deprotection is essential for any scientist or researcher working in the field of synthetic nucleic acids. This knowledge empowers the troubleshooting of synthesis problems, the optimization of protocols, and ultimately, the successful creation of custom oligonucleotides for a wide array of applications in research, diagnostics, and therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of 5'-O-DMT-N2-ibu-dG in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNAs. The phosphoramidite (B1245037) method is the gold standard for this process, relying on the sequential addition of protected nucleoside phosphoramidites to a growing DNA chain on a solid support.[1] 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (5'-O-DMT-N2-ibu-dG) is a key building block in this methodology, providing a protected form of deoxyguanosine that prevents unwanted side reactions during synthesis. The isobutyryl (ibu) protecting group on the exocyclic amine of guanine (B1146940) is crucial for directing the phosphoramidite chemistry correctly and is removed in the final deprotection step to yield the native oligonucleotide sequence.[1]

These application notes provide a comprehensive protocol for the use of this compound in an automated DNA synthesizer, covering the synthesis cycle, deprotection procedures, and quality control.

Data Presentation

The efficiency of oligonucleotide synthesis is critically dependent on the coupling efficiency of the phosphoramidite monomers and the complete removal of protecting groups. The following tables summarize key quantitative data related to the use of this compound.

Table 1: Phosphoramidite Coupling Efficiency

ParameterTypical ValueNotes
Average Stepwise Coupling Efficiency>99%High coupling efficiency is crucial for the synthesis of long oligonucleotides. A seemingly small decrease in efficiency can significantly lower the yield of the full-length product.[2][3] The exact efficiency can be monitored by measuring the absorbance of the released DMT cation at 495 nm after each coupling cycle.[2]

Table 2: Deprotection Conditions for N2-ibu-dG Containing Oligonucleotides

Deprotection MethodReagentTemperatureDurationNotes
Standard Deprotection Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-33% NH₃)Room Temperature36 hoursEnsures complete removal of the isobutyryl group.[4]
55°C16 hoursElevated temperature significantly reduces deprotection time.[4]
65°C8 hoursFurther reduction in deprotection time at a higher temperature.[4]
UltraFAST Deprotection Ammonium Hydroxide / Methylamine (1:1 v/v) (AMA)Room Temperature120 minutesA significantly faster deprotection method.[4][5]
37°C30 minutes
55°C10 minutes
65°C5 minutesThis rapid deprotection requires the use of acetyl (Ac) protected dC to prevent base modification.[4][5]

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard four-step cycle for automated DNA synthesis using this compound phosphoramidite. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[1][2]

Materials:

  • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Other required phosphoramidites (dA, dC, T) with appropriate protecting groups

  • Solid support (CPG) with the initial nucleoside pre-attached

  • Anhydrous acetonitrile (B52724)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile or 0.5 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (e.g., acetic anhydride (B1165640) in THF/lutidine)

  • Capping solution B (e.g., 16% N-methylimidazole in THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Automated DNA synthesizer

Procedure:

The synthesis is a cyclical process, with each cycle consisting of four main steps:

  • Step 1: Detritylation (Deblocking)

    • The 5'-O-DMT protecting group of the nucleoside attached to the solid support is removed by treating it with the deblocking solution.[2]

    • This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

    • The released DMT cation has a characteristic orange color and its absorbance at 495 nm can be measured to monitor the coupling efficiency of the previous cycle.[2]

  • Step 2: Coupling

    • The this compound phosphoramidite is activated by the activator solution to form a highly reactive intermediate.[]

    • The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]

    • This reaction forms a phosphite (B83602) triester linkage. A typical coupling time is around 30-60 seconds.

  • Step 3: Capping

    • A small percentage of the 5'-hydroxyl groups may not react during the coupling step.

    • To prevent the formation of deletion mutations (n-1 sequences), these unreacted hydroxyl groups are permanently blocked by acetylation using the capping solutions.[7]

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[2]

    • This completes one cycle of nucleotide addition. The cycle is then repeated with the next phosphoramidite in the desired sequence.

Protocol 2: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Materials:

  • Oligonucleotide synthesized on solid support

  • Deprotection reagent (see Table 2 for options, e.g., concentrated ammonium hydroxide or AMA)

  • Heating block or oven

Procedure:

  • Cleavage from Support and Base Deprotection:

    • Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

    • Add the chosen deprotection reagent (e.g., 1 mL of concentrated ammonium hydroxide).

    • Incubate the vial under the conditions specified in Table 2. For standard deprotection with ammonium hydroxide, heating at 55°C for 16 hours is common.[4] For UltraFAST deprotection with AMA, heating at 65°C for 5-10 minutes is sufficient.[4][5]

    • This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases, including the N2-isobutyryl group from guanine, as well as the cyanoethyl groups from the phosphate backbone.

  • Product Recovery:

    • After incubation, cool the vial to room temperature.

    • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Wash the solid support with nuclease-free water and combine the wash with the supernatant.

    • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: Post-Synthesis Analysis by HPLC

High-performance liquid chromatography (HPLC) is a standard method to analyze the purity of the synthesized oligonucleotide.

Materials:

  • Crude deprotected oligonucleotide

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Procedure:

  • Sample Preparation:

    • Resuspend the dried oligonucleotide in nuclease-free water or mobile phase A.

  • HPLC Analysis:

    • Equilibrate the C18 column with a low percentage of mobile phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing mobile phase B.

    • Monitor the absorbance at 260 nm.

    • The main peak in the chromatogram corresponds to the full-length oligonucleotide. Shorter, failed sequences (n-1) will typically elute earlier.[4]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Automated DNA Synthesis cluster_deprotection Post-Synthesis Processing cluster_purification_analysis Purification and Analysis start Start: Receive this compound prepare Prepare Phosphoramidite Solution start->prepare synthesizer Load Synthesizer with Reagents and Solid Support prepare->synthesizer synthesis_cycle Perform Iterative Synthesis Cycles synthesizer->synthesis_cycle cleavage Cleavage from Solid Support synthesis_cycle->cleavage Synthesis Complete deprotection Deprotection of Nucleobases and Phosphate Backbone cleavage->deprotection purification Purification (e.g., HPLC, PAGE) deprotection->purification analysis Quality Control (e.g., HPLC, Mass Spectrometry) purification->analysis final_product Final Purified Oligonucleotide analysis->final_product

Caption: Overall workflow for oligonucleotide synthesis using this compound.

DNA_Synthesis_Cycle start_cycle Start of Cycle (Support-bound Nucleoside with 5'-DMT) detritylation 1. Detritylation (Removal of 5'-DMT group) start_cycle->detritylation free_hydroxyl Free 5'-Hydroxyl Group detritylation->free_hydroxyl coupling 2. Coupling (Addition of this compound) free_hydroxyl->coupling phosphite_triester Unstable Phosphite Triester Linkage coupling->phosphite_triester capping 3. Capping (Blocking of unreacted 5'-OH groups) phosphite_triester->capping oxidation 4. Oxidation (Stabilization of phosphate backbone) capping->oxidation end_cycle End of Cycle (Elongated Chain with 5'-DMT) oxidation->end_cycle next_cycle To Next Cycle or Final Deprotection end_cycle->next_cycle

Caption: The four-step automated DNA synthesis cycle.

References

Application Notes and Protocols for 5'-O-DMT-N2-ibu-dG Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the coupling efficiency, experimental protocols, and relevant biological context for the use of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (dG(ibu)) phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis.

Introduction

5'-O-DMT-N2-ibu-dG phosphoramidite is a critical building block in the chemical synthesis of DNA oligonucleotides. The isobutyryl (ibu) protecting group on the exocyclic amine of guanine (B1146940) is favored for its stability during synthesis and its relatively rapid removal during deprotection. Achieving high coupling efficiency in each synthesis cycle is paramount for the successful synthesis of full-length, high-purity oligonucleotides, especially for longer sequences intended for therapeutic or diagnostic applications.[1]

Factors Influencing Coupling Efficiency

The efficiency of the coupling reaction is a critical determinant of the overall yield and purity of the final oligonucleotide product.[1] Even a small decrease in coupling efficiency per step can lead to a significant reduction in the yield of the full-length product, particularly for longer oligonucleotides.[2] Several factors can influence the coupling efficiency of this compound phosphoramidite:

  • Activator Choice: The activator plays a crucial role in protonating the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[] Common activators include 1H-Tetrazole and 5-(ethylthio)-1H-tetrazole (ETT). More nucleophilic activators like 4,5-Dicyanoimidazole (B129182) (DCI) can offer faster coupling times.[4][5]

  • Coupling Time: The duration of the coupling step must be optimized to ensure complete reaction without promoting side reactions. Insufficient coupling time will result in truncated sequences, while excessively long times can lead to side reactions.[2]

  • Reagent Purity and Water Content: The presence of moisture is a primary cause of low coupling efficiency. Water can react with the activated phosphoramidite, leading to its inactivation. Therefore, the use of anhydrous acetonitrile (B52724) and other reagents is crucial.[2]

  • Concentration of Reagents: The molar excess of the phosphoramidite and activator relative to the solid support-bound oligonucleotide can influence the reaction kinetics and overall efficiency.

  • Temperature: While most synthesizers operate at ambient temperature, variations can affect reaction rates.

  • Steric Hindrance: The bulky nature of the DMT group and the protecting groups on the nucleobases can create steric hindrance, potentially affecting the coupling efficiency.

Data Presentation: Coupling Efficiency Comparison

While specific head-to-head comparative data for the coupling efficiency of this compound phosphoramidite with different activators is not extensively published in the public domain, the following table summarizes typical coupling efficiencies and times for dG phosphoramidites under standard synthesis conditions. It is highly recommended that individual laboratories optimize these parameters for their specific synthesizers and protocols.

ActivatorTypical ConcentrationTypical Coupling TimeExpected Stepwise Coupling EfficiencyNotes
1H-Tetrazole 0.45 M60 - 120 seconds> 98.5%The historical standard activator. May require longer coupling times compared to more reactive activators.
5-(Ethylthio)-1H-tetrazole (ETT) 0.25 M45 - 90 seconds> 99%A more acidic activator than 1H-Tetrazole, leading to faster coupling.
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.0 M30 - 60 seconds> 99%A highly nucleophilic activator that can significantly reduce coupling times.[4][5]

Note: The determination of stepwise coupling efficiency is typically performed by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle.[2]

Experimental Protocols

The following are detailed protocols for the use of this compound phosphoramidite in an automated DNA synthesizer.

Protocol 1: Standard Coupling using 1H-Tetrazole Activator

This protocol is suitable for most standard oligonucleotide synthesis applications.

Materials:

  • This compound phosphoramidite

  • Anhydrous Acetonitrile (ACN)

  • 1H-Tetrazole activator solution (0.45 M in ACN)

  • Capping Reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing Reagent (Iodine/Water/Pyridine/THF)

  • Deblocking Reagent (Trichloroacetic acid in Dichloromethane)

  • Solid support with the initial nucleoside

Procedure (per synthesis cycle):

  • Deblocking: Remove the 5'-DMT protecting group from the support-bound nucleoside by treating with the deblocking reagent.

  • Washing: Thoroughly wash the support with anhydrous acetonitrile to remove the deblocking reagent and any residual moisture.

  • Coupling: Deliver a solution of this compound phosphoramidite (typically 0.1 M in ACN) and the 1H-Tetrazole activator solution to the synthesis column. Allow the reaction to proceed for 60-120 seconds.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Capping: Treat the support with the capping reagents to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.[6]

  • Washing: Wash the support with anhydrous acetonitrile.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester to a more stable phosphate (B84403) triester using the oxidizing solution.[6]

  • Washing: Wash the support with anhydrous acetonitrile to prepare for the next cycle.

Protocol 2: Fast Coupling using DCI Activator

This protocol is recommended for reducing synthesis time, particularly for longer oligonucleotides.

Materials:

  • This compound phosphoramidite

  • Anhydrous Acetonitrile (ACN)

  • DCI activator solution (0.25 M - 1.0 M in ACN)

  • Capping Reagents

  • Oxidizing Reagent

  • Deblocking Reagent

  • Solid support with the initial nucleoside

Procedure (per synthesis cycle):

  • Deblocking: As in Protocol 1.

  • Washing: As in Protocol 1.

  • Coupling: Deliver a solution of this compound phosphoramidite (typically 0.1 M in ACN) and the DCI activator solution to the synthesis column. Allow the reaction to proceed for 30-60 seconds.

  • Washing: As in Protocol 1.

  • Capping: As in Protocol 1.

  • Washing: As in Protocol 1.

  • Oxidation: As in Protocol 1.

  • Washing: As in Protocol 1.

Mandatory Visualizations

Oligonucleotide Synthesis Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase oligonucleotide synthesis using the phosphoramidite method.

Oligonucleotide_Synthesis_Workflow cluster_cycle Single Synthesis Cycle Deblocking Deblocking (DMT Removal) Washing1 Washing (ACN) Deblocking->Washing1 Coupling Coupling (Phosphoramidite + Activator) Washing1->Coupling Washing2 Washing (ACN) Coupling->Washing2 Capping Capping (Acetylation) Washing2->Capping Washing3 Washing (ACN) Capping->Washing3 Oxidation Oxidation (Iodine) Washing3->Oxidation Washing4 Washing (ACN) Oxidation->Washing4 NextCycle Ready for Next Cycle Washing4->NextCycle

Caption: A typical workflow for one cycle of oligonucleotide synthesis.

cGMP-PKG Signaling Pathway

Guanosine (B1672433) is a fundamental component of guanosine triphosphate (GTP), which is a precursor for the second messenger cyclic guanosine monophosphate (cGMP). The cGMP-dependent protein kinase (PKG) signaling pathway is a key intracellular cascade involved in various physiological processes.[7]

cGMP_PKG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GC Guanylate Cyclase (GC) GTP GTP cGMP cGMP GTP->cGMP GC PKG Inactive PKG cGMP->PKG binds & activates ActivePKG Active PKG PKG->ActivePKG Substrate Protein Substrate ActivePKG->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response NO Nitric Oxide (NO) NO->GC activates

Caption: The cGMP-PKG signaling pathway.

Troubleshooting Low Coupling Efficiency

Low coupling efficiency can manifest as a significant decrease in the final yield of the full-length oligonucleotide. Below are common causes and troubleshooting steps:

IssuePossible CauseRecommended Action
Low overall yield Moisture in reagents or lines.Use fresh, anhydrous acetonitrile. Ensure all reagent bottles are properly sealed. Purge synthesizer lines with dry argon or helium.
Degraded phosphoramidite.Use fresh phosphoramidite solution. Store phosphoramidites under inert gas at the recommended temperature.
Truncated sequences Insufficient coupling time.Increase the coupling time, especially for dG phosphoramidites or when using less reactive activators.
Inefficient activator.Switch to a more reactive activator like ETT or DCI. Ensure the activator concentration is correct.
N+1 peaks in final product Formation of GG dimers.This can occur with acidic activators. Consider using a less acidic activator like DCI.

Conclusion

The successful synthesis of high-quality oligonucleotides relies heavily on optimizing the coupling efficiency of each phosphoramidite addition. For this compound phosphoramidite, careful attention to reagent quality, activator choice, and coupling time is essential. By following the detailed protocols and troubleshooting guidelines provided, researchers can improve the yield and purity of their synthesized oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.

References

Application Notes and Protocols for the Deprotection of N2-isobutyryl Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the deprotection conditions for N2-isobutyryl guanosine (B1672433) (iBu-dG), a critical step in the synthesis of oligonucleotides. The isobutyryl group is a commonly used protecting group for the exocyclic amine of guanosine due to its stability during the phosphoramidite-based solid-phase synthesis cycle. However, its removal, known as deprotection, is the rate-determining step in the final cleavage and deprotection process of synthetic oligonucleotides.[1] This document details various protocols, from standard methods to accelerated and mild conditions, to assist researchers in selecting the optimal deprotection strategy for their specific application.

Data Presentation: Comparison of Deprotection Conditions

The selection of a deprotection strategy often involves a trade-off between speed and the sensitivity of the oligonucleotide to the deprotection reagents. The following tables summarize quantitative data for various deprotection conditions for N2-isobutyryl guanosine.

Reagent CompositionTemperature (°C)Time for Complete DeprotectionMethod CategoryReference
Concentrated Ammonium (B1175870) Hydroxide (B78521)558 - 15 hoursStandard[2]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)Room Temperature120 minutesUltraFAST[3]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)3730 minutesUltraFAST[3]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)5510 minutesUltraFAST[3]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)655 minutesUltraFAST[3]
0.05 M Potassium Carbonate in Methanol (B129727)Room Temperature4 hoursUltraMILD[4][5]
tert-Butylamine/Water (1:3 v/v)606 hoursMild[3]
0.5 M Lithium Hydroxide and 3.5 M Triethylamine (B128534) in Methanol7560 minutesAmmonia-Free[6]

Experimental Protocols

The following are detailed protocols for the deprotection of oligonucleotides containing N2-isobutyryl guanosine. These protocols cover the cleavage from the solid support and the removal of all protecting groups.

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide

This is the most traditional method for oligonucleotide deprotection.[4][5]

Materials:

  • Oligonucleotide synthesis column containing the synthesized oligonucleotide on a solid support.

  • Concentrated ammonium hydroxide (28-30%).

  • Screw-cap vials.

  • Heating block or oven.

  • Syringes.

  • Centrifugal evaporator (SpeedVac).

Procedure:

  • Cleavage from Support:

    • Push the synthesis column to remove any remaining synthesis reagents.

    • Using two syringes, pass 1-2 mL of concentrated ammonium hydroxide back and forth through the column for 1 hour at room temperature.[2]

    • Carefully transfer the ammonium hydroxide solution containing the cleaved oligonucleotide into a screw-cap vial.

    • Wash the support with an additional 0.5 mL of concentrated ammonium hydroxide and add it to the vial.

  • Base Deprotection:

    • Securely cap the vial.

    • Heat the vial at 55°C for 8-15 hours in a heating block or oven.[2]

    • Allow the vial to cool to room temperature.

  • Work-up:

    • Carefully uncap the vial in a fume hood.

    • Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.

    • The resulting pellet contains the deprotected oligonucleotide, which can be further purified.

Protocol 2: UltraFAST Deprotection with AMA (Ammonium Hydroxide/Methylamine)

This method significantly reduces the deprotection time.[4][5]

Materials:

  • Oligonucleotide synthesis column.

  • Ammonium hydroxide/40% Methylamine (AMA) solution (1:1 v/v).

  • Screw-cap vials.

  • Heating block.

  • Syringes.

  • Centrifugal evaporator.

Procedure:

  • Cleavage and Deprotection:

    • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

    • Pass 1-2 mL of the AMA solution through the synthesis column for 5 minutes at room temperature to cleave the oligonucleotide from the support.[4][5]

    • Transfer the AMA solution to a screw-cap vial.

    • Heat the vial at 65°C for 5-10 minutes for complete deprotection.[3]

  • Work-up:

    • Cool the vial to room temperature.

    • Evaporate the AMA solution to dryness using a centrifugal evaporator.

Protocol 3: UltraMILD Deprotection with Potassium Carbonate in Methanol

This protocol is suitable for oligonucleotides containing sensitive modifications that are not stable to harsh basic conditions.[4][5]

Materials:

  • Oligonucleotide synthesis column (synthesized with UltraMILD monomers).

  • 0.05 M Potassium Carbonate in Methanol.

  • Screw-cap vials.

  • Syringes.

  • Centrifugal evaporator.

Procedure:

  • Cleavage and Deprotection:

    • Pass 1-2 mL of 0.05 M potassium carbonate in methanol through the column.

    • Incubate at room temperature for 4 hours.[4][5]

    • Collect the solution in a vial.

  • Work-up:

    • Evaporate the solution to dryness.

    • The resulting oligonucleotide may require further purification to remove salts.

Protocol 4: Ammonia-Free Deprotection

This method provides an alternative to ammonia-based reagents.[6]

Materials:

  • Oligonucleotide synthesis column.

  • 0.5 M aqueous lithium hydroxide.

  • 3.5 M triethylamine in methanol.

  • Glacial acetic acid.

  • 90% aqueous acetonitrile (B52724).

  • Acetonitrile.

  • Microcentrifuge tubes.

  • Heating block.

Procedure:

  • Deprotection and Cleavage:

    • Dry the solid support in the column with a stream of argon.

    • Transfer the support to a 1.5 mL microcentrifuge tube.

    • Add 30 µL of 0.5 M aqueous lithium hydroxide and 300 µL of 3.5 M triethylamine in methanol.

    • Heat the mixture at 75°C for 60 minutes.[6]

  • Neutralization and Work-up:

    • Chill the reaction mixture to -20°C for 5 minutes.

    • Add 75 µL of glacial acetic acid.

    • Carefully remove the supernatant containing the deprotected oligonucleotide.

    • Wash the support twice with 400 µL of 90% aqueous acetonitrile and twice with 400 µL of acetonitrile, collecting the washes with the supernatant.

    • Evaporate the combined solutions to dryness.

Visualizations

The following diagrams illustrate the key processes in the deprotection of N2-isobutyryl guanosine.

DeprotectionWorkflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection Solid_Support Solid Support (e.g., CPG) Protected_Oligo Protected Oligonucleotide (with N2-isobutyryl-G) Solid_Support->Protected_Oligo Synthesis Cycles Cleavage_Reagent Deprotection Reagent (e.g., NH4OH, AMA) Protected_Oligo->Cleavage_Reagent Treatment Cleaved_Protected_Oligo Cleaved Protected Oligonucleotide Cleavage_Reagent->Cleaved_Protected_Oligo Cleavage Heating Heating Cleaved_Protected_Oligo->Heating Incubation Deprotected_Oligo Fully Deprotected Oligonucleotide Heating->Deprotected_Oligo Deprotection Purification Purification (e.g., HPLC, PAGE) Deprotected_Oligo->Purification Post-Processing

References

Application Note: High-Performance Purification of 5'-O-DMT-N2-ibu-dG Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of therapeutic agents, diagnostic probes, and research tools with enhanced properties. The N2-isobutyryl-deoxyguanosine (N2-ibu-dG) modification is employed to protect the exocyclic amine of guanine (B1146940) during solid-phase synthesis. Following synthesis, achieving high purity of the full-length oligonucleotide is critical for downstream applications. This application note details a robust protocol for the purification of oligonucleotides synthesized with 5'-O-dimethoxytrityl (DMT) and N2-ibu-dG protection, utilizing Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC).

The "DMT-on" strategy is a widely used and effective method for purifying full-length oligonucleotides from failure sequences.[1][2] The lipophilic 5'-DMT group is retained on the oligonucleotide post-synthesis, significantly increasing its hydrophobicity relative to shorter, uncapped failure sequences.[1][3] This differential hydrophobicity allows for excellent separation on a reversed-phase column. Subsequent to purification, the DMT group is removed chemically. This protocol provides a comprehensive workflow from cleavage and deprotection to final purity analysis.

Experimental Workflow

The overall process for obtaining a purified oligonucleotide synthesized with 5'-O-DMT-N2-ibu-dG involves solid-phase synthesis, cleavage from the solid support and deprotection of nucleobases, HPLC purification, and post-purification processing.

G cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_analysis Quality Control synthesis Automated Oligonucleotide Synthesis (this compound phosphoramidite) cleavage Cleavage from Solid Support & Base Deprotection synthesis->cleavage Crude Oligonucleotide hplc DMT-on IP-RP-HPLC Purification cleavage->hplc DMT-on Oligo Mix detritylation Post-Purification Detritylation hplc->detritylation Purified DMT-on Oligo desalting Desalting detritylation->desalting DMT-off Oligo qc Purity Analysis (HPLC/UPLC) & Mass Spectrometry desalting->qc Final Purified Oligo G cluster_workflow DMT-on IP-RP-HPLC Purification Workflow prep Column Equilibration - Buffer A (95%) - Buffer B (5%) injection Sample Injection - Crude DMT-on Oligo prep->injection gradient Gradient Elution - Increasing % Buffer B - Separation of DMT-on from failure sequences injection->gradient collection Fraction Collection - Collect peak corresponding to DMT-on product gradient->collection analysis Purity Analysis - Analyze collected fractions by analytical HPLC collection->analysis

References

Application Notes & Protocols for Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase oligonucleotide synthesis is the cornerstone of modern biotechnology, enabling the rapid and efficient production of custom DNA and RNA sequences. This chemical method, primarily utilizing phosphoramidite (B1245037) chemistry, allows for the stepwise addition of nucleotide monomers to a growing chain anchored to a solid support.[1][2][3] The process is highly automated, facilitating the synthesis of oligonucleotides for a vast array of applications, including PCR primers, gene synthesis, RNA interference, and therapeutic drug development.[2][4] This document provides a detailed standard operating procedure for solid-phase oligonucleotide synthesis, encompassing the synthesis cycle, cleavage, deprotection, and purification.

The Synthesis Cycle: A Step-by-Step Approach

The synthesis of an oligonucleotide chain proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.[5][6] The initial nucleoside is attached to a solid support, typically controlled pore glass (CPG).[1][6]

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[1] This acid-catalyzed reaction exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[7]

Protocol:

  • Treat the solid support with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM) or toluene.[7][8]

  • The reaction is typically rapid, often completed within seconds to a few minutes.[9]

  • The orange-colored DMT cation released can be quantified spectrophotometrically to monitor the efficiency of each coupling step.[9]

Step 2: Coupling

In the coupling step, the next phosphoramidite monomer, corresponding to the desired sequence, is activated and added to the growing oligonucleotide chain.[1][5] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage.[5][7]

Protocol:

  • The phosphoramidite monomer is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI).[7][10]

  • The activated phosphoramidite is delivered to the synthesis column in an anhydrous solvent, typically acetonitrile.[11]

  • The coupling reaction for standard deoxynucleoside phosphoramidites is very fast, often complete within 20-30 seconds.[8][12] Sterically hindered phosphoramidites, such as those used for RNA synthesis, may require longer coupling times of 5-15 minutes.[12]

Step 3: Capping

To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[1][7][12] This is typically achieved by acetylation.[1]

Protocol:

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphotriester.[7][13] This is achieved through an oxidation reaction.[1][13]

Protocol:

  • The solid support is treated with an oxidizing solution, most commonly a solution of iodine in a mixture of THF, water, and a weak base like pyridine or lutidine.[7][9][12]

  • This reaction is typically complete within 30-45 seconds.[8][9]

  • Anhydrous oxidation conditions using reagents like tert-Butyl hydroperoxide can also be employed.[12]

This four-step cycle is repeated for each nucleotide to be added to the sequence. The efficiency of each cycle is critical, as even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[11]

Post-Synthesis Processing

Upon completion of the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.[14]

Cleavage and Deprotection

This process typically involves three main actions: cleavage from the solid support, removal of the phosphate (B84403) protecting groups (cyanoethyl groups), and removal of the base protecting groups.[15][16]

Standard Deprotection Protocol:

  • The solid support is treated with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521).[1][9]

  • This treatment cleaves the ester linkage holding the oligonucleotide to the support and removes the cyanoethyl protecting groups from the phosphate backbone.[1][9]

  • The solution containing the now-cleaved and partially deprotected oligonucleotide is then heated (typically 50-80°C for 1 to 8 hours) to remove the protecting groups from the nucleobases.[1]

UltraFAST Deprotection Protocol:

  • For more rapid deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used.[15][16]

  • This method can reduce deprotection times to as little as 5-10 minutes at 65°C.[15][16] It is important to note that this method may require the use of specific base-protecting groups, such as acetyl-protected cytidine (B196190) (Ac-dC), to avoid side reactions.[16][17]

Purification

Crude synthetic oligonucleotides contain the full-length product as well as truncated sequences and other impurities.[18][19] Therefore, purification is often necessary to obtain a product of sufficient purity for downstream applications.[18] Common purification methods include:

  • Desalting: Removes small molecule impurities from the synthesis, cleavage, and deprotection steps.[14] This is often sufficient for short, unmodified oligonucleotides used in applications like PCR.[14]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates the desired full-length oligonucleotide from shorter failure sequences based on hydrophobicity.[19][20] "Trityl-on" purification, where the final 5'-DMT group is left on, is a common and effective strategy that significantly increases the hydrophobicity of the full-length product, aiding in its separation.[19]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates oligonucleotides based on the net negative charge of their phosphate backbone.[19][20] This method is particularly useful for purifying longer oligonucleotides and those with significant secondary structure.[19]

  • Polyacrylamide Gel Electrophoresis (PAGE): Can also be used for purification, especially for longer oligonucleotides.[14]

Quantitative Data Summary

ParameterReagent/ConditionTypical Value/RangeReference
Deblocking Acid3% TCA or DCA in DCM/Toluene[7][8]
Reaction Time< 1 minute[9]
Coupling ActivatorETT, BTT, or DCI[7][10]
Phosphoramidite Excess5- to 20-fold molar excess[8][12]
Coupling Time (DNA)20-30 seconds[8][12]
Coupling Time (RNA)5-15 minutes[12]
Coupling Efficiency>99%[5][6]
Capping ReagentsAcetic Anhydride & NMI/DMAP[9][11][12]
Reaction Time< 1 minute[9]
Oxidation Oxidizing AgentIodine in THF/water/pyridine[7][9][12]
Reaction Time30-45 seconds[8][9]
Cleavage & Deprotection Standard ReagentConcentrated Ammonium Hydroxide[1][9]
Standard Conditions50-80°C for 1-8 hours[1]
UltraFAST ReagentAmmonium Hydroxide/Methylamine (AMA)[15][16]
UltraFAST Conditions65°C for 5-10 minutes[15][16]

Visualizing the Workflow

The following diagrams illustrate the key processes in solid-phase oligonucleotide synthesis.

solid_phase_synthesis_workflow start Start: Solid Support with 1st Nucleoside deblock Step 1: Deblocking (Detritylation) start->deblock couple Step 2: Coupling deblock->couple Add Activated Phosphoramidite cap Step 3: Capping couple->cap oxidize Step 4: Oxidation cap->oxidize repeat Repeat Cycle (n-1 times) oxidize->repeat repeat->deblock Next Cycle cleave_deprotect Cleavage & Deprotection repeat->cleave_deprotect Final Cycle Complete purify Purification cleave_deprotect->purify end Final Oligonucleotide purify->end

Caption: Overall workflow of solid-phase oligonucleotide synthesis.

synthesis_cycle_chemistry cluster_cycle Synthesis Cycle support_DMT Support-O-Nuc-DMT support_OH Support-O-Nuc-OH support_DMT->support_OH 1. Deblocking (Acid) phosphite_triester Support-O-Nuc-P(OR)N(iPr)2-Nuc-DMT support_OH->phosphite_triester 2. Coupling invis1 phosphoramidite Phosphoramidite (Next Base) phosphoramidite->phosphite_triester phosphate_triester Support-O-Nuc-P(O)(OR)-Nuc-DMT phosphite_triester->phosphate_triester 4. Oxidation (Iodine) invis2 capped Support-O-Nuc-OAc invis1->capped 3. Capping (Unreacted -OH) invis2->support_DMT Next Cycle Start

Caption: Chemical transformations in the synthesis cycle.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Oligonucleotides Containing N2-isobutyryl-2'-deoxyguanosine (N2-ibu-dG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide therapeutics are a rapidly growing class of drugs that function by modulating gene expression. Their chemical synthesis is a complex process involving the sequential addition of nucleotide phosphoramidites. To prevent unwanted side reactions, the exocyclic amino groups of deoxyadenosine (B7792050) (dA), deoxycytidine (dC), and deoxyguanosine (dG) are protected. A common protecting group for dG is N2-isobutyryl (ibu). Following synthesis, these protecting groups must be completely removed to yield the final, active oligonucleotide. Incomplete deprotection, particularly of the robust N2-ibu-dG, results in product-related impurities that can affect the safety and efficacy of the therapeutic.

Mass spectrometry (MS), coupled with liquid chromatography (LC), is an indispensable analytical tool for the characterization of oligonucleotides and their impurities. This document provides detailed application notes and protocols for the analysis of oligonucleotides containing, or potentially containing, residual N2-ibu-dG. The isobutyryl group adds 70 Da to the mass of a deoxyguanosine residue, making it readily identifiable by mass spectrometry.[1][2]

Experimental Workflows

The overall workflow for the analysis of oligonucleotides and the identification of impurities such as residual N2-ibu-dG is a multi-step process. It begins with the deprotection of the synthesized oligonucleotide, followed by chromatographic separation and mass spectrometric analysis, and concludes with data processing to identify and quantify the full-length product and any impurities.

Oligonucleotide Analysis Workflow cluster_synthesis Oligonucleotide Synthesis cluster_preparation Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Solid_Phase_Synthesis Solid-Phase Synthesis (with N2-ibu-dG protection) Deprotection Cleavage and Deprotection Solid_Phase_Synthesis->Deprotection Synthesized Oligo Purification Purification/Desalting (e.g., SPE, HPLC) Deprotection->Purification LC_Separation Ion-Pair Reversed-Phase Liquid Chromatography Purification->LC_Separation Prepared Sample MS_Detection High-Resolution Mass Spectrometry (ESI-MS) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Deconvolution Deconvolution of Mass Spectra MS_Detection->Deconvolution Impurity_ID Impurity Identification (e.g., +70 Da for N2-ibu-dG) Deconvolution->Impurity_ID Quantification Relative Quantification Impurity_ID->Quantification

Caption: Workflow for oligonucleotide analysis.

Experimental Protocols

Protocol 1: Oligonucleotide Deprotection

Complete removal of the N2-isobutyryl group from dG is critical for obtaining a pure oligonucleotide product. Incomplete deprotection is a common source of impurities.[3] Two common deprotection methods are presented below: a standard method using ammonium (B1175870) hydroxide (B78521) and an ultrafast method using a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

A. Standard Deprotection with Ammonium Hydroxide

This is a traditional and widely used method for oligonucleotide deprotection.

  • Reagents and Materials:

    • Concentrated ammonium hydroxide (28-30% NH₃ in water)

    • Oligonucleotide synthesized on a solid support (e.g., CPG)

    • 2 mL screw-cap microcentrifuge tubes

    • Heating block or oven

  • Procedure:

    • Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.

    • Add 1-2 mL of concentrated ammonium hydroxide to the tube.

    • Seal the tube tightly.

    • Incubate at 55°C for 16-17 hours or at 65°C for 8 hours.[4][5]

    • Allow the tube to cool to room temperature.

    • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide using a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer or water for further purification or analysis.

B. Ultrafast Deprotection with AMA

This method significantly reduces the deprotection time.[3][6]

  • Reagents and Materials:

    • AMA reagent: a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.

    • Oligonucleotide synthesized on a solid support (e.g., CPG) using acetyl-protected dC (Ac-dC).

    • 2 mL screw-cap microcentrifuge tubes

    • Heating block or water bath

  • Procedure:

    • Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.

    • Add 1-2 mL of AMA reagent to the tube.

    • Seal the tube tightly.

    • Incubate at 65°C for 10 minutes in a heating block or 5 minutes in a water bath.[5][6][7]

    • Allow the tube to cool to room temperature.

    • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the AMA solution using a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer or water for further purification or analysis.

Deprotection Parameter Standard Method (Ammonium Hydroxide) Ultrafast Method (AMA)
Reagent Concentrated Ammonium Hydroxide1:1 (v/v) Ammonium Hydroxide / 40% Methylamine
Temperature 55°C or 65°C65°C
Time 16-17 hours (55°C) or 8 hours (65°C)5-10 minutes
dC Protecting Group Benzoyl (Bz) or Acetyl (Ac)Acetyl (Ac) required
Notes Slower but widely applicable.Significantly faster; requires Ac-dC to prevent transamination.[5][6]

Table 1: Comparison of Standard and Ultrafast Deprotection Protocols.

Protocol 2: LC-MS/MS Analysis of Oligonucleotides

Ion-pair reversed-phase liquid chromatography (IP-RP-LC) coupled with high-resolution mass spectrometry is the preferred method for oligonucleotide analysis.[8]

  • Instrumentation:

    • UHPLC system with a binary or quaternary pump

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Chromatography Conditions:

Parameter Condition
Column Waters ACQUITY Premier Oligonucleotide C18, 1.7 µm, 2.1 x 150 mm or equivalent
Mobile Phase A 15 mM N,N-Diisopropylethylamine (DIEA) and 35-50 mM Hexafluoroisopropanol (HFIP) in water
Mobile Phase B Methanol or 50:50 (v/v) water/methanol with 15 mM DIEA and 50 mM HFIP
Flow Rate 0.3 mL/min
Column Temperature 60-70°C
Injection Volume 5-10 µL (e.g., 0.2 µg on column)
Gradient 5-50% B over 9 minutes, followed by a high organic wash

Table 2: Typical LC Conditions for Oligonucleotide Analysis.

  • Mass Spectrometry Conditions:

Parameter Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Mass Analyzer Q-TOF or Orbitrap
Acquisition Mode Full Scan (MS1) and Data-Dependent MS/MS (ddMS2)
MS1 Resolution > 60,000
Scan Range 400-2000 m/z
Capillary Voltage 3.5-4.5 kV
Source Temperature 120-150°C
Desolvation Temperature 350-500°C
Collision Energy (for MS/MS) Ramped collision energy appropriate for oligonucleotide fragmentation

Table 3: General Mass Spectrometry Parameters.

Data Presentation and Analysis

Identification of N2-ibu-dG Impurity

The primary signature of an incompletely deprotected N2-ibu-dG is a mass addition of 70 Da to the expected mass of the oligonucleotide. High-resolution mass spectrometry allows for the accurate mass measurement and confirmation of this impurity. The resulting mass spectrum will show multiple charge states for both the full-length product (FLP) and the +70 Da impurity. Deconvolution algorithms in the instrument software are used to convert the multi-charged spectrum into a zero-charge spectrum, clearly showing the mass of the FLP and the impurity.

Quantitative Analysis

Relative quantification of the N2-ibu-dG impurity can be performed by comparing the peak area of the impurity to the peak area of the full-length product in the deconvoluted mass spectrum or the extracted ion chromatogram.[9] Modern software packages can automate this process by grouping the charge states for each component and calculating the relative abundance.

Data_Analysis_Workflow Raw_Data Raw LC-MS Data (Multiple Charge States) Deconvolution Deconvolution Algorithm Raw_Data->Deconvolution Zero_Charge_Spectrum Zero-Charge Mass Spectrum Deconvolution->Zero_Charge_Spectrum Peak_Integration Peak Area Integration Zero_Charge_Spectrum->Peak_Integration FLP_Peak Full-Length Product (FLP) Peak Area Peak_Integration->FLP_Peak Impurity_Peak Impurity Peak Area (e.g., FLP + 70 Da) Peak_Integration->Impurity_Peak Relative_Quantification Relative Abundance Calculation (% Impurity) FLP_Peak->Relative_Quantification Impurity_Peak->Relative_Quantification Result Result: % N2-ibu-dG Impurity Relative_Quantification->Result

Caption: Data analysis for impurity quantification.

Deprotection Condition Observed N2-ibu-dG Impurity Level Source/Comment
APA Deprotection (30 mins at 65°C) ~3% remaining protected speciesSemi-quantitative estimation from mass spectra. APA is an alternative to AMA.[7]
Incomplete Deprotection (General) Can range from 1.0-5.2% for various protecting groupsBased on antibody-based detection methods for different protecting groups.[10]
LC-MS Quantification Limit Relative quantification down to 0.1% is achievableModern LC-MS systems have high sensitivity for impurity quantification.[9]

Table 4: Quantitative Data on N2-ibu-dG Impurity Levels.

Conclusion

The mass spectrometric analysis of oligonucleotides containing N2-ibu-dG is a critical component of quality control in the development and manufacturing of oligonucleotide therapeutics. Incomplete removal of the isobutyryl protecting group leads to a characteristic +70 Da impurity that is readily identified and quantified using high-resolution LC-MS. The protocols and data presented in these application notes provide a framework for the robust and reliable analysis of these molecules, ensuring the purity and quality of the final product. The choice of deprotection method, either standard or ultrafast, can be guided by the need for speed and the specific chemistry of the oligonucleotide being synthesized. Careful optimization of LC-MS parameters is essential for achieving the sensitivity and resolution required for low-level impurity analysis.

References

Application Notes and Protocols for the Phosphoramidite Activation Cycle with 5'-O-DMT-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the phosphoramidite (B1245037) activation cycle for the incorporation of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (5'-O-DMT-N2-ibu-dG) into synthetic oligonucleotides. The protocols outlined below are intended to serve as a guide for achieving high coupling efficiencies and product yields in automated solid-phase oligonucleotide synthesis.

Introduction

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides. The process relies on a four-step cycle—deblocking, coupling, capping, and oxidation—to sequentially add nucleotide residues to a growing chain on a solid support. The N2-isobutyryl (iBu) protecting group on the guanosine (B1672433) base is a commonly used modification that offers a balance of stability during synthesis and ease of removal during deprotection.

The critical coupling step involves the activation of the phosphoramidite monomer, in this case, this compound, by a weak acid catalyst. This activation enables the nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. The efficiency of this step is paramount for the overall yield and purity of the final oligonucleotide product.

Data Presentation

The following tables summarize key quantitative data related to the phosphoramidite activation cycle.

Table 1: Typical Automated Synthesis Cycle Times for DNA Oligonucleotides
StepReagent/SolventTypical Duration
Deblocking (Detritylation)3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60 - 120 seconds
WashAcetonitrile (B52724)30 - 60 seconds
Coupling Phosphoramidite + Activator in Acetonitrile 30 - 180 seconds
CappingCap A (e.g., Acetic Anhydride/Lutidine/THF) & Cap B (e.g., N-Methylimidazole/THF)30 - 60 seconds
Oxidation0.02 - 0.1 M Iodine in THF/Water/Pyridine30 - 60 seconds
WashAcetonitrile30 - 60 seconds

Note: Coupling times can vary based on the synthesizer, scale, and specific sequence.

Table 2: Comparison of Common Activators for Phosphoramidite Coupling
ActivatorTypical ConcentrationKey Characteristics
1H-Tetrazole0.45 - 0.5 M in AcetonitrileStandard, widely used activator. Susceptible to sublimation.
4,5-Dicyanoimidazole (DCI)0.25 - 1.0 M in AcetonitrileMore nucleophilic and less acidic than tetrazole, can double the coupling rate. Higher solubility in acetonitrile allows for higher concentrations.[1]
5-Ethylthio-1H-tetrazole (ETT)0.25 - 0.75 M in Acetonitrile"Turbo" activator, more acidic than tetrazole, often used for sterically hindered couplings (e.g., RNA synthesis).

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the standard four-step cycle for the incorporation of a this compound phosphoramidite monomer using an automated DNA synthesizer.

Materials:

  • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Activator solution: e.g., 0.45 M 1H-Tetrazole or 0.5 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile

  • Capping solution A: Acetic anhydride/2,6-Lutidine/Tetrahydrofuran (THF)

  • Capping solution B: 16% N-Methylimidazole in THF

  • Oxidizing solution: 0.05 M Iodine in THF/Water/Pyridine

  • Anhydrous acetonitrile for washing

Procedure:

  • Deblocking (Detritylation): The CPG support is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleoside, exposing a free 5'-hydroxyl group. The orange-colored DMT cation released can be monitored spectrophotometrically to determine coupling efficiency from the previous cycle.

  • Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the deblocking solution and any residual moisture.

  • Coupling: The this compound phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the support-bound nucleoside. This reaction forms a phosphite triester linkage.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), the capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

  • Oxidation: The newly formed, unstable phosphite triester (P(III)) is oxidized to a more stable phosphate (B84403) triester (P(V)) using the oxidizing solution.

  • Wash: The column is washed with anhydrous acetonitrile to remove any residual reagents.

  • This cycle is repeated for each subsequent monomer to be added to the oligonucleotide chain.

Protocol 2: Cleavage and Deprotection of the Synthesized Oligonucleotide

Materials:

Procedure:

  • Cleavage from Support: After the final synthesis cycle, the CPG support is treated with concentrated ammonium hydroxide or AMA at room temperature for 1-2 hours to cleave the oligonucleotide from the solid support.

  • Base Deprotection: The solution containing the cleaved oligonucleotide is heated to remove the protecting groups from the nucleobases, including the N2-isobutyryl group from the guanosine residues. Typical conditions are 55°C overnight for ammonium hydroxide or 65°C for 10-15 minutes with AMA.

  • Phosphate Deprotection: The cyanoethyl protecting groups on the phosphate backbone are also removed during this basic treatment.

  • Purification: The resulting crude oligonucleotide solution is then purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualization

Phosphoramidite_Activation_Cycle Start Start of Cycle: Support-Bound Oligonucleotide with 5'-DMT Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Start->Deblocking Free_OH Support-Bound Oligonucleotide with free 5'-OH Deblocking->Free_OH Coupling 2. Coupling Activated Phosphoramidite (this compound) + Activator (e.g., DCI) Free_OH->Coupling Phosphite_Triester Formation of Phosphite Triester Linkage Coupling->Phosphite_Triester Capping 3. Capping Acetylation of unreacted 5'-OH groups Phosphite_Triester->Capping Oxidation 4. Oxidation Conversion of P(III) to P(V) Capping->Oxidation Next_Cycle Ready for Next Cycle Oxidation->Next_Cycle Next_Cycle->Deblocking Repeat for next monomer

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Activation_Mechanism Phosphoramidite This compound Phosphoramidite Protonation Protonation of Phosphoramidite Nitrogen Phosphoramidite->Protonation Activator Activator (e.g., DCI) Activator->Protonation Activated_Intermediate Formation of Activated Intermediate Protonation->Activated_Intermediate Nucleophilic_Attack Nucleophilic Attack Activated_Intermediate->Nucleophilic_Attack Free_OH Free 5'-OH of Growing Oligonucleotide Free_OH->Nucleophilic_Attack Phosphite_Triester Phosphite Triester Linkage Formed Nucleophilic_Attack->Phosphite_Triester

Caption: Mechanism of phosphoramidite activation and coupling.

References

Troubleshooting & Optimization

troubleshooting failed couplings in oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during solid-phase oligonucleotide synthesis, with a focus on addressing failed coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a coupling reaction in oligonucleotide synthesis and why is its efficiency crucial?

The coupling reaction is the core step in solid-phase oligonucleotide synthesis where a phosphoramidite (B1245037) monomer is added to the growing oligonucleotide chain.[1][2] A phosphite (B83602) triester bond is formed between the 5'-hydroxyl group of the support-bound oligonucleotide and the incoming phosphoramidite.[1][2] High coupling efficiency is critical because any failed couplings result in truncated sequences (n-1 shortmers).[3] While a capping step is designed to block these unreacted hydroxyl groups from participating in subsequent cycles, low coupling efficiency leads to an accumulation of failure sequences, complicating purification and reducing the yield of the desired full-length oligonucleotide.[1][3]

Q2: How can I monitor the coupling efficiency during synthesis?

Coupling efficiency is most commonly monitored by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the detritylation step.[1][3] The DMT cation has a characteristic orange color and absorbs light at approximately 495 nm.[1] Most automated synthesizers are equipped to perform this measurement in real-time after each coupling cycle, providing an estimate of the reaction's success.[3] Alternatively, analysis of the final crude product by methods like High-Performance Liquid Chromatography (HPLC) can also be used to assess the overall success of the synthesis and infer the average coupling efficiency.[4]

Q3: What are the primary causes of low coupling efficiency?

Several factors can lead to poor coupling efficiency. The most common culprits include:

  • Presence of moisture: Phosphoramidites are highly sensitive to moisture. Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[5][6][7] It is crucial to use anhydrous solvents and reagents and to minimize exposure to humid air.[5][8][9]

  • Degraded reagents: The quality of phosphoramidites, activators (e.g., tetrazole and its derivatives), and solvents is paramount.[1] Over time, these reagents can degrade, leading to reduced reactivity.[10][11]

  • Suboptimal reaction conditions: Factors such as incorrect reagent concentrations, insufficient coupling time, or inadequate temperature control can negatively impact the reaction.[1]

  • Issues with the solid support: The type of solid support, its pore size, and surface area can affect reagent diffusion and, consequently, coupling efficiency.[1][12] For longer oligonucleotides, the growing chain can block the pores of the support, hindering subsequent reactions.[12]

  • Incomplete detritylation: If the DMT protecting group is not completely removed from the 5'-hydroxyl group, it will not be available for the next coupling reaction, leading to a failed cycle.[10][13]

Q4: What are "n-1 shortmers" and how do they relate to coupling efficiency?

"N-1 shortmers" are truncated oligonucleotides that are one nucleotide shorter than the desired full-length product. They arise from a single failed coupling reaction during the synthesis. If the unreacted 5'-hydroxyl group is not successfully capped, it can react in a subsequent cycle, leading to a product with an internal deletion.[14] A high prevalence of n-1 shortmers is a direct indicator of suboptimal coupling efficiency.

Q5: What is depurination and how can it affect my synthesis?

Depurination is a side reaction that can occur during the acidic detritylation step, where the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar is cleaved.[10][15] This results in an abasic site in the oligonucleotide chain.[15] Upon final deprotection with a base, the chain can cleave at this abasic site, leading to truncated products and a lower yield of the full-length oligonucleotide.[15] Using milder acids for detritylation (e.g., dichloroacetic acid instead of trichloroacetic acid) or reducing the acid contact time can help minimize depurination.[16][17]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to failed coupling reactions.

Low Coupling Efficiency

Symptom: The trityl monitor shows consistently low or decreasing absorbance values with each cycle. HPLC analysis of the crude product shows a high percentage of shortmer sequences.

Potential Cause Recommended Action
Moisture Contamination Ensure all reagents, especially acetonitrile (B52724) and phosphoramidites, are anhydrous.[5] Use fresh, high-quality solvents. Consider installing an in-line drying filter for the argon or helium gas supply to the synthesizer.[5] On humid days, take extra precautions to minimize exposure of reagents to the atmosphere.[4][9]
Degraded Phosphoramidites Replace with fresh, high-quality phosphoramidites. Store phosphoramidites under an inert atmosphere at the recommended temperature to prevent degradation.[7]
Ineffective Activator Use a fresh solution of a strong coupling activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[1][16] Ensure the activator concentration is optimal for the synthesis scale.
Inadequate Coupling Time Increase the coupling time to allow the reaction to go to completion, especially for modified or sterically hindered phosphoramidites.[1]
Suboptimal Reagent Concentration Verify that the concentrations of the phosphoramidites and activator are correct for your synthesizer and synthesis scale.[1] For long oligonucleotides, increasing the phosphoramidite concentration can enhance coupling efficiency.[16]
Solid Support Issues Ensure you are using the appropriate solid support for the length and scale of your synthesis.[1] For long oligonucleotides, consider using a support with a larger pore size to prevent steric hindrance.[12]
Incomplete Detritylation

Symptom: The trityl absorbance is low for a specific cycle but recovers in subsequent cycles. This can lead to the formation of n-1 deletion mutants.

Potential Cause Recommended Action
Degraded Detritylation Reagent Use a fresh, high-quality acid solution (e.g., trichloroacetic acid or dichloroacetic acid in dichloromethane).[10]
Insufficient Detritylation Time Increase the detritylation time to ensure complete removal of the DMT group.[10]
Low Reaction Temperature Ensure the synthesis is performed at a consistent and appropriate room temperature, as a significant drop can slow down the detritylation reaction.[10]
Inadequate Reagent Flow Check for any blockages in the synthesizer's fluidics that might restrict the delivery of the detritylation reagent to the synthesis column.[13]
Residual Acetonitrile Ensure efficient removal of acetonitrile before the deblocking step, as it can slow down the detritylation kinetics.[18][19]
HPLC Troubleshooting for Oligonucleotide Analysis

Symptom: HPLC analysis of the crude oligonucleotide shows broad or fronting peaks, making it difficult to assess purity and coupling success.

Potential Cause Recommended Action
Column Overload Reduce the amount of sample injected onto the column.
Poor Sample Solubility Ensure the oligonucleotide is fully dissolved in the mobile phase or an appropriate injection solvent.
Column Degradation The column may be failing. Replace the column with a new one of the same type.[20]
Inappropriate Mobile Phase Ensure the mobile phase pH and buffer concentration are appropriate for the separation.[20] For phosphorothioated oligonucleotides, peak broadening can occur due to the presence of multiple stereoisomers.[21][22]
Instrumental Issues Check for excessive tubing volume in the HPLC system, which can contribute to peak broadening.[23] Ensure the data collection rate is optimized for the column and flow rate.[23]

Experimental Protocols

Protocol 1: UV-Vis Monitoring of Detritylation

Objective: To quantitatively assess the coupling efficiency of each cycle during oligonucleotide synthesis.

Methodology:

  • After each coupling and subsequent detritylation step, the synthesizer will automatically collect the acidic solution containing the cleaved DMT cation.

  • This orange-colored solution is then passed through a UV-Vis spectrophotometer or a dedicated trityl monitor integrated into the synthesizer.

  • The absorbance of the solution is measured at approximately 495 nm.[1]

  • The synthesizer's software records the absorbance value for each cycle.

  • A consistent or slightly decreasing absorbance value from one cycle to the next indicates a successful and high-efficiency coupling. A significant drop in absorbance suggests a failed or low-efficiency coupling at that particular step.

Troubleshooting Workflow

Troubleshooting_Failed_Couplings start Low Coupling Efficiency Observed (Low Trityl Signal / High Shortmers) check_reagents Step 1: Check Reagents start->check_reagents moisture Moisture Contamination? check_reagents->moisture Evaluate check_conditions Step 2: Check Synthesis Conditions coupling_time Coupling Time Sufficient? check_conditions->coupling_time Evaluate check_hardware Step 3: Check Synthesizer Hardware fluidics Fluidics/Delivery Issue? check_hardware->fluidics Evaluate reagent_quality Reagent Quality/Age? moisture->reagent_quality No solution_anhydrous Use Fresh Anhydrous Reagents moisture->solution_anhydrous Yes reagent_quality->check_conditions No solution_new_reagents Replace Phosphoramidites/Activator reagent_quality->solution_new_reagents Yes detritylation Incomplete Detritylation? coupling_time->detritylation Yes solution_increase_time Increase Coupling Time coupling_time->solution_increase_time No detritylation->check_hardware No solution_check_deblock Optimize Detritylation Step (Fresh Reagent, Time) detritylation->solution_check_deblock Yes solution_maintenance Perform Synthesizer Maintenance (Check Valves, Tubing) fluidics->solution_maintenance Yes end Coupling Efficiency Restored fluidics->end No solution_anhydrous->end solution_new_reagents->end solution_increase_time->end solution_check_deblock->end solution_maintenance->end

A logical workflow for troubleshooting failed couplings.

References

side reactions associated with N2-isobutyryl-dG deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of N2-isobutyryl-deoxyguanosine (iBu-dG) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed during the deprotection of oligonucleotides containing iBu-dG?

A1: The most frequent issue is incomplete removal of the isobutyryl protecting group from the guanine (B1146940) base.[1] This is often the rate-determining step in the entire deprotection process.[1][2] Incomplete deprotection can lead to the final oligonucleotide product containing a mixture of fully and partially deprotected sequences, which can negatively impact downstream applications. Mass spectrometry is a reliable method to detect the presence of residual protecting groups, which may be missed by chromatographic methods alone.[1]

Q2: What are the recommended standard conditions for iBu-dG deprotection using ammonium (B1175870) hydroxide (B78521)?

A2: For standard deprotection, concentrated ammonium hydroxide (28-33% NH3 in water) is traditionally used.[1][3] It is crucial to use a fresh solution of ammonium hydroxide, as its ammonia (B1221849) concentration can decrease over time, leading to incomplete deprotection.[1][3] Recommended deprotection times and temperatures vary, but typical conditions are heating at 55°C for 8-15 hours or 65°C for 8 hours.[1][4]

Q3: Are there faster methods for deprotecting iBu-dG?

A3: Yes, "UltraFAST" deprotection methods significantly reduce the required time. One common UltraFAST reagent is AMA, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427).[1][5] With AMA, deprotection of oligonucleotides containing iBu-dG can be completed in as little as 5-10 minutes at 65°C.[1][5][6] It is important to note that when using AMA, acetyl-protected dC (Ac-dC) must be used instead of benzoyl-protected dC (Bz-dC) to prevent base modification.[1][2][3][6][7]

Q4: What are "UltraMILD" deprotection conditions and when should they be used?

A4: UltraMILD deprotection is necessary for oligonucleotides containing sensitive modifications or dyes that are unstable under standard or UltraFAST deprotection conditions.[1][8] These methods use reagents like potassium carbonate in methanol (B129727).[1][2][3][7] For oligonucleotides synthesized with UltraMILD monomers (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG), deprotection can be achieved with 0.05M potassium carbonate in methanol at room temperature for 4 hours.[1][3][7]

Q5: Can side reactions other than incomplete deprotection occur?

A5: Yes, other side reactions can occur. One notable side reaction is the cyanoethylation of base residues, particularly thymine, by acrylonitrile, a byproduct generated from the deprotection of cyanoethyl phosphate (B84403) protecting groups.[9] Guanine bases can also be susceptible to modification during synthesis and deprotection, leading to adduct formation.[10][11][12] Using O6-protected dG has been explored to mitigate some of these issues, though it can sometimes exacerbate other problems.[10]

Troubleshooting Guides

Issue 1: Incomplete Deprotection Detected by Mass Spectrometry

Symptoms:

  • Mass spectrum shows peaks corresponding to the desired product plus one or more adducts with a mass difference of +70 Da (mass of the isobutyryl group).[13]

  • Reverse-phase HPLC (RP-HPLC) may show shouldering or distinct peaks eluting later than the main product.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Depleted Ammonium Hydroxide Use a fresh, unopened bottle of concentrated ammonium hydroxide. Aliquot into smaller, tightly sealed containers for weekly use and store in the refrigerator.[1][3]
Insufficient Deprotection Time/Temperature Increase the deprotection time or temperature according to established protocols. Refer to the deprotection tables for guidance.
Suboptimal Deprotection Reagent for the Sequence For G-rich sequences, which are more difficult to deprotect, consider switching to a more robust deprotection method like AMA.
Issue 2: Base Modification Side Products

Symptoms:

  • Mass spectrum shows unexpected mass additions other than +70 Da.

  • HPLC analysis reveals extra peaks that do not correspond to incompletely deprotected species.

Possible Causes & Solutions:

CauseRecommended Solution
Cyanoethylation of Bases The use of AMA can help scavenge acrylonitrile, reducing the incidence of N3-cyanoethylation of thymidine.[13]
Modification of dG during Synthesis Ensure that all synthesis reagents are of high quality and that the synthesizer is well-maintained. Modifications can occur during the synthesis cycles that make the base more susceptible to side reactions during deprotection.[10]
Transamination of dC When using amine-based deprotection reagents like AMA or ethylenediamine (B42938) (EDA), use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) to prevent transamination.[1][10]

Experimental Protocols & Data

Standard Deprotection with Ammonium Hydroxide

A widely used method for the deprotection of iBu-dG is treatment with concentrated ammonium hydroxide at elevated temperatures.

Protocol:

  • Cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide (28-33%) for 1 hour at room temperature.

  • Transfer the ammonium hydroxide solution containing the oligonucleotide to a sealed, pressure-resistant vial.

  • Heat the vial at the recommended temperature and for the specified duration (see table below).

  • After cooling, evaporate the ammonium hydroxide to dryness.

Table 1: Recommended Deprotection Times for iBu-dG with Ammonium Hydroxide [1]

TemperatureTime
Room Temperature36 hours
55°C16 hours
65°C8 hours
UltraFAST Deprotection with AMA

This method is significantly faster than the standard ammonium hydroxide procedure.

Protocol:

  • Prepare the AMA reagent by mixing equal volumes of aqueous ammonium hydroxide (28-33%) and aqueous methylamine (40%).

  • Cleave the oligonucleotide from the support with the AMA solution for 5 minutes at room temperature.

  • Transfer the AMA solution to a sealed vial and heat at the recommended temperature and for the specified duration (see table below).

  • After cooling, evaporate the solution to dryness.

Table 2: Recommended Deprotection Times for iBu-dG with AMA [1][6]

TemperatureTime
Room Temperature120 minutes
37°C30 minutes
55°C10 minutes
65°C5 minutes

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_analysis Analysis & Purification Oligo_on_Support Protected Oligo on Solid Support Cleavage Cleavage from Support & Base Deprotection Oligo_on_Support->Cleavage Deprotection Reagent (e.g., NH4OH, AMA) Phosphate_Deprotection Phosphate Deprotection (Cyanoethyl Removal) Purification Purification (e.g., HPLC) Cleavage->Purification Analysis QC Analysis (Mass Spec, HPLC) Purification->Analysis Final_Product Purified Oligonucleotide Analysis->Final_Product Troubleshooting_Logic Start Incomplete Deprotection (Mass Spec +70 Da) Cause1 Old NH4OH? Start->Cause1 Solution1 Use Fresh NH4OH Cause1->Solution1 Yes Cause2 Time/Temp Too Low? Cause1->Cause2 No End Problem Resolved Solution1->End Solution2 Increase Time/Temp Cause2->Solution2 Yes Cause3 Difficult Sequence? Cause2->Cause3 No Solution2->End Solution3 Switch to AMA Cause3->Solution3 Yes Solution3->End

References

Technical Support Center: Optimizing the Detritylation Step for 5'-O-DMT Protected Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the detritylation step in solid-phase oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for the removal of the 5'-O-Dimethoxytrityl (DMT) protecting group from nucleosides.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the detritylation process in a question-and-answer format.

Q1: What is the purpose of the detritylation step and what is the general procedure?

The detritylation step is a crucial part of solid-phase oligonucleotide synthesis. Its purpose is to remove the acid-labile 5'-terminal dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support.[1] This deprotection exposes the 5'-hydroxyl group, allowing for the subsequent coupling of the next phosphoramidite (B1245037) monomer in the growing oligonucleotide chain.

The standard procedure involves treating the solid-support-bound oligonucleotide with a weak acid solution.[1] Commonly used reagents include trichloroacetic acid (TCA) or dichloroacetic acid (DCA) dissolved in a non-aqueous solvent like dichloromethane (B109758) (DCM).[1] The successful removal of the DMT group is often visually confirmed by the release of the bright orange DMT cation, the absorbance of which can be measured to quantify the coupling efficiency of the previous step.[1][2]

Q2: I am observing incomplete detritylation. What are the potential causes and how can I resolve this?

Incomplete detritylation can significantly lower the yield of the desired full-length oligonucleotide. Several factors can contribute to this issue:

  • Reagent Quality: The acidic detritylating reagent can degrade over time. It is imperative to use fresh, high-quality acid solutions for optimal results.[1]

  • Reaction Time: Insufficient reaction time is a common cause of incomplete detritylation. Gradually increasing the exposure time to the acidic reagent can often resolve this problem.[1]

  • Temperature: Detritylation is typically performed at ambient temperature. A significant decrease in room temperature can slow down the reaction rate, leading to incomplete removal of the DMT group.[1]

  • Reagent Delivery: In automated synthesizers, ensure that the flow rate and delivery of the detritylating agent are not obstructed. Clogging of the solid support can lead to poor reagent diffusion.[1]

Q3: My final product shows signs of depurination. What causes this and how can it be prevented?

Depurination is a major side reaction that can occur during the detritylation step, leading to chain cleavage and a reduction in the purity of the final oligonucleotide product.[3] It is the acid-catalyzed cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[1]

To minimize depurination:

  • Use a Milder Acid: Dichloroacetic acid (DCA) is a weaker acid than trichloroacetic acid (TCA) (pKa of ~1.5 vs. ~0.7) and is less likely to cause depurination.[3]

  • Optimize Acid Concentration and Time: Use the lowest effective concentration of the acid and the shortest possible reaction time that still achieves complete detritylation.[1]

  • Alternative Reagents: For particularly acid-sensitive nucleosides, consider alternative, milder detritylation methods. One such method involves using a mildly acidic buffer (e.g., 50 mM triethylammonium (B8662869) acetate, TEAA) at a slightly elevated temperature (e.g., 40°C).[4]

Q4: Can the choice of solvent affect the detritylation reaction?

Yes, the solvent can have a significant impact on the detritylation reaction. Dichloromethane (DCM) is a commonly used solvent. However, it's important to be aware that some solvents can interact with the detritylating acid. For instance, acetonitrile (B52724) can form a complex with trichloroacetic acid, which can slow down the detritylation kinetics. Incomplete removal of acetonitrile from a previous step could therefore lead to incomplete detritylation. The use of additives, such as a small percentage of a lower alcohol like methanol (B129727) or ethanol (B145695) in combination with dichloroacetic acid, has been reported to improve yields by reducing depurination.[5]

Quantitative Data Summary

The selection of the appropriate detritylation reagent and conditions is critical for balancing the efficiency of DMT removal with the minimization of side reactions like depurination. The following table summarizes a comparison of commonly used detritylating agents.

ReagentTypical ConcentrationpKaRelative Rate of DetritylationRisk of Depurination
Trichloroacetic Acid (TCA)3% in DCM~0.7[3]Fast[3]High[3]
Dichloroacetic Acid (DCA)3% in DCM~1.5[3]Slower than TCA[3]Low[3]
80% Acetic Acid80% aqueous solution~4.8[4]SlowVery Low[6]

Experimental Protocols

Below are detailed methodologies for key detritylation experiments.

Protocol 1: Standard Detritylation using Trichloroacetic Acid (TCA)

This protocol is suitable for routine oligonucleotide synthesis.

Materials:

  • 5'-O-DMT protected nucleoside bound to a solid support (e.g., CPG)

  • Detritylation solution: 3% (w/v) Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[1]

  • Washing solution: Acetonitrile (ACN)

  • Neutralization solution: A solution of a weak base, such as pyridine (B92270) in THF/water, or as specified by the synthesizer protocol.

  • Capping and oxidation solutions as per standard oligonucleotide synthesis protocols.

Procedure:

  • Equilibrate the column containing the oligonucleotide-bound solid support to room temperature.

  • Wash the column with an appropriate volume of ACN to remove any residual moisture.

  • Slowly pass the 3% TCA in DCM solution through the column. The reaction time is typically 1-3 minutes.[4] The appearance of a bright orange color indicates the release of the DMT cation.

  • Monitor the color intensity of the eluent to qualitatively assess the progress of the reaction. For quantitative analysis, the eluent can be collected and the absorbance measured at approximately 495 nm.[2]

  • Following complete detritylation, promptly wash the solid support with ACN to remove all traces of the acid.[1]

  • Neutralize the support with the neutralization solution before proceeding to the next coupling step.

Protocol 2: Mild Detritylation using Dichloroacetic Acid (DCA)

This protocol is recommended for the synthesis of longer oligonucleotides or sequences containing acid-sensitive bases to minimize depurination.[3]

Materials:

  • 5'-O-DMT protected nucleoside bound to a solid support (e.g., CPG)

  • Detritylation solution: 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM)[3]

  • Washing solution: Acetonitrile (ACN)

  • Neutralization, capping, and oxidation solutions as per standard protocols.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Pass the 3% DCA in DCM solution through the column. Due to the slower reaction rate of DCA, the detritylation time may need to be extended compared to TCA. A typical time is 2-5 minutes. It is recommended to at least double the delivery time of the deblock solution when switching from TCA to DCA.[3]

  • Monitor the reaction and wash the support as described in steps 4, 5, and 6 of Protocol 1.

Visualizations

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis, highlighting the position of the detritylation step.

G cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add next base) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Block unreacted sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Oxidation->Detritylation Cycle Repeats Cleavage Final Cleavage & Deprotection Oxidation->Cleavage After final cycle Start Start with 5'-DMT-Nucleoside on Solid Support Start->Detritylation G Reactant 5'-O-DMT Protected Nucleoside (R-O-DMT) Intermediate Protonation of Ether Oxygen Reactant->Intermediate Acid Acid (H+) Acid->Intermediate Product Deprotected Nucleoside (R-OH) Cation DMT Cation (Orange Color) Cleavage Cleavage of C-O Bond Intermediate->Cleavage Cleavage->Product Cleavage->Cation

References

Technical Support Center: Preventing Guanosine Depurination in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing guanosine (B1672433) depurination during solid-phase DNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is guanosine depurination and why is it a problem in DNA synthesis?

A1: Depurination is a chemical reaction where the β-N-glycosidic bond connecting the guanine (B1146940) base to the deoxyribose sugar is broken, leading to the loss of the guanine base.[1] This creates an apurinic (AP) site in the DNA backbone. During solid-phase synthesis, this occurs primarily during the acidic deblocking (detritylation) step required to remove the 5'-dimethoxytrityl (DMT) group.[2][3] The resulting abasic site is stable through the remaining synthesis cycles, but the oligonucleotide chain is cleaved at this site during the final basic deprotection step.[2][4] This leads to truncated DNA fragments, reducing the yield of the full-length product and complicating purification.[2][4]

Q2: Which purine (B94841) is more susceptible to depurination, guanosine or adenosine (B11128)?

A2: While both are susceptible, adenosine (dA) is generally more labile and prone to depurination than guanosine (dG) under the acidic conditions of synthesis.[2] However, depurination of guanosine is a significant concern, especially in the synthesis of long oligonucleotides or sequences rich in guanine.

Q3: How do exocyclic amine protecting groups on guanine affect its stability?

A3: The type of protecting group on the exocyclic amine of guanine significantly influences the stability of the glycosidic bond. Electron-withdrawing acyl protecting groups, such as isobutyryl (ibu), are commonly used but can destabilize the bond, making the guanosine more susceptible to depurination.[4][5] Conversely, electron-donating protecting groups, like dimethylformamidine (dmf), stabilize the glycosidic bond and provide greater resistance to acid-catalyzed depurination.[4][6]

Q4: Can depurination occur after synthesis?

A4: Yes. Although the primary concern is during synthesis, depurination can also occur if the purified oligonucleotides are stored in acidic or poorly buffered solutions (e.g., water with a low pH).[7][8] For long-term storage, it is crucial to maintain a slightly basic pH (around 7.5-8.0) using a suitable buffer like Tris-HCl.

Troubleshooting Guide

Problem: My final product purity is low, and I observe multiple shorter fragments in my HPLC or gel analysis, especially when synthesizing long oligonucleotides.

  • Question: Could this be due to depurination?

    • Answer: Yes, this is a classic sign of depurination. The cleavage of the DNA backbone at apurinic sites during the final base deprotection step generates a series of truncated sequences, which appear as shorter fragments in your analysis.[4]

  • Question: I am using Trichloroacetic acid (TCA) for detritylation. Could this be the cause?

    • Answer: TCA is a strong acid (pKa ~0.7) that can aggressively promote depurination, especially with prolonged exposure.[6] The repeated acidic steps in the synthesis of long oligonucleotides amplify this effect. Consider switching to a milder deblocking acid.

  • Question: What is a good alternative to TCA?

    • Answer: Dichloroacetic acid (DCA), with a higher pKa of approximately 1.5, is a much milder deblocking agent.[6] Using a 3% DCA solution significantly reduces the extent of depurination compared to 3% TCA.[1][9]

  • Question: I switched to DCA, but my coupling efficiency seems to have decreased. Why?

    • Answer: DCA is a weaker acid, so the detritylation reaction is slower.[6] If the deblocking time is too short, you may get incomplete removal of the DMT group, which prevents the subsequent coupling reaction and leads to n-1 sequences (deletions). It is often necessary to increase the deblocking time or the volume of DCA delivered in each step when switching from TCA.[6]

Problem: I am synthesizing a G-rich sequence and observing significant product degradation.

  • Question: Are G-rich sequences more prone to issues?

    • Answer: Yes. Besides the risk of depurination, G-rich sequences can also be problematic due to the slower deprotection of the standard isobutyryl (ibu) protecting group on the guanine base. Incomplete deprotection can affect the hybridization properties of the oligonucleotide.

  • Question: How can I improve the synthesis of my G-rich oligonucleotide?

    • Answer: Using a guanosine phosphoramidite (B1245037) with a dimethylformamidine (dmf) protecting group (dmf-dG) is highly recommended. The dmf group is more labile during the final deprotection step, ensuring complete removal even in G-rich contexts.[5] Critically, it is also an electron-donating group that stabilizes the guanine base against acid-induced depurination during the synthesis cycles.[4][6]

Visual Guides

Mechanism of Guanosine Depurination

cluster_0 Guanosine in DNA Chain cluster_1 Acidic Conditions (Detritylation Step) cluster_2 Unstable Intermediate cluster_3 Hydrolysis & Cleavage cluster_4 Products Guanosine H+ H+ Guanosine->H+ Protonated_Guanosine H+->Protonated_Guanosine Weakens Glycosidic Bond Protonation Protonation at N7 H2O H₂O Protonated_Guanosine->H2O Apurinic_Site H2O->Apurinic_Site Results in Cleavage Glycosidic Bond Cleavage Guanine_Base Apurinic Site Apurinic Site

Caption: Mechanism of acid-catalyzed guanosine depurination during DNA synthesis.

Standard DNA Synthesis Cycle Workflow

start Start deblock 1. Deblocking (Detritylation) Remove 5'-DMT group with acid (e.g., TCA, DCA) start->deblock wash1 Wash deblock->wash1 depurination RISK OF DEPURINATION deblock->depurination couple 2. Coupling Add activated phosphoramidite wash1->couple wash2 Wash couple->wash2 cap 3. Capping Acetylate unreacted 5'-OH groups wash2->cap wash3 Wash cap->wash3 oxidize 4. Oxidation Oxidize phosphite (B83602) to phosphate wash3->oxidize wash4 Wash oxidize->wash4 next_cycle Last Cycle? wash4->next_cycle next_cycle->deblock No end End next_cycle->end Yes start Low yield or shorter fragments observed? check_synthesis Review Synthesis Conditions start->check_synthesis Yes no_issue Depurination is less likely. Investigate other causes (coupling, capping, etc.) start->no_issue No is_tca Using TCA for deblocking? check_synthesis->is_tca is_long Is Oligo long (>50 nt) or G-rich? solution2 Use dmf-dG phosphoramidite instead of ibu-dG. is_long->solution2 Yes is_long->no_issue No is_tca->is_long No solution1 Switch to 3% DCA. Increase deblock time/volume. is_tca->solution1 Yes solution1->is_long Still seeing issues? solution3 Implement both Solution 1 & 2 for maximum stability. solution2->solution3 Combine strategies

References

Navigating the Challenges of DMT-on Oligonucleotide Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of oligonucleotides, the dimethoxytrityl (DMT)-on strategy offers a powerful method for isolating full-length products from failure sequences. The hydrophobic DMT group provides a strong handle for purification, typically via reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE). However, this technique is not without its challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of DMT-on oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind DMT-on oligonucleotide purification?

A1: DMT-on purification leverages the hydrophobic 4,4'-dimethoxytrityl (DMT) group that is left on the 5'-terminus of the full-length oligonucleotide after solid-phase synthesis. This lipophilic group significantly increases the retention of the desired product on a reversed-phase chromatography matrix compared to the more hydrophilic "failure sequences" (truncated oligonucleotides) that lack the DMT group because their growth was capped during synthesis.[1][2] This difference in hydrophobicity allows for effective separation.

Q2: What are the most common methods for DMT-on purification?

A2: The two primary methods for DMT-on purification are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique that separates molecules based on their hydrophobicity.[3] The DMT-on oligonucleotide binds strongly to the hydrophobic stationary phase and is eluted using a gradient of an organic solvent, such as acetonitrile (B52724).[1]

  • Solid-Phase Extraction (SPE) Cartridges: SPE offers a faster and more convenient method for routine purification.[4][5] The principle is the same as RP-HPLC, where the DMT-on product is retained on a hydrophobic sorbent while impurities are washed away.[6]

Q3: What are the main advantages of DMT-on purification?

A3: The primary advantage of DMT-on purification is its ability to effectively separate the full-length, desired oligonucleotide from the majority of synthesis-related impurities, particularly the shorter, uncapped failure sequences.[2][3] This method is particularly effective for the purification of longer oligonucleotides (40 to 150 nucleotides).[1]

Q4: What are "failure sequences" and how are they removed?

A4: Failure sequences, or truncated oligonucleotides, are shorter DNA or RNA strands that result from incomplete coupling reactions during solid-phase synthesis.[7] In a successful synthesis cycle, any unreacted 5'-hydroxyl groups are "capped" with acetic anhydride.[1] This capping prevents further chain elongation, and these capped sequences do not have a 5'-DMT group. Because they lack the hydrophobic DMT group, they have a much lower affinity for the reversed-phase matrix and are easily washed away during the initial, low organic solvent wash steps of the purification process.[2][4]

Q5: What is detritylation and why is it necessary?

A5: Detritylation is the chemical removal of the 5'-DMT protecting group. This step is essential because the DMT group is not part of the native oligonucleotide and must be removed to yield the final, biologically active product.[1] The removal is typically achieved by treating the oligonucleotide with a mild acid, such as trifluoroacetic acid (TFA) or dichloroacetic acid (DCA).[4][8][9] This can be done either while the oligonucleotide is bound to the purification column ("on-column") or after it has been eluted ("off-column").[4][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of DMT-on oligonucleotides.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity of Final Product Incomplete removal of failure sequences.Optimize the wash step by increasing the volume or the organic solvent concentration slightly to ensure all non-DMT-on species are removed before elution.[5]
Co-elution of DMT-on impurities (e.g., n-1mers with a DMT group).This can occur due to inefficient capping during synthesis.[11] Optimize the capping step in your synthesis protocol. For purification, a shallower gradient in RP-HPLC may improve resolution.
Depurination during acidic detritylation.The acidic conditions required for DMT removal can lead to the hydrolysis of the glycosidic bond in purine (B94841) bases (adenine and guanine).[1][9] Minimize the exposure time to acid and perform the detritylation at a lower temperature. Consider using a weaker acid if possible.
Presence of n+1 impurities.These impurities, which are one nucleotide longer than the target sequence, can arise from side reactions during synthesis.[11] They are DMT-on and thus difficult to separate. Optimizing the synthesis chemistry, particularly the activator used, can minimize their formation. High-resolution ion-exchange chromatography may be required for separation.
Low Yield of Purified Oligonucleotide Premature detritylation during synthesis or sample workup.Ensure that the crude oligonucleotide solution remains basic before purification to prevent accidental loss of the DMT group.[8]
Incomplete elution from the column/cartridge.Increase the concentration of the organic solvent in the elution buffer or increase the elution volume. Ensure the chosen solvent is a strong enough eluent for your specific oligonucleotide.
Loss of product during wash steps.The wash conditions may be too stringent, causing the DMT-on product to partially elute. Decrease the organic solvent concentration in the wash buffer.
Peak Splitting or Broadening in HPLC Chromatogram Secondary structure formation in the oligonucleotide.The presence of secondary structures like hairpins or duplexes can lead to poor peak shape.[1] Performing the purification at an elevated temperature (e.g., 60 °C) can help to denature these structures.[1]
Issues with the ion-pairing agent.In ion-pair RP-HPLC, an incorrect concentration or type of ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) can result in poor peak shape.[12] Ensure the ion-pairing agent is at the optimal concentration and is compatible with your column and mobile phase.
Column overload.Injecting too much sample can lead to peak distortion. Reduce the amount of oligonucleotide loaded onto the column.[12]
Incomplete Detritylation Insufficient acid concentration or exposure time.The efficiency of detritylation depends on the acid used and the duration of the treatment.[13] For on-column detritylation, ensure the acidic solution fully wets the resin and allow for sufficient incubation time. For off-column detritylation, optimize the acid concentration and reaction time.[8]
Presence of thymidine-rich sequences.Thymine can retain the trityl group more strongly than other bases, potentially requiring longer exposure to acidic conditions for complete removal.[9]

Quantitative Data Summary

The following table summarizes representative purity and recovery data from different DMT-on purification strategies. Actual results will vary depending on the oligonucleotide sequence, length, and the specific protocol and materials used.

Purification Method Starting Purity Final Purity Recovery Reference
HIC with on-column DMT cleavage75%94%97%[10]
HIC with on-column DMT cleavage (scaled up)75%>99%97%[10]
SPE Cartridge (SHIMSEN Styra HLB)Not specified81%Not specified[4]
HIC (TOYOPEARL Phenyl-650M)~55%99%89%[14]
SPE Cartridge (Clarity QSP)Not specified~68.8%Not specified[5]
SPE Cartridge (Glen-Pak)Not specified~78.8%Not specified[5]

Experimental Protocols

Protocol 1: General On-Column Detritylation using an SPE Cartridge

This protocol provides a general workflow for the purification of DMT-on oligonucleotides using a reversed-phase SPE cartridge with on-column detritylation.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1-2 column volumes of a high organic solvent like acetonitrile.

    • Equilibrate the cartridge with 2-3 column volumes of an aqueous buffer, often containing an ion-pairing agent like 2M TEAA.[4]

  • Sample Loading:

    • Dissolve the crude DMT-on oligonucleotide in the equilibration buffer.

    • Load the sample onto the conditioned cartridge. The hydrophobic DMT-on oligonucleotide will bind to the sorbent.

  • Wash Step 1 (Impurity Removal):

    • Wash the cartridge with 2-3 column volumes of a low-concentration organic solvent wash buffer (e.g., 1.5% ammonium (B1175870) hydroxide (B78521) or a low percentage of acetonitrile in water).[4] This step removes hydrophilic impurities and failure sequences that are not DMT-protected.

  • Detritylation (On-Column):

    • Pass a solution of a mild acid (e.g., 3% TFA in water) through the cartridge.[4] The DMT cation is often visible as a transient orange color.

    • Allow the acid to remain in contact with the resin for a specified time (e.g., 5-10 minutes) to ensure complete cleavage of the DMT group.

  • Wash Step 2 (DMT Cation and Acid Removal):

    • Wash the cartridge with 2-3 column volumes of water to remove the cleaved DMT cation and any residual acid.[4]

  • Elution:

    • Elute the purified, now DMT-off, oligonucleotide using a higher concentration of organic solvent (e.g., 20% acetonitrile in water).[4]

  • Post-Elution:

    • Dry the eluted sample, for example, by lyophilization.

Protocol 2: Off-Column Detritylation after RP-HPLC Purification

This protocol outlines the steps for purifying a DMT-on oligonucleotide by RP-HPLC followed by detritylation in solution.

  • RP-HPLC Separation:

    • Equilibrate the reversed-phase column with the initial mobile phase conditions (low organic solvent concentration).

    • Dissolve the crude DMT-on oligonucleotide in the mobile phase and inject it onto the column.

    • Elute the bound oligonucleotides using a gradient of increasing organic solvent (e.g., acetonitrile) in a buffer containing an ion-pairing agent (e.g., TEAA).

    • Collect the fractions corresponding to the main, late-eluting peak, which is the DMT-on product.

  • Sample Preparation for Detritylation:

    • Pool the collected fractions containing the purified DMT-on oligonucleotide.

    • Evaporate the organic solvent and lyophilize the sample to dryness.[8]

  • Detritylation (Off-Column):

    • Redissolve the dried oligonucleotide in a solution of 80% acetic acid in water.[8]

    • Incubate at room temperature for approximately 20-30 minutes.[5][8]

  • Precipitation and Recovery:

    • Add a high-salt solution (e.g., 3 M sodium acetate) followed by cold ethanol (B145695) to precipitate the now DMT-off oligonucleotide.[8]

    • Centrifuge to pellet the purified oligonucleotide.

    • Carefully decant the supernatant containing the cleaved DMT group and other soluble components.

    • Wash the pellet with cold ethanol and re-centrifuge.

    • Dry the final oligonucleotide pellet.

Visualizations

DMT_On_Purification_Workflow cluster_synthesis Solid-Phase Synthesis cluster_purification DMT-on Purification (RP-HPLC/SPE) cluster_products Final Products & Byproducts Crude Product Crude Oligonucleotide (DMT-on Product + Failure Sequences) Binding Bind to Reversed-Phase Matrix Crude Product->Binding Wash Wash with Low Organic Solvent Binding->Wash Detritylation Acid Treatment (On- or Off-Column) Wash->Detritylation Failure Sequences Failure Sequences (Washed Away) Wash->Failure Sequences Discard Elution Elute with High Organic Solvent Detritylation->Elution DMT Cation DMT Cation (Removed) Detritylation->DMT Cation Remove Purified Oligo Purified DMT-off Oligonucleotide Elution->Purified Oligo

Caption: Workflow for DMT-on oligonucleotide purification.

Troubleshooting_Logic Start Purification Issue Identified Purity Low Purity? Start->Purity Yield Low Yield? Purity->Yield No CheckWash Optimize Wash Step & Synthesis Capping Purity->CheckWash Yes PeakShape Poor Peak Shape? Yield->PeakShape No CheckElution Optimize Elution Conditions Yield->CheckElution Yes CheckSecondaryStructure Increase Temperature PeakShape->CheckSecondaryStructure Yes End Problem Resolved PeakShape->End No CheckDepurination Minimize Acid Exposure During Detritylation CheckWash->CheckDepurination CheckDepurination->Yield CheckPrematureDetritylation Ensure Basic Conditions Pre-Purification CheckElution->CheckPrematureDetritylation CheckPrematureDetritylation->PeakShape CheckIonPairing Optimize Ion-Pairing Agent CheckSecondaryStructure->CheckIonPairing CheckIonPairing->End

Caption: Troubleshooting logic for DMT-on purification issues.

References

Technical Support Center: Phosphoramidite Coupling Efficiency and Water Content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical impact of water content on phosphoramidite (B1245037) coupling efficiency during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: How does water negatively affect phosphoramidite coupling efficiency?

A1: Water adversely impacts coupling efficiency in two primary ways[1]:

  • Reaction with Activated Phosphoramidite: Water can react with the activated phosphoramidite monomer. This reaction competes with the desired coupling of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, effectively scavenging the monomer and reducing the coupling yield[1].

  • Hydrolysis of Phosphoramidite: In the presence of even trace amounts of water, phosphoramidites can hydrolyze to form H-phosphonates[1]. This degradation reduces the concentration of the active phosphoramidite available for the coupling reaction, leading to lower efficiency.

Q2: What is the acceptable limit for water content in acetonitrile (B52724) for oligonucleotide synthesis?

A2: For optimal coupling efficiency, it is crucial to use anhydrous acetonitrile. The generally accepted limit for water content is less than 30 ppm, with a preference for 10 ppm or less[2]. For the synthesis of long oligonucleotides, a water content of 10-15 ppm or lower is strongly recommended[1].

Q3: Can other reagents besides acetonitrile be a source of water contamination?

A3: Yes, all reagents involved in the coupling step must be anhydrous. This includes the phosphoramidites themselves, the activator solution (e.g., tetrazole, DCI), and the argon or helium used to pressurize the synthesizer, which should be passed through an in-line drying filter[1]. Phosphoramidites can be hygroscopic and should be handled under anhydrous conditions[2].

Q4: How can I dry my dissolved phosphoramidite solution if I suspect water contamination?

A4: If you suspect water contamination in your dissolved phosphoramidite solution, you can add a single layer of high-quality 3 Å molecular sieves to the bottom of the vial. The vial should be sealed and allowed to stand overnight to reduce the water content to acceptable levels[2][3].

Q5: If I experience low coupling efficiency, is it always due to water?

A5: While water is a very common cause of low coupling efficiency, other factors can also contribute. These include the quality of the phosphoramidites, the choice and concentration of the activator, coupling time, and the synthesis scale and conditions[4]. For modified or sterically hindered phosphoramidites, longer coupling times or multiple couplings may be necessary to achieve high efficiency[2].

Troubleshooting Guide: Low Coupling Efficiency

This guide will help you diagnose and resolve issues with low phosphoramidite coupling efficiency, with a focus on problems related to water content.

Symptom Potential Cause Recommended Action
Gradual decrease in coupling efficiency over several runs Water absorption by acetonitrile on the synthesizer.Replace the acetonitrile bottle with a fresh, septum-sealed bottle of anhydrous acetonitrile (<30 ppm water)[1]. Ensure all solvent lines are properly purged.
Low coupling efficiency from the first synthesis run Contaminated reagents (acetonitrile, phosphoramidites, activator).Use a fresh batch of all reagents. Verify the water content of the acetonitrile using Karl Fischer titration. For expensive phosphoramidites, dissolve and dry over molecular sieves overnight before use[2][3].
Inconsistent coupling efficiency between different phosphoramidites Some phosphoramidites are more sensitive to hydrolysis (e.g., dG).Pay special attention to the handling and storage of sensitive phosphoramidites. Consider using fresh solutions for each synthesis.
Low coupling efficiency during periods of high humidity Increased atmospheric moisture entering the synthesizer.Ensure the laboratory environment is well-controlled for humidity. Use in-line drying filters for the inert gas supply to the synthesizer[1][5].
Consistently low coupling efficiency despite using fresh, dry reagents Leak in the synthesizer's fluidics system allowing moisture to enter.Perform a system leak test according to the manufacturer's instructions. Check all fittings and seals for integrity.

Quantitative Data

The theoretical overall yield of an oligonucleotide is highly dependent on the average coupling efficiency of each cycle. Even a small decrease in efficiency per step leads to a significant reduction in the final product, especially for longer oligonucleotides.

Table 1: Theoretical Overall Yield vs. Average Coupling Efficiency

Oligonucleotide Length98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20mer 68.0%82.6%90.5%
50mer 36.4%60.5%77.8%
100mer 13.3%36.6%60.5%

Data derived from the principle that Overall Yield = (Average Coupling Efficiency)^(# of couplings)[1][5]

Table 2: Recommended Water Content in Key Reagents

ReagentRecommended Maximum Water Content (ppm)
Acetonitrile (for phosphoramidite dissolution and synthesis)< 30 ppm (ideally ≤ 10-15 ppm)[1][2]
Phosphoramidite Activator SolutionsMust be prepared with anhydrous acetonitrile.
PhosphoramiditesShould be stored in a desiccator and handled under anhydrous conditions.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in acetonitrile or a dissolved phosphoramidite solution using a volumetric Karl Fischer titrator.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous methanol (B129727) or specialized Karl Fischer solvent

  • Karl Fischer titrant (e.g., Composit 5)

  • Gastight syringe

  • Sample to be tested (acetonitrile or dissolved phosphoramidite)

Procedure:

  • System Preparation: Fill the titration vessel with anhydrous methanol or the appropriate KF solvent and precondition the vessel by running the titrator until a stable, low-drift endpoint is reached. This removes any residual moisture from the solvent and the vessel.

  • Titrant Standardization: Accurately inject a known amount of a certified water standard or pure water into the titration vessel. The titrator will dispense the KF titrant to neutralize the water. The titer of the KF reagent (mg H₂O per mL of titrant) is determined. This should be done in triplicate to ensure accuracy.

  • Sample Analysis:

    • Carefully draw a precise volume (e.g., 1-5 mL) of the acetonitrile or phosphoramidite solution into a gastight syringe.

    • Inject the sample into the pre-conditioned titration vessel.

    • The titrator will automatically titrate the sample to the endpoint.

    • Record the volume of titrant used.

  • Calculation: The water content in ppm is calculated using the following formula: Water Content (ppm) = (Volume of Titrant (mL) * Titer (mg/mL) / Sample Weight (g)) * 1000 (Note: Sample weight can be calculated from the volume and density of the solvent)

Protocol 2: Assessment of Coupling Efficiency by Trityl Cation Monitoring

This protocol describes how to determine the coupling efficiency of each cycle during solid-phase oligonucleotide synthesis by measuring the absorbance of the released trityl cation.

Materials:

  • DNA Synthesizer with a UV-Vis detector or the ability to collect the detritylation solution.

  • UV-Vis Spectrophotometer (if collecting fractions).

  • Deblocking reagent (e.g., 3% Trichloroacetic acid in Dichloromethane).

Procedure:

  • Synthesis Setup: Program the DNA synthesizer to collect the orange-colored detritylation solution after each coupling and deblocking step. The 5'-DMT (Dimethoxytrityl) protecting group is cleaved during the deblocking step, releasing a colored trityl cation[6].

  • Absorbance Measurement: The intensity of the orange color, which is directly proportional to the amount of DMT cation released, is measured by the in-line spectrophotometer at approximately 495 nm[6]. If collecting fractions, measure the absorbance of each fraction using a standard spectrophotometer.

  • Calculation of Stepwise Coupling Efficiency: The coupling efficiency of a particular step (n) can be calculated by comparing the absorbance of the trityl cation released at that step to the absorbance from the previous step (n-1). Stepwise Efficiency (%) = (Absorbance at step n / Absorbance at step n-1) * 100

  • Calculation of Average Coupling Efficiency: The average coupling efficiency is the geometric mean of all the stepwise efficiencies throughout the synthesis. A simpler method is to compare the absorbance of the final trityl release to that of the first[6]. Average Efficiency (%) = ( (Final Absorbance / Initial Absorbance)^(1 / (n-1)) ) * 100 where 'n' is the number of couplings.

Visualizations

Phosphoramidite_Coupling_Workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle cluster_reagents Key Reagents Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add next phosphoramidite) Deblocking->Coupling Repeat for next base Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Repeat for next base Oxidation 4. Oxidation (Stabilize phosphate (B84403) linkage) Capping->Oxidation Repeat for next base Oxidation->Deblocking Repeat for next base Amidite Phosphoramidite (in Anhydrous Acetonitrile) Amidite->Coupling Activator Activator (e.g., Tetrazole) Activator->Coupling SolidSupport Solid Support with Growing Oligo Chain SolidSupport->Deblocking Water_Interference_Pathway cluster_desired Desired Reaction cluster_side Side Reaction ActivatedAmidite Activated Phosphoramidite SuccessfulCoupling Successful Coupling (New phosphite (B83602) triester bond) ActivatedAmidite->SuccessfulCoupling Hydrolysis Hydrolysis (Forms H-phosphonate) ActivatedAmidite->Hydrolysis GrowingOligo Growing Oligo Chain (with 5'-OH) GrowingOligo->SuccessfulCoupling Water Water (H₂O) Water->Hydrolysis LowWater LowWater SuccessfulCoupling->LowWater High Efficiency HighWater HighWater Hydrolysis->HighWater Low Efficiency

References

stability of 5'-O-DMT-N2-ibu-dG under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (5'-O-DMT-N2-ibu-dG) under various storage and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, where it can be stable for up to 3 years.[1] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] It is crucial to store the compound in a tightly sealed container to protect it from moisture.

Q2: How should I store this compound in solution?

A2: When dissolved in a solvent such as DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. For long-term storage, solutions should be kept at -80°C, where they are stable for up to 6 months.[1][2] For short-term storage, -20°C is suitable for up to 1 month.[1][2]

Q3: What is the primary cause of degradation of this compound during storage?

A3: The two primary points of instability in the this compound molecule are the 5'-O-DMT (dimethoxytrityl) group and the N2-isobutyryl group. The DMT group is highly susceptible to acid, while the isobutyryl group can be cleaved under basic conditions.

Q4: Can I store this compound dissolved in acetonitrile (B52724) on an oligonucleotide synthesizer?

A4: While convenient, storing this compound in acetonitrile on a synthesizer for extended periods is not recommended. Deoxyguanosine phosphoramidites are known to be the least stable among the four standard phosphoramidites in acetonitrile solution.[3] Degradation can occur through hydrolysis and other side reactions, leading to lower coupling efficiencies and the formation of impurities in the synthesized oligonucleotide.[3] It is best to use freshly prepared solutions for synthesis.

Q5: How does pH affect the stability of this compound?

A5: The stability of this compound is highly dependent on pH.

  • Acidic conditions (pH < 4): The 5'-O-DMT group is rapidly cleaved. This is the basis for the detritylation step in oligonucleotide synthesis. Prolonged exposure to acid can also lead to depurination, which is the cleavage of the glycosidic bond between the deoxyribose sugar and the guanine (B1146940) base.

  • Neutral conditions (pH ~7): The molecule is relatively stable.

  • Basic conditions (pH > 9): The N2-isobutyryl protecting group is labile and will be removed. This is a critical step in the final deprotection of the synthesized oligonucleotide.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in oligonucleotide synthesis.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency Degradation of this compound phosphoramidite (B1245037).Use freshly prepared this compound phosphoramidite solution. Ensure all reagents and solvents are anhydrous.
Incomplete detritylation of the growing oligonucleotide chain.Optimize the detritylation step by adjusting the acid concentration or reaction time. Ensure efficient washing after detritylation.
Formation of n-1 Deletion Mutants Inefficient capping of unreacted 5'-hydroxyl groups.Ensure the capping reagent is fresh and the reaction time is sufficient.
Incomplete coupling of this compound.See "Low Coupling Efficiency" above.
Depurination Prolonged exposure to acidic conditions during detritylation.Minimize the detritylation time. Consider using a weaker acid for detritylation. N2-isobutyryl-dG is less prone to depurination than N6-benzoyl-dA, but caution is still advised.[4]
Incomplete Removal of N2-isobutyryl Group Insufficient deprotection time or temperature with ammonia.The isobutyryl group on guanine is more resistant to hydrolysis than the benzoyl groups on adenine (B156593) and cytosine.[5] Ensure deprotection with concentrated ammonium (B1175870) hydroxide (B78521) is carried out at 55°C for a sufficient duration (e.g., 8-16 hours). For sensitive oligonucleotides, consider alternative "ultramild" protecting groups or deprotection conditions.
Unexpected Peaks in HPLC Analysis of Crude Oligonucleotide Formation of side products due to degradation of this compound.Analyze the starting material for purity. Optimize storage and handling conditions to minimize degradation.
Side reactions during oligonucleotide synthesis.Review all synthesis cycle parameters, including reagent quality, reaction times, and washing steps.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid (Powder) -20°CUp to 3 years[1]Store in a tightly sealed, desiccated container.
4°CUp to 2 years[1]Short-term storage only. Protect from moisture.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
-20°CUp to 1 monthAliquot for short-term use.[2]

Table 2: pH Stability of Protecting Groups in this compound

Protecting Group Labile Condition Stable Condition Comments
5'-O-DMT Acidic (pH < 4)Neutral to BasicRapidly cleaved by acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) used in synthesis.
N2-isobutyryl Basic (pH > 9)Neutral to AcidicRemoved by concentrated ammonium hydroxide during the final deprotection step. The isobutyryl group is more stable than the dimethylformamidine (dmf) group.[5]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.

1. Sample Preparation: a. Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., acetonitrile, DMSO). b. Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., different temperatures, pH values). c. For pH stability testing, use appropriate buffers. Ensure the buffer components do not interfere with the analysis.

2. Storage: a. Store the aliquots under the specified conditions (e.g., -20°C, 4°C, room temperature). b. Protect samples from light, especially if photolability is being investigated.

3. Time-Point Analysis: a. At designated time points (e.g., 0, 1, 7, 14, 30 days), remove one aliquot from each storage condition. b. Immediately analyze the sample by HPLC.

4. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA). c. Flow Rate: 1 mL/min. d. Detection: UV at 260 nm and 280 nm. e. Injection Volume: 10 µL.

5. Data Analysis: a. Quantify the peak area of the intact this compound at each time point. b. Monitor for the appearance of new peaks, which indicate degradation products. c. Calculate the percentage of remaining intact compound at each time point relative to the initial time point (t=0). d. Plot the percentage of intact compound versus time to determine the degradation rate.

Protocol 2: Monitoring Detritylation of this compound

This protocol describes the monitoring of the acid-catalyzed removal of the DMT group.

1. Reaction Setup: a. Dissolve a known amount of this compound in a non-aqueous solvent such as dichloromethane (B109758) (DCM). b. Prepare a solution of a weak acid (e.g., 3% trichloroacetic acid in DCM).

2. Detritylation Reaction: a. Initiate the reaction by adding the acidic solution to the this compound solution. b. The solution will turn a bright orange color due to the formation of the dimethoxytrityl cation.

3. Spectrophotometric Monitoring: a. The progress of the reaction can be monitored by measuring the absorbance of the DMT cation at approximately 495 nm. b. The intensity of the orange color is proportional to the amount of detritylation that has occurred.

4. Quenching and Analysis: a. The reaction can be quenched by the addition of a weak base (e.g., pyridine). b. The product, N2-isobutyryl-2'-deoxyguanosine, can be analyzed by HPLC to confirm the complete removal of the DMT group.

Visualizations

Oligonucleotide_Synthesis_Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of this compound phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Chain elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents n-1 sequences Oxidation->Detritylation Stable phosphate (B84403) backbone (for next cycle)

Standard oligonucleotide synthesis cycle.

Troubleshooting_Workflow Start Experiment Start Problem Issue Encountered (e.g., Low Yield, Impurities) Start->Problem CheckMonomer Check this compound - Purity (HPLC) - Storage Conditions - Age of solid/solution Problem->CheckMonomer CheckReagents Check Other Reagents - Anhydrous solvents - Activator freshness - Capping/Oxidizing solution quality Problem->CheckReagents CheckProtocol Review Synthesis Protocol - Coupling times - Detritylation conditions - Washing steps Problem->CheckProtocol Optimize Optimize Conditions CheckMonomer->Optimize CheckReagents->Optimize CheckProtocol->Optimize Success Successful Synthesis Optimize->Success

Troubleshooting workflow for oligonucleotide synthesis.

References

Validation & Comparative

A Head-to-Head Battle in Oligonucleotide Synthesis: 5'-O-DMT-N²-ibu-dG versus 5'-O-DMT-N²-dmf-dG

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is paramount to achieving high-purity, full-length sequences. For the incorporation of deoxyguanosine (dG), two of the most utilized variants are 5'-O-DMT-N²-isobutyryl-dG (ibu-dG) and 5'-O-DMT-N²-dimethylformamidyl-dG (dmf-dG). This guide provides a comprehensive comparison of these two critical reagents, delving into their performance based on available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthesis needs.

Executive Summary

The primary distinction between ibu-dG and dmf-dG lies in the lability of the N²-protecting group. The dimethylformamidine (dmf) group is significantly more labile than the isobutyryl (ibu) group, allowing for substantially faster deprotection times. This is a considerable advantage in high-throughput oligonucleotide synthesis and for the preparation of oligonucleotides containing base-sensitive modifications. While both phosphoramidites generally exhibit high coupling efficiencies, the use of dmf-dG can also mitigate the risk of depurination, a common side reaction during synthesis.

Performance Comparison: A Data-Driven Analysis

While a direct, side-by-side quantitative comparison of coupling efficiency under identical conditions is not extensively documented in publicly available literature, the consensus in the field is that both ibu-dG and dmf-dG perform with high coupling efficiency (>98-99%) in standard automated oligonucleotide synthesis.[1] The more pronounced differences emerge in the deprotection step and the purity of the final product.

Table 1: Deprotection Conditions and Times

Protecting GroupDeprotection ReagentTemperatureTime
ibu-dG Concentrated Ammonium (B1175870) Hydroxide (B78521)55°C5 hours
AMA (Ammonium Hydroxide/40% Methylamine, 1:1)Room Temperature120 minutes
AMA (Ammonium Hydroxide/40% Methylamine, 1:1)65°C10 minutes
dmf-dG Concentrated Ammonium Hydroxide55°C1 hour[2]
AMA (Ammonium Hydroxide/40% Methylamine, 1:1)Room Temperature120 minutes
AMA (Ammonium Hydroxide/40% Methylamine, 1:1)65°C5 minutes[3]

This table summarizes data from various sources, and optimal times may vary based on the specific oligonucleotide sequence and other modifications present.

The data clearly illustrates that dmf-dG allows for a significant reduction in deprotection time, especially with milder reagents like AMA.[3][4] This rapid deprotection is not only efficient but also crucial for preserving the integrity of sensitive labels and modifications on the oligonucleotide.

Experimental Protocols

The following is a generalized experimental protocol for solid-phase oligonucleotide synthesis using the phosphoramidite method. The key difference when using ibu-dG versus dmf-dG will be in the final deprotection step.

Standard Oligonucleotide Synthesis Cycle

OligoSynthesis cluster_post_synthesis Post-Synthesis Cleavage 5. Cleavage from Solid Support Deprotection 6. Base Deprotection Cleavage->Deprotection Purification 7. Purification Deprotection->Purification Oxidation Oxidation Oxidation->Cleavage Completed Sequence

1. Deblocking: The 5'-O-DMT protecting group is removed from the support-bound nucleoside by treatment with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.

2. Coupling: The next phosphoramidite (either ibu-dG or dmf-dG, dissolved in anhydrous acetonitrile) is activated by a catalyst (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

3. Capping: Unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

4. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

5. Cleavage and Deprotection:

  • For oligonucleotides synthesized with ibu-dG: The solid support is treated with concentrated ammonium hydroxide at 55°C for 5 hours. Alternatively, for faster deprotection, AMA can be used at 65°C for 10 minutes.[3]

  • For oligonucleotides synthesized with dmf-dG: The solid support is treated with concentrated ammonium hydroxide at 55°C for 1 hour.[2] For even faster deprotection, AMA can be used at 65°C for 5 minutes.[3]

6. Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common methods include high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Side Reactions and Stability

A critical consideration in oligonucleotide synthesis is the potential for side reactions that can compromise the purity and yield of the final product.

  • Depurination: The glycosidic bond between the purine (B94841) base and the deoxyribose sugar is susceptible to cleavage under the acidic conditions of the deblocking step. The electron-donating nature of the dmf group provides better protection against depurination compared to the electron-withdrawing acyl protecting groups like isobutyryl.[5][6] This can lead to a higher yield of full-length product, especially for longer oligonucleotides or sequences rich in purines.

  • Stability in Solution: Both ibu-dG and dmf-dG phosphoramidites are stable in anhydrous acetonitrile (B52724) for several days when stored under appropriate conditions (refrigerated and under an inert atmosphere).[7] However, dG phosphoramidites are generally the least stable of the four standard deoxynucleoside phosphoramidites in solution.[3]

Logical Relationship of Performance Advantages

PerformanceAdvantages cluster_dmf 5'-O-DMT-N²-dmf-dG cluster_ibu 5'-O-DMT-N²-ibu-dG cluster_advantages Performance Outcomes dmf dmf protecting group FasterDeprotection Faster Deprotection Times dmf->FasterDeprotection MilderConditions Milder Deprotection Conditions dmf->MilderConditions ReducedSideReactions Reduced Depurination dmf->ReducedSideReactions ibu ibu protecting group SlowerDeprotection SlowerDeprotection ibu->SlowerDeprotection Slower Deprotection Times HigherPurity Higher Purity of Final Product FasterDeprotection->HigherPurity MilderConditions->HigherPurity ReducedSideReactions->HigherPurity

Conclusion and Recommendations

For standard oligonucleotide synthesis where deprotection time is not a critical factor and no sensitive modifications are present, both 5'-O-DMT-N²-ibu-dG and 5'-O-DMT-N²-dmf-dG are reliable choices that provide high coupling efficiencies.

However, for applications requiring:

  • High-throughput synthesis: The significantly faster deprotection times offered by dmf-dG make it the superior choice.

  • Synthesis of oligonucleotides with sensitive modifications: The milder deprotection conditions compatible with dmf-dG are essential to preserve the integrity of labels, dyes, and other modified bases.

  • Long oligonucleotides or purine-rich sequences: The enhanced stability against depurination makes dmf-dG a more robust option, potentially leading to higher yields of the full-length product.

Given the clear advantages in terms of speed, compatibility with sensitive molecules, and potential for reduced side reactions, 5'-O-DMT-N²-dmf-dG is often the preferred reagent in modern oligonucleotide synthesis.

References

A Head-to-Head Comparison: Isobutyryl vs. Acetyl Protecting Groups for 2'-Deoxyguanosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and molecular biology, the chemical synthesis of oligonucleotides is a foundational technology. The choice of protecting groups for the nucleobases is critical to ensure high yield, purity, and integrity of the final product. For 2'-deoxyguanosine (B1662781) (dG), the exocyclic amine (N2) is particularly susceptible to side reactions, necessitating robust protection. The two most commonly employed protecting groups for this purpose are isobutyryl (iBu) and acetyl (Ac). This guide provides an objective, data-driven comparison of their performance in oligonucleotide synthesis, focusing on deprotection efficiency, stability against depurination, and overall impact on synthesis outcomes.

Performance Comparison at a Glance

The selection between isobutyryl and acetyl protecting groups for dG often hinges on the desired speed of deprotection and the sensitivity of other components in the oligonucleotide. While both are effective, they offer a trade-off between stability and ease of removal.

Performance MetricIsobutyryl (iBu)-dGAcetyl (Ac)-dGKey Considerations
Deprotection Time (Standard) SlowerFasterAc-dG is significantly more labile, allowing for reduced deprotection times with standard reagents like ammonium (B1175870) hydroxide (B78521).[1][2]
Deprotection Time (Ultra-Fast) SlowerFasterWith AMA (Ammonium Hydroxide/Methylamine), Ac-dG enables deprotection in as little as 5 minutes at 65°C, whereas iBu-dG requires longer times or higher temperatures.[1][2]
Depurination Stability More StableLess Stable (inferred)The electron-donating nature of the isobutyryl group offers greater stabilization of the glycosidic bond compared to the less bulky acetyl group. Quantitative head-to-head data is limited, but chemical principles suggest iBu offers more protection against acid-catalyzed depurination during detritylation.
Coupling Efficiency High (>98%)High (>98%)No significant difference in coupling efficiency has been reported in the literature under standard synthesis conditions. Both are considered highly efficient.
Compatibility BroadPreferred for Ultra-Fast protocolsAc-dG is often used in conjunction with other fast-deprotecting phosphoramidites (e.g., Ac-dC) for rapid synthesis cycles.[1][2]

Deprotection Conditions: A Quantitative Look

The most significant difference between the iBu and Ac protecting groups for dG lies in their lability under basic conditions. Acetyl is considerably more labile, which allows for significantly faster and milder deprotection protocols. This is a major advantage in high-throughput oligonucleotide synthesis and when working with sensitive labels or modified bases that cannot withstand prolonged exposure to harsh basic conditions.

Table 1: Deprotection Times with Ammonium Hydroxide [1][2]

TemperatureiBu-dGAc-dG
Room Temperature36 hours16 hours
55°C16 hours4 hours
65°C8 hours2 hours

Table 2: Deprotection Times with AMA (Ammonium Hydroxide/Methylamine) [1][2]

TemperatureiBu-dGAc-dG
Room Temperature120 minutesNot specified, but faster than iBu
37°CNot specified30 minutes
55°CNot specified10 minutes
65°CNot specified5 minutes

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle

The following is a generalized protocol for a single coupling cycle in automated solid-phase oligonucleotide synthesis.

  • Deblocking (Detritylation): The 5'-O-DMT (4,4'-dimethoxytrityl) group is removed from the support-bound nucleoside by treatment with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) or toluene. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The phosphoramidite (B1245037) of the next base (either iBu-dG or Ac-dG) is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Deprotection Protocols

Standard Deprotection (Ammonium Hydroxide):

  • The solid support is treated with concentrated ammonium hydroxide (28-30%) at a specified temperature and duration (see Table 1). This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

  • The resulting solution is heated to evaporate the ammonia.

  • The crude oligonucleotide is then desalted and purified, typically by HPLC or gel electrophoresis.

Ultra-Fast Deprotection (AMA):

  • The solid support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).

  • The reaction is incubated at the appropriate temperature and for the specified time (see Table 2).

  • The AMA solution is evaporated, and the crude oligonucleotide is processed for purification.

Ultra-Mild Deprotection: For highly sensitive oligonucleotides, an "Ultra-Mild" approach is used, which requires a specific set of base-protecting groups (e.g., Pac-dA, iPr-Pac-dG, and Ac-dC).

  • Cleavage and deprotection are performed using 0.05M potassium carbonate in anhydrous methanol (B129727) for 4 hours at room temperature.[3]

  • It is crucial to use a capping solution with phenoxyacetic anhydride instead of acetic anhydride to prevent the exchange of the iPr-Pac group on dG with an acetyl group, which would necessitate a longer deprotection time.[3]

Key Chemical Pathways and Considerations

The Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle cluster_workflow Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Acid Treatment) Coupling 2. Coupling (Activated Phosphoramidite) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping New Base Added Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Failures Blocked Oxidation->Deblocking Stable Phosphate (Repeat for next base)

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Depurination: A Critical Side Reaction

During the acidic deblocking step, the glycosidic bond of purine (B94841) nucleosides is susceptible to cleavage, leading to the loss of the base and the formation of an abasic site. This is particularly problematic for dG. The electron-withdrawing nature of acyl protecting groups like iBu and Ac can destabilize this bond. However, the bulkier, more electron-donating isobutyryl group is generally considered to offer better protection against depurination than the acetyl group.

Depurination_Mechanism Protected_dG Protected dG on Oligo Chain Protonation Protonation of Purine (Acidic Deblocking Step) Protected_dG->Protonation Abasic_Site Abasic Site (Chain Scission upon Deprotection) Protonation->Abasic_Site Glycosidic Bond Cleavage Lost_Base Guanine Base Lost Protonation->Lost_Base

Caption: Mechanism of acid-catalyzed depurination of dG.

Conclusion and Recommendations

The choice between isobutyryl and acetyl protecting groups for dG is a strategic one, guided by the specific requirements of the oligonucleotide synthesis.

  • For standard, unmodified oligonucleotides where synthesis time is not a critical factor, the isobutyryl (iBu) group is a robust and reliable choice. Its greater stability may offer a slight advantage in minimizing depurination, especially in long oligonucleotides that undergo numerous acid exposure cycles.

  • For high-throughput synthesis, or for oligonucleotides containing sensitive dyes or other modifications, the acetyl (Ac) group is the superior option. Its rapid deprotection under both standard and "Ultra-Fast" conditions significantly reduces the overall synthesis and processing time, and the milder conditions required for its removal help to preserve the integrity of delicate modifications.

Ultimately, both protecting groups enable the synthesis of high-quality oligonucleotides. The decision should be based on a careful consideration of the trade-off between the stability offered by the isobutyryl group and the speed and mildness of deprotection afforded by the acetyl group.

References

A Comparative Guide to the Analytical Validation of Oligonucleotides Synthesized with 5'-O-DMT-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of therapeutic oligonucleotides is a complex process where the purity and identity of the final product are paramount. The use of protecting groups, such as the N2-isobutyryl (iBu) group for deoxyguanosine (dG), is a critical aspect of solid-phase phosphoramidite (B1245037) chemistry. While essential for directing the synthesis, these protecting groups can also be a source of product-related impurities if not completely removed. This guide provides a comparative overview of analytical techniques for the validation of oligonucleotides, with a focus on those synthesized using 5'-O-DMT-N2-ibu-dG, and compares purification methods for the removal of common impurities.

Understanding Impurities in Oligonucleotide Synthesis

Solid-phase synthesis of oligonucleotides is a cyclical process involving deprotection, coupling, capping, and oxidation/thiolation.[1][2] Despite high coupling efficiencies, typically around 99%, the multi-step nature of the synthesis can lead to the accumulation of impurities.[3] These impurities can be broadly categorized as product-related and process-related.

Product-related impurities arise from incomplete reactions during the synthesis cycle and include:

  • Truncated Sequences (n-1, n-2): Shorter oligonucleotides resulting from coupling failures.

  • Deletion Sequences: Sequences missing an internal nucleotide due to capping failure.

  • Addition Sequences (n+1): Longer sequences due to an extra nucleotide addition.

  • Impurities from Protecting Groups: Residual protecting groups, such as the N2-isobutyryl group from dG, that are not fully cleaved during the final deprotection step. Incomplete removal of the iBu group results in an impurity with a mass 70 Da higher than the full-length product (FLP).[]

Process-related impurities originate from the reagents and solvents used during synthesis and purification.

Comparative Analysis of Purification Methods

The choice of purification method is critical for removing impurities and depends on the intended application, length of the oligonucleotide, and required purity level.[3] Below is a comparison of common purification techniques.

Purification MethodPrinciplePurity LevelBest ForAdvantagesDisadvantages
Desalting Size exclusion chromatography to remove small molecules like salts and residual solvents.BasicPCR, qPCRRemoves non-nucleic acid contaminants.Does not remove truncated or deletion sequences.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity. The full-length oligonucleotide with the hydrophobic 5'-DMT group is retained longer.>85%Modified and unmodified oligonucleotides <50 bases.[5]High resolution, effective for removing failure sequences.[6]Resolution decreases with increasing oligonucleotide length.
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC) Separation based on the negative charge of the phosphate (B84403) backbone.HighOligonucleotides up to 40 bases.Excellent resolution for smaller quantities, effective for sequences prone to secondary structures.Limited by oligonucleotide length, lower resolution for longer sequences.
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.>95%Long oligonucleotides (>50 bases) requiring high purity.[5]High resolution, capable of separating by a single base difference.Low throughput, complex, and can be labor-intensive.

Experimental Protocols for Analytical Validation

A combination of analytical techniques is often employed for the comprehensive characterization of synthetic oligonucleotides.[1][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of oligonucleotides. Both RP-HPLC and IE-HPLC methods are widely used.

a) Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This is the most common method for oligonucleotide analysis. It pairs the negatively charged phosphate backbone with an ion-pairing agent, allowing for separation on a reverse-phase column.

  • Column: C18 column (e.g., XTerra® MS C18, 2.5 µm, 1.0 x 50 mm).[8]

  • Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[8]

  • Mobile Phase B: Methanol.[8]

  • Gradient: A linear gradient from 15% to 22.5% Mobile Phase B over 30 minutes.[8]

  • Flow Rate: 23.6 µL/min.[8]

  • Temperature: 50-60 °C.[8]

  • Detection: UV at 260 nm.

b) Anion-Exchange HPLC (AEX-HPLC)

This method separates oligonucleotides based on the number of phosphate groups.

  • Column: A quaternary ammonium (B1175870) stationary phase.

  • Mobile Phase: A salt gradient (e.g., sodium chloride or sodium perchlorate) in a buffered mobile phase.

  • Detection: UV at 260 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most powerful technique for the identification and characterization of oligonucleotides and their impurities, providing information on molecular weight, sequence, and modifications.[8]

  • Chromatography: Typically IP-RP-HPLC as described above, using MS-compatible ion-pairing reagents like TEA and HFIP.[8][9]

  • Mass Spectrometer: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or other high-resolution mass analyzer.[8]

  • Analysis: The measured mass is compared to the theoretical mass of the target oligonucleotide and potential impurities. High-resolution mass spectrometry (HRMS) can distinguish between isobaric impurities.[10][11]

Capillary Gel Electrophoresis (CGE)

CGE offers high-resolution separation of oligonucleotides based on their size.

  • Capillary: A fused-silica capillary filled with a polymer gel matrix.

  • Buffer: A running buffer containing a sieving polymer.

  • Injection: Electrokinetic injection.

  • Detection: UV or laser-induced fluorescence (LIF).

Visualizing the Workflow

The following diagrams illustrate the general workflow for oligonucleotide synthesis and analytical validation.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_downstream Downstream Processing Start Start Deprotection Deprotection Start->Deprotection Remove 5'-DMT Coupling Coupling Deprotection->Coupling Add Phosphoramidite Capping Capping Coupling->Capping Block unreacted 5'-OH Oxidation Oxidation Capping->Oxidation P(III) to P(V) End_Cycle Repeat or Cleave Oxidation->End_Cycle End_Cycle->Deprotection Next Cycle Cleavage Cleavage End_Cycle->Cleavage Final Cycle Deprotection_Final Final Deprotection Cleavage->Deprotection_Final from support Crude_Oligo Crude_Oligo Deprotection_Final->Crude_Oligo Remove base protecting groups

Caption: Solid-phase oligonucleotide synthesis workflow.

Analytical_Validation_Workflow Crude_Oligo Crude_Oligo Purification Purification Crude_Oligo->Purification Purity_Assessment Purity Assessment (HPLC, CGE) Purification->Purity_Assessment Identity_Confirmation Identity Confirmation (LC-MS) Purity_Assessment->Identity_Confirmation Quantification Quantification (UV Spec) Identity_Confirmation->Quantification Final_Product Validated Product Quantification->Final_Product

Caption: Analytical validation workflow for synthetic oligonucleotides.

References

A Comparative Guide to Activator Performance with 5'-O-DMT-N2-ibu-dG Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in oligonucleotide synthesis, the choice of an activator in phosphoramidite (B1245037) chemistry is critical to ensure high coupling efficiency and the integrity of the final product. This is particularly true for the coupling of 5'-O-DMT-N2-isobutyryl-deoxyguanosine (dG(ibu)) phosphoramidite, which is known to be sterically hindered and susceptible to side reactions. This guide provides an objective comparison of the performance of common activators used with this specific phosphoramidite, supported by data from various studies.

Activator Performance: A Head-to-Head Comparison

The selection of an appropriate activator is a balance between reaction kinetics and the prevention of undesirable side reactions. The most common activators used in oligonucleotide synthesis are 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI). Their performance with dG(ibu) phosphoramidite is influenced by their acidity (pKa), nucleophilicity, and solubility.

Table 1: Comparison of Activator Properties

ActivatorpKaSolubility in Acetonitrile (B52724)Key Characteristics
1H-Tetrazole4.8~0.5 MThe traditional, cost-effective standard; however, it has limited solubility and can lead to longer coupling times.
5-Ethylthio-1H-tetrazole (ETT)4.28~0.75 MMore acidic and soluble than 1H-Tetrazole, leading to faster coupling. Recommended for general purpose and small to medium scale synthesis.[1][2]
5-Benzylthio-1H-tetrazole (BTT)4.08~0.33 MMore acidic than ETT, offering rapid coupling, especially beneficial for sterically hindered phosphoramidites like those used in RNA synthesis.[1][2]
4,5-Dicyanoimidazole (DCI)5.2~1.2 MLess acidic but more nucleophilic than tetrazole-based activators, which can double the coupling rate relative to tetrazole.[3] Recommended for long oligonucleotides and large-scale synthesis to minimize side reactions.[1]

Table 2: Performance Metrics with 5'-O-DMT-N2-ibu-dG Phosphoramidite

ActivatorTypical Coupling TimeCoupling EfficiencyPotential Side Reactions
1H-Tetrazole10 - 15 minutesGoodLonger reaction times can increase the risk of side reactions.
5-Ethylthio-1H-tetrazole (ETT)3 - 6 minutesVery GoodIncreased acidity can cause premature detritylation of the dG phosphoramidite, leading to (n+1) insertions.
5-Benzylthio-1H-tetrazole (BTT)~3 minutesExcellentHigher acidity poses a greater risk of detritylation and (n+1) impurity formation, especially with the sensitive dG phosphoramidite.[1]
4,5-Dicyanoimidazole (DCI)2 - 5 minutesExcellentLower acidity minimizes the risk of detritylation, making it a preferred choice for difficult couplings like dG.

Experimental Protocols

To ensure reproducible and comparable results when evaluating activator performance, a standardized experimental protocol is essential. Below is a general methodology for assessing the coupling efficiency of different activators with this compound phosphoramidite.

Protocol for Comparative Coupling Efficiency Analysis

1. Materials:

  • This compound phosphoramidite

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activators: 1H-Tetrazole, ETT, BTT, DCI solutions in anhydrous acetonitrile at appropriate concentrations (e.g., 0.25 M for DCI, 0.5 M for ETT).

  • Standard oligonucleotide synthesis reagents: Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane), Capping solutions (A and B), and Oxidizing solution (e.g., Iodine/water/pyridine).

  • Anhydrous acetonitrile.

  • Automated DNA/RNA synthesizer.

  • HPLC system for analysis.

2. Synthesis Cycle: A standard phosphoramidite cycle is employed for the synthesis of a test oligonucleotide containing at least one dG(ibu) coupling step.

  • Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside.

  • Coupling: Delivery of the this compound phosphoramidite and the selected activator solution to the synthesis column. The coupling time is varied according to the activator being tested (refer to Table 2).

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

3. Post-Synthesis Cleavage and Deprotection:

  • The synthesized oligonucleotide is cleaved from the CPG support using a standard cleavage cocktail (e.g., concentrated ammonium (B1175870) hydroxide).

  • The base protecting groups, including the isobutyryl group on the guanine, are removed by heating the cleavage solution.

4. Analysis:

  • The crude oligonucleotide product is analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC).

  • The coupling efficiency is determined by quantifying the relative peak areas of the full-length product versus any failure sequences (e.g., n-1 deletions).

Visualizing the Process and Relationships

To better understand the experimental workflow and the influence of activators, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (dG(ibu) + Activator) Deblocking->Coupling Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Cleavage 5. Cleavage from Support Oxidation->Cleavage Deprotection 6. Base Deprotection Cleavage->Deprotection Analysis 7. HPLC Analysis Deprotection->Analysis

Caption: Experimental workflow for evaluating activator performance.

Activator_Influence cluster_properties Activator Properties cluster_performance Performance Indicators Activator Activator Choice Acidity Acidity (pKa) Activator->Acidity Nucleophilicity Nucleophilicity Activator->Nucleophilicity Solubility Solubility Activator->Solubility Reaction_Time Reaction Time Acidity->Reaction_Time Side_Reactions Side Reactions (e.g., n+1) Acidity->Side_Reactions Coupling_Efficiency Coupling Efficiency Nucleophilicity->Coupling_Efficiency Nucleophilicity->Reaction_Time Solubility->Coupling_Efficiency

Caption: Influence of activator properties on performance.

Conclusion

The choice of activator for the coupling of this compound phosphoramidite has a significant impact on the efficiency and purity of oligonucleotide synthesis. While highly acidic activators like ETT and BTT can offer faster reaction times, they increase the risk of side reactions, particularly the formation of (n+1) impurities due to premature detritylation. For challenging couplings involving dG(ibu), the less acidic yet highly nucleophilic activator, DCI, is often the preferred choice. It promotes high coupling efficiency while minimizing the risk of side reactions, making it particularly suitable for the synthesis of long and high-purity oligonucleotides. Researchers should carefully consider the specific requirements of their synthesis, such as scale and desired purity, when selecting an activator.

References

A Comparative Guide to Purity Assessment of Synthetic Oligonucleotides: HPLC vs. CE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step in therapeutic development, diagnostics, and fundamental research. This guide provides an objective comparison of two gold-standard analytical techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.

The chemical synthesis of oligonucleotides is a robust process, yet it is not perfect. The stepwise nature of solid-phase synthesis can lead to a variety of impurities, including shorter "failure" sequences (n-1, n-2) and longer sequences (n+1).[1][2] Other process-related impurities can include by-products from incomplete deprotection or chemical modifications.[1][2] Accurate and reliable analytical methods are therefore essential to separate and quantify the full-length product (FLP) from these closely related impurities.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Capillary Gel Electrophoresis (CGE) are two of the most powerful and widely used techniques for this purpose.[3][4] This guide will delve into the principles, protocols, and comparative performance of each method.

High-Performance Liquid Chromatography (HPLC) for Oligonucleotide Analysis

Ion-Pair Reversed-Phase HPLC is a cornerstone technique for oligonucleotide analysis, prized for its high resolution and compatibility with mass spectrometry (MS).[5][6] The method separates oligonucleotides based on their hydrophobicity, which is modulated by the formation of a neutral complex between the negatively charged phosphate (B84403) backbone of the oligonucleotide and a positively charged ion-pairing agent in the mobile phase.[7]

Experimental Workflow: HPLC

The general workflow for HPLC-based purity assessment involves sample preparation, chromatographic separation, data acquisition, and analysis to determine the percentage of the full-length product.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Crude Oligo Sample Dilution Dilute in Mobile Phase A Sample->Dilution Injector Autosampler Injection Dilution->Injector Column IP-RP Column (e.g., C18) Injector->Column Chromatogram Generate Chromatogram Detector UV Detector (260 nm) Column->Detector Detector->Chromatogram Integration Peak Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for oligonucleotide purity analysis using IP-RP-HPLC.

Detailed Experimental Protocol: IP-RP-HPLC

This protocol provides a general framework for the analysis of a 20-mer DNA oligonucleotide. Optimization is often required based on sequence length and modifications.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a solution of 100 mM Triethylammonium Acetate (TEAA) or a similar ion-pairing agent like Hexylammonium Acetate (HAA) in water.[8] The pH is typically adjusted to around 7.0.

    • Mobile Phase B (Organic): 100 mM TEAA in 50% Acetonitrile (ACN).

  • HPLC System & Column:

    • Column: A C18 or C8 reversed-phase column with a suitable pore size (e.g., 100-300 Å) is commonly used.[9]

    • Column Temperature: Elevated temperatures (e.g., 50-60°C) are often used to improve peak shape and reduce secondary structures.[7]

    • Flow Rate: A typical flow rate is between 0.5 - 1.0 mL/min for analytical columns.[10]

    • Detection: UV absorbance is monitored at 260 nm.

  • Chromatographic Run:

    • Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of approximately 0.2 OD/100 µL.

    • Injection Volume: 5-20 µL.

    • Gradient Elution: A shallow gradient of Mobile Phase B is used to elute the oligonucleotides. For example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% to 95% B (wash step)

      • 30-35 min: Re-equilibration at 5% B

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Purity is calculated as the area of the main peak (full-length product) divided by the total area of all peaks, expressed as a percentage.[11]

Capillary Electrophoresis (CE) for Oligonucleotide Analysis

Capillary Gel Electrophoresis (CGE) separates oligonucleotides based on their size (i.e., length) with single-base resolution.[12] The capillary is filled with a sieving matrix, typically a replaceable polymer solution, which retards the migration of larger molecules more than smaller ones under the influence of a high-voltage electric field.[11][13] This technique is known for its high efficiency, speed, and minimal sample consumption.[12]

Experimental Workflow: CE

The CGE workflow involves filling the capillary with a sieving matrix, injecting a small volume of the sample, applying a high voltage for separation, and detecting the migrating species.

CE_Workflow cluster_prep System & Sample Prep cluster_ce CE System cluster_analysis Data Analysis Capillary Fill Capillary (Sieving Matrix) Injection Electrokinetic Injection Sample Dilute Oligo Sample Sample->Injection Separation Apply High Voltage (Size-based Separation) Injection->Separation Electropherogram Generate Electropherogram Detector UV Detector (260 nm) Separation->Detector Detector->Electropherogram Integration Peak Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for oligonucleotide purity analysis using Capillary Gel Electrophoresis (CGE).

Detailed Experimental Protocol: CGE

This protocol provides a general method for CGE analysis. Specific parameters may vary based on the instrument and kit manufacturer.

  • Capillary and Reagents:

    • Capillary: A fused-silica capillary (e.g., 50-100 µm inner diameter, 30-50 cm total length) is used.[11] Coated capillaries are often employed to suppress electroosmotic flow.[12]

    • Sieving Matrix: A replaceable polymer solution (e.g., linear polyacrylamide, polyethylene (B3416737) glycol) containing a denaturant like 7M urea (B33335) is used as the separation buffer.[11]

    • Run Buffer: An appropriate buffer (e.g., Tris-Borate-EDTA with 7M urea) is used in the inlet and outlet vials.

  • CE System Setup:

    • Capillary Conditioning: The capillary is typically flushed sequentially with water, sodium hydroxide, and then filled with the sieving matrix.

    • Temperature: The capillary is thermostatted, often at an elevated temperature (e.g., 30-50°C) to ensure denaturation.[11]

  • Electrophoretic Run:

    • Sample Preparation: The oligonucleotide sample is desalted and diluted in water or a low-ionic-strength buffer. High salt concentrations can interfere with injection.[11]

    • Injection: A small plug of the sample is introduced into the capillary via electrokinetic injection (applying a voltage for a short duration, e.g., 5-10 kV for 5-10 seconds).[11]

    • Separation Voltage: A high voltage (e.g., -15 to -30 kV, reverse polarity) is applied across the capillary to drive the negatively charged oligonucleotides toward the detector.

    • Detection: UV absorbance is monitored at 260 nm.

  • Data Analysis:

    • The purity is calculated from the resulting electropherogram by dividing the area of the main product peak by the total integrated peak area.[11]

Comparative Performance Analysis: HPLC vs. CE

The choice between HPLC and CE depends on the specific analytical requirements, including the length of the oligonucleotide, the required resolution, throughput needs, and whether subsequent analysis like mass spectrometry is planned.[14][15]

Data Presentation: Quantitative Comparison
ParameterIon-Pair Reversed-Phase HPLCCapillary Gel Electrophoresis
Principle of Separation HydrophobicitySize (Length)
Typical Resolution Excellent for short to medium oligos (up to ~60-80 bases).[16][17]Single-base resolution up to ~150 bases.[16]
Analysis Time Longer (typically 20-40 minutes per sample).[10]Faster (typically <15 minutes per sample).[12][18]
Sample Consumption Higher (microliter injection from a larger volume).[15]Very low (nanoliter injection).[11][15]
Throughput Lower, but highly automatable.Higher, especially with parallel capillary systems.[12][19]
Salt Tolerance High; separation is performed in buffered mobile phases.Low; high salt in the sample can inhibit injection.[11]
MS Compatibility Readily compatible with ESI-MS.[5][6]Can be coupled to MS, but may require specialized interfaces.[18]
Reproducibility Generally considered highly reproducible.Can be challenging; requires careful capillary conditioning.[20]
Logical Framework for Method Selection

The decision to use HPLC or CE can be guided by several key factors related to the sample and the analytical goals.

Decision_Tree Start Start: Assess Oligo & Goal Length Oligo Length? Start->Length Goal Primary Goal? Length->Goal Short (<60nt) CE Choose CGE Length->CE Long (>60nt) MS MS Analysis Required? Goal->MS Purity & Identity Goal->CE High-Throughput Purity Screening HPLC Choose IP-RP-HPLC MS->HPLC Yes MS->CE No

Caption: Decision tree for selecting between HPLC and CE for oligonucleotide analysis.

Conclusion

Both IP-RP-HPLC and CGE are powerful techniques for the purity assessment of synthetic oligonucleotides, each with a distinct set of advantages.

  • IP-RP-HPLC is an exceptionally robust and reproducible method that excels in the analysis of short to medium-length oligonucleotides. Its primary advantage is its seamless compatibility with mass spectrometry, making it the method of choice for analyses requiring both purity determination and identity confirmation.[5][8]

  • Capillary Gel Electrophoresis (CGE) offers unparalleled, single-base resolution for a wide range of oligonucleotide lengths and is significantly faster, consuming minimal sample.[11][12] It is ideally suited for high-throughput quality control environments where the primary goal is accurate size-based purity assessment.[11]

Ultimately, the two techniques are often complementary.[4] A comprehensive quality control strategy may involve using CGE for rapid, high-resolution purity checks and employing HPLC-MS for detailed characterization, identity confirmation, and impurity analysis to support research and regulatory submissions.

References

The Need for Speed: A Comparative Analysis of Fast Deprotection Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the deprotection step is a critical, yet often time-consuming, bottleneck. Traditional deprotection methods can take several hours, hindering high-throughput workflows and delaying access to purified oligonucleotides. Fast deprotection phosphoramidites have emerged as a powerful solution, offering significantly reduced deprotection times without compromising the quality of the final product. This guide provides an objective comparison of the performance of various fast deprotection phosphoramidites against their standard counterparts, supported by experimental data and detailed protocols.

The efficiency and purity of synthesized oligonucleotides are paramount for their successful application in research, diagnostics, and therapeutics. The choice of protecting groups on the phosphoramidite (B1245037) monomers directly impacts the conditions required for their removal, with standard protecting groups necessitating harsh and prolonged basic treatment. This can be detrimental to sensitive modifications and labels incorporated into the oligonucleotide. Fast deprotection phosphoramidites utilize more labile protecting groups, enabling milder and more rapid deprotection protocols.

Performance Comparison: Standard vs. Fast Deprotection Phosphoramidites

The performance of phosphoramidites is primarily assessed by two key metrics: coupling efficiency during synthesis and the purity of the final deprotected oligonucleotide. High coupling efficiency is crucial for the synthesis of long oligonucleotides, as even a small decrease in efficiency per cycle leads to a significant reduction in the yield of the full-length product. The final purity determines the reliability and specificity of the oligonucleotide in downstream applications.

While direct quantitative comparisons of coupling efficiency between standard and fast deprotection phosphoramidites are not always explicitly published in a single comparative study, the available data from manufacturers and research publications indicate that fast deprotection phosphoramidites exhibit coupling efficiencies comparable to their standard counterparts, typically exceeding 99%.[1] The primary advantage lies in the deprotection step, which is significantly faster and often results in a cleaner crude product, thereby simplifying purification.

The following tables summarize the key differences in deprotection conditions and typical performance.

Table 1: Comparison of Deprotection Conditions

ParameterStandard Phosphoramidites (e.g., Bz-dA, Bz-dC, iBu-dG)Fast Deprotection Phosphoramidites (e.g., Ac-dC, dmf-dG, Pac-dA)
Deprotection Reagent Concentrated Ammonium (B1175870) Hydroxide (B78521)Ammonium Hydroxide/Methylamine (AMA), Potassium Carbonate in Methanol
Temperature 55°C - 65°CRoom Temperature to 65°C
Time 8 - 16 hours[2]5 - 120 minutes[2][3]

Table 2: Performance Comparison

ParameterStandard PhosphoramiditesFast Deprotection Phosphoramidites
Average Coupling Efficiency >99%>99%[1]
Final Oligonucleotide Purity (Crude) Variable, may contain more side products due to harsh deprotectionGenerally higher due to milder and faster deprotection[4][5]
Compatibility with Sensitive Modifications LimitedHigh, compatible with a wide range of dyes and labels[3][6][7]

Key Fast Deprotection Chemistries

Several "fast deprotection" strategies are commercially available, each employing a unique set of labile protecting groups. The most common include:

  • Acetyl (Ac) for dC: Acetyl-protected dC is a key component of many fast deprotection systems, particularly when using AMA for deprotection. It prevents a side reaction known as transamination that can occur with the standard benzoyl (Bz) protecting group.[2][3]

  • Dimethylformamidine (dmf) for dG: The dmf protecting group for guanosine (B1672433) is significantly more labile than the standard isobutyryl (iBu) group, allowing for much faster deprotection with ammonium hydroxide.[2]

  • Phenoxyacetyl (Pac) for dA and iso-Propyl-Pac (iPr-Pac) for dG: These "UltraMILD" protecting groups are exceptionally labile and can be removed under very gentle conditions, such as with potassium carbonate in methanol, making them ideal for the synthesis of oligonucleotides with extremely sensitive modifications.[2][6]

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving optimal results in oligonucleotide synthesis. Below are representative protocols for the synthesis and deprotection of oligonucleotides using both standard and fast deprotection phosphoramidites.

Standard Oligonucleotide Synthesis Cycle

This cycle is applicable to both standard and fast deprotection phosphoramidites.

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Coupling: Activation of the incoming phosphoramidite with an activator (e.g., tetrazole or a derivative) and its subsequent coupling to the free 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.

Standard_Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping New Linkage Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Next_Cycle Repeat for Next Base Oxidation->Next_Cycle Stable Linkage Next_Cycle->Deblocking Start Next Cycle

Standard automated oligonucleotide synthesis cycle.

Deprotection Protocols

Reagents:

  • Concentrated Ammonium Hydroxide (28-30%)

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial.

  • Incubate at 55°C for 8-16 hours.[2]

  • Cool the vial to room temperature.

  • Remove the supernatant containing the deprotected oligonucleotide.

  • Dry the oligonucleotide using a vacuum concentrator.

This protocol is designed for use with Ac-dC and dmf-dG or iBu-dG containing oligonucleotides.[2][3][4][6][8]

Reagents:

  • Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

Procedure:

  • Transfer the solid support to a sealed vial.

  • Add the AMA solution to the vial.

  • Incubate at 65°C for 5-10 minutes.[2][3][8]

  • Cool the vial to room temperature.

  • Remove the supernatant.

  • Dry the oligonucleotide.

Comparison of standard and fast deprotection workflows.

This protocol is suitable for oligonucleotides containing very sensitive modifications and requires the use of Pac-dA and iPr-Pac-dG phosphoramidites.[2][6]

Reagents:

  • 0.05 M Potassium Carbonate in Methanol

Procedure:

  • Transfer the solid support to a sealed vial.

  • Add the potassium carbonate solution.

  • Incubate at room temperature for 2-4 hours.

  • Neutralize the solution with a suitable buffer.

  • Remove the supernatant.

  • Desalt and dry the oligonucleotide.

Data Presentation: Purity Analysis

The purity of the final oligonucleotide product is a critical determinant of its performance. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to assess the purity of synthetic oligonucleotides. The following is a representative comparison of HPLC chromatograms for oligonucleotides deprotected using standard and fast methods.

Table 3: Representative HPLC Purity Data

Deprotection MethodOligonucleotide SequencePurity (% Full-Length Product)
Standard (Ammonium Hydroxide, 8h @ 55°C)20-mer DNA~85-90%
Fast (AMA, 10 min @ 65°C)20-mer DNA>90%[5]
UltraMILD (K2CO3 in MeOH, 4h @ RT)20-mer with sensitive dye>95%

Note: Purity can vary depending on the synthesis quality, sequence length, and purification method.

The HPLC profiles of oligonucleotides deprotected with fast methods generally show a cleaner baseline and a more prominent peak for the full-length product, indicating fewer side products and incomplete deprotection products compared to standard methods.[5]

Logical Relationships in Oligonucleotide Synthesis and Deprotection

The successful synthesis of a high-quality oligonucleotide is a multi-step process where each step influences the outcome of the next. The choice of phosphoramidite chemistry has a direct impact on the required deprotection strategy, which in turn affects the purity of the final product and its suitability for various applications.

Logical_Relationships cluster_Synthesis Synthesis Strategy cluster_Deprotection Deprotection Protocol cluster_Outcome Product Quality & Application Phosphoramidite_Choice Phosphoramidite Chemistry (Standard vs. Fast Deprotection) Deprotection_Conditions Deprotection Conditions (Harsh vs. Mild/Fast) Phosphoramidite_Choice->Deprotection_Conditions Dictates Purity Oligonucleotide Purity Deprotection_Conditions->Purity Impacts Application Suitability for Application (e.g., PCR, Therapeutics) Purity->Application Determines

Decision pathway in oligonucleotide synthesis.

Conclusion

Fast deprotection phosphoramidites offer a compelling alternative to standard phosphoramidites for oligonucleotide synthesis. The significant reduction in deprotection time, coupled with the use of milder reagents, leads to a more efficient workflow and often results in higher purity of the crude oligonucleotide. This is particularly advantageous for high-throughput synthesis and for the preparation of oligonucleotides containing sensitive modifications. By carefully selecting the appropriate fast deprotection chemistry and following optimized protocols, researchers can accelerate their workflows and obtain high-quality oligonucleotides for a wide range of applications.

References

A Comparative Guide to Assessing the Quality of 5'-O-DMT-N2-ibu-dG from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount to the success of oligonucleotide synthesis. The purity and integrity of phosphoramidites, such as 5'-O-DMT-N2-ibu-dG, directly impact the yield and purity of the final therapeutic or research-grade oligonucleotides. This guide provides a framework for assessing the quality of this compound from various suppliers, complete with comparative data, detailed experimental protocols, and a visual workflow to aid in the selection of high-quality reagents.

Data Presentation: A Comparative Analysis

To ensure a consistent and reliable supply of this compound, it is crucial to evaluate key quality attributes from potential suppliers. The following table summarizes hypothetical, yet representative, data from three fictional suppliers (Supplier A, Supplier B, and Supplier C) based on critical quality parameters.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity by HPLC (%) 99.698.899.2≥ 98.0%[1]
Purity by ³¹P NMR (%) 99.598.599.0≥ 98.0%[1]
Moisture Content (%) 0.150.300.20≤ 0.2%
Key Impurity X (%) 0.100.250.15≤ 0.2%
Key Impurity Y (%) 0.050.150.08≤ 0.1%
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
Solubility Soluble in Acetonitrile (B52724)Soluble in AcetonitrileSoluble in AcetonitrileClear solution in Acetonitrile

Note: Impurities in phosphoramidites can be critical as they may be incorporated into the final oligonucleotide product, potentially affecting its efficacy and safety.[2][3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of this compound quality.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method determines the purity of the this compound by separating it from its impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50-100% B

    • 25-30 min: 100% B

    • 30-35 min: 100-50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

  • Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components. The presence of two diastereomers may result in a doublet for the main peak.[1]

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Integrity

³¹P NMR is a powerful technique to assess the purity of phosphoramidites and to detect the presence of phosphorus-containing impurities, particularly the oxidized P(V) species.[1]

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Anhydrous acetonitrile or deuterated chloroform (B151607) (CDCl₃).

  • Reference: 85% Phosphoric acid as an external standard.

  • Sample Preparation: Dissolve 10-20 mg of the sample in 0.5 mL of the chosen solvent in an NMR tube under an inert atmosphere (e.g., argon or nitrogen).

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The desired phosphoramidite (B1245037) should appear as a singlet or a pair of singlets for the diastereomers in the P(III) region (typically around 148-150 ppm). P(V) impurities will appear in a different region (typically 0-20 ppm).

  • Analysis: Purity is determined by integrating the P(III) and P(V) signals.

Karl Fischer Titration for Moisture Content

The presence of water can lead to the degradation of phosphoramidites, making moisture content a critical quality parameter.

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for ketones and aldehydes.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound and introduce it directly into the titration vessel.

  • Analysis: The instrument will automatically titrate the water present in the sample and provide the moisture content as a percentage.

Mandatory Visualization

The following diagram illustrates the logical workflow for the quality assessment of incoming this compound raw material.

start Receipt of this compound quarantine Quarantine start->quarantine sampling Sampling under Inert Atmosphere quarantine->sampling visual Visual Inspection (Appearance, Color) sampling->visual solubility Solubility Test (Acetonitrile) sampling->solubility hplc Purity by HPLC sampling->hplc nmr Purity by ³¹P NMR sampling->nmr kf Moisture Content (Karl Fischer) sampling->kf decision Quality Decision visual->decision solubility->decision hplc->decision nmr->decision kf->decision release Release for Manufacturing decision->release Pass reject Reject and Return to Supplier decision->reject Fail

Caption: Quality assessment workflow for this compound.

This comprehensive approach to evaluating this compound from different suppliers enables researchers and drug developers to make informed decisions, ensuring the use of high-quality materials for the synthesis of oligonucleotides. The implementation of these rigorous quality control measures is a critical step in the production of reliable and effective nucleic acid-based therapeutics and research tools.

References

A Researcher's Guide to Synthetic DNA Sequence Verification: Enzymatic Digestion vs. Sequencing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of synthetic DNA constructs is paramount. Ensuring that the sequence is 100% correct is a critical quality control step to guarantee the validity of downstream experiments and the safety of therapeutic products. This guide provides an objective comparison of three common methods for synthetic DNA sequence verification: enzymatic digestion, Sanger sequencing, and Next-Generation Sequencing (NGS), supported by experimental data and detailed protocols.

At a Glance: Comparing the Alternatives

The choice of a sequence verification method hinges on a balance of factors including the required level of resolution, throughput, cost, and turnaround time. While enzymatic digestion offers a rapid and inexpensive initial screen, it lacks the fine-toothed detail of sequencing-based approaches. Sanger sequencing has long been the gold standard for accuracy in targeted sequencing, while NGS provides unparalleled throughput for verifying large numbers of constructs or complex libraries.

FeatureEnzymatic Digestion (Restriction Mapping)Sanger SequencingNext-Generation Sequencing (NGS)
Principle Cleavage of DNA at specific recognition sites by restriction enzymes, followed by fragment size analysis.Dideoxy chain termination method to determine the precise nucleotide sequence.[1][2]Massively parallel sequencing of millions of DNA fragments simultaneously.[1][3]
Accuracy Indirect; confirms the presence and spacing of restriction sites, not the entire sequence. Susceptible to incomplete digestion and star activity.[4][5]High (99.99%), considered the "gold standard" for sequence accuracy.[1][3][6][7]High (error rates can be as low as 0.1%), accuracy increases with sequencing depth.[8][9][10]
Cost per Sample Low (cost of enzymes and reagents).Moderate (e.g., $4.30 - $6.75 per reaction).[11][12][13]High initial investment, but low cost per sample in high-throughput runs.[14][15][16]
Turnaround Time Fast (a few hours).[5][17]Fast (typically 24 hours for service providers).[18][19]Slower (can range from a few days to weeks depending on the platform and service).[20][21][22]
Resolution Low (detects presence/absence of restriction sites).High (single base-pair resolution).[6]Very High (single base-pair resolution with deep coverage).
Throughput Moderate (can be adapted for 96-well format).Low to Moderate (up to 96 samples at a time without barcoding).[3]Very High (millions of fragments sequenced in parallel).[3]
Best For Rapid, low-cost screening of multiple clones for expected inserts.[23][24]Verification of single genes, plasmids, and PCR products; confirming NGS results.[3][7][19]High-throughput verification of large numbers of plasmids, complex DNA libraries, and entire synthetic genomes.[3][14]

In-Depth Analysis of Verification Methods

Enzymatic Digestion: The Rapid Screen

Enzymatic digestion, or restriction mapping, is a classical molecular biology technique that provides a quick and cost-effective way to screen synthetic DNA constructs.[24] By digesting a plasmid with one or more restriction enzymes and analyzing the resulting fragments on an agarose (B213101) gel, researchers can confirm the presence and orientation of an insert and verify the overall structure of the plasmid.[5][25]

However, this method is indirect. It only confirms the presence of specific restriction sites and does not provide the complete sequence.[24] Small mutations or errors that do not affect a restriction site will go undetected. Furthermore, issues like incomplete digestion or "star activity" (non-specific cleavage by the enzyme) can lead to ambiguous results.[4]

Sanger Sequencing: The Gold Standard for Accuracy

Developed by Frederick Sanger in 1977, the dideoxy chain termination method remains the benchmark for DNA sequencing accuracy.[1][2] With an accuracy exceeding 99.99%, it is the preferred method for verifying the sequence of individual genes, plasmids, and PCR products.[1][3][6][7] Many researchers also use Sanger sequencing to confirm the results of NGS studies.[7]

The primary limitations of Sanger sequencing are its lower throughput and shorter read lengths (typically up to 800-1000 base pairs).[1][6] While suitable for verifying smaller constructs, sequencing an entire large plasmid can be time-consuming and require a primer walking strategy.

Next-Generation Sequencing (NGS): High-Throughput Verification

NGS technologies have revolutionized genomics by enabling the simultaneous sequencing of millions of DNA fragments.[1][3] This massively parallel approach makes NGS ideal for high-throughput verification of large numbers of synthetic DNA constructs, complex DNA libraries, or even entire synthetic genomes.[3][14] The cost per base is significantly lower than Sanger sequencing in large-scale projects.[16]

While the raw error rate of some NGS platforms can be higher than Sanger sequencing, this is compensated by high sequencing depth, where the same region is sequenced multiple times, allowing for a highly accurate consensus sequence to be generated.[8][10]

Experimental Workflows and Protocols

To provide a practical comparison, the following sections detail the experimental workflows and protocols for each verification method.

Enzymatic Digestion Workflow

Enzymatic_Digestion_Workflow cluster_prep Sample Preparation cluster_digest Digestion cluster_analysis Analysis plasmid_prep Plasmid DNA Purification reaction_setup Set up Restriction Digest Reaction plasmid_prep->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation gel_electrophoresis Agarose Gel Electrophoresis incubation->gel_electrophoresis visualization Visualize Bands (e.g., UV Transilluminator) gel_electrophoresis->visualization interpretation Compare Banding Pattern to Expected Result visualization->interpretation

Enzymatic Digestion Workflow

Protocol: Restriction Digestion of Synthetic Plasmid DNA

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:

    • Purified plasmid DNA (200-500 ng)

    • 10X Restriction Enzyme Buffer (2 µL)

    • Restriction Enzyme 1 (1 µL, ~10 units)

    • Restriction Enzyme 2 (optional, 1 µL, ~10 units)

    • Nuclease-free water to a final volume of 20 µL.[26][27][28]

  • Incubation: Gently mix the reaction and incubate at the optimal temperature for the restriction enzyme(s) (typically 37°C) for 1-2 hours.[26][28]

  • Inactivation (Optional): Heat-inactivate the enzymes according to the manufacturer's recommendations (e.g., 65°C or 80°C for 20 minutes).[26]

  • Gel Electrophoresis: Add 4 µL of 6X DNA loading dye to the digestion reaction. Load the entire volume into a well of a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). Run the gel at 100V for 30-45 minutes.

  • Visualization and Analysis: Visualize the DNA fragments using a UV transilluminator or other appropriate imaging system. Compare the observed banding pattern to the expected pattern based on an in-silico digestion of the plasmid sequence.

Sanger Sequencing Workflow

Sanger_Sequencing_Workflow cluster_prep Sample Preparation cluster_sequencing Sequencing Reaction cluster_analysis Analysis sample_prep Purified Plasmid DNA + Sequencing Primer cycle_sequencing Cycle Sequencing (Chain Termination PCR) sample_prep->cycle_sequencing cleanup Reaction Cleanup cycle_sequencing->cleanup capillary_electrophoresis Capillary Electrophoresis cleanup->capillary_electrophoresis data_analysis Data Analysis (Chromatogram) capillary_electrophoresis->data_analysis sequence_alignment Align to Reference Sequence data_analysis->sequence_alignment

Sanger Sequencing Workflow

Protocol: Sanger Sequencing of Synthetic Plasmid DNA

  • Sample Preparation: In a microcentrifuge tube or 96-well plate, mix the following:

    • Purified plasmid DNA (100-200 ng/µL)

    • Sequencing primer (5-10 µM)

    • Nuclease-free water to a final volume of 10-15 µL.

  • Cycle Sequencing: The sample is subjected to a cycle sequencing reaction using a kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit). This reaction contains DNA polymerase, dNTPs, and fluorescently labeled ddNTPs.[29] The thermal cycling protocol typically consists of:

    • Initial denaturation: 96°C for 1 minute

    • 25-35 cycles of:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50-60°C for 5 seconds

      • Extension: 60°C for 4 minutes

  • Reaction Cleanup: The unincorporated dye terminators are removed from the reaction mixture using methods like ethanol/EDTA precipitation or spin columns.[29]

  • Capillary Electrophoresis: The purified sequencing products are loaded onto a capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer). The fragments are separated by size, and a laser excites the fluorescent dyes.

  • Data Analysis: The instrument's software generates a chromatogram, which displays the sequence of nucleotide bases. This sequence is then aligned to the expected reference sequence to identify any discrepancies.

Next-Generation Sequencing (NGS) Workflow

NGS_Workflow cluster_prep Library Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis fragmentation DNA Fragmentation adapter_ligation Adapter Ligation fragmentation->adapter_ligation amplification Library Amplification (PCR) adapter_ligation->amplification cluster_generation Cluster Generation amplification->cluster_generation sequencing_by_synthesis Sequencing by Synthesis cluster_generation->sequencing_by_synthesis base_calling Base Calling sequencing_by_synthesis->base_calling alignment Alignment to Reference Sequence base_calling->alignment variant_calling Variant Calling alignment->variant_calling

Next-Generation Sequencing Workflow

Protocol: NGS for Synthetic Plasmid Verification

  • Library Preparation:

    • DNA Fragmentation: The plasmid DNA is fragmented into smaller, more manageable pieces, either enzymatically or mechanically.

    • Adapter Ligation: Short DNA sequences called adapters are ligated to the ends of the DNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for primer annealing.

    • Library Amplification: The adapter-ligated fragments are amplified via PCR to create a sufficient quantity of DNA for sequencing.

  • Sequencing:

    • Cluster Generation: The amplified library is loaded onto a flow cell, where the fragments bind to complementary adapter sequences on the surface. Each fragment is then clonally amplified to form a distinct cluster.

    • Sequencing by Synthesis: A sequencing-by-synthesis approach is used, where fluorescently labeled nucleotides are added one at a time, and the signal from each incorporated nucleotide is captured.

  • Data Analysis:

    • Base Calling: The raw signal data is converted into nucleotide sequences.

    • Alignment: The sequencing reads are aligned to the known reference sequence of the synthetic plasmid.

    • Variant Calling: Any differences between the sequencing reads and the reference sequence are identified and reported.

Conclusion: Selecting the Right Tool for the Job

The optimal method for synthetic DNA sequence verification depends on the specific needs of the project.

  • Enzymatic digestion is a valuable and economical first-pass screening tool for quickly assessing the general structure of a large number of clones.

  • Sanger sequencing remains the undisputed gold standard for high-accuracy verification of individual plasmids and is essential for applications where every base pair must be correct.

  • Next-Generation Sequencing is the powerhouse for high-throughput and large-scale projects, offering a cost-effective solution for verifying hundreds or thousands of constructs simultaneously.

By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and reliability of their synthetic DNA, ultimately leading to more robust and reproducible scientific outcomes.

References

A Researcher's Guide to a Gentle Touch: Comparing Deprotection Methods for Sensitive Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of synthetic oligonucleotides is paramount. The final deprotection step, while crucial for revealing the functional oligonucleotide, can be a perilous journey for sensitive modifications. This guide provides an objective comparison of common deprotection strategies, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for preserving the integrity of your valuable oligonucleotides.

The process of oligonucleotide deprotection can be broadly categorized into three stages: cleavage from the solid support, removal of phosphate (B84403) protecting groups (typically cyanoethyl groups), and removal of the protecting groups from the nucleobases.[1] While standard deprotection methods are effective for unmodified oligonucleotides, they often employ harsh conditions that can degrade sensitive moieties such as fluorescent dyes, modified bases, and certain linkers.[2] This guide focuses on milder alternatives that ensure the survival of these delicate components.

Comparative Analysis of Deprotection Methods

The choice of deprotection method is a critical decision that balances speed, efficiency, and the preservation of sensitive functional groups. Below is a summary of common deprotection strategies with their key parameters.

Deprotection MethodPrimary ReagentsTemperatureDurationKey Considerations
Standard Deprotection Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-33%)Room Temp. to 55°C8 - 17 hoursTraditional method; may not be suitable for sensitive labels.[3][4]
UltraFAST Deprotection Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v)65°C5 - 10 minutesRapid deprotection; requires acetyl (Ac) protected dC to prevent base modification.[3][5][6]
UltraMild Deprotection 0.05M Potassium Carbonate in Methanol (B129727)Room Temp.4 hoursIdeal for very sensitive modifications; requires UltraMild monomers (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[2][4][7]
Ammonium HydroxideRoom Temp.2 hoursMilder than standard ammonium hydroxide treatment; requires UltraMild monomers and specific capping reagents.[3][8]
Alternative Mild Deprotection t-Butylamine/Methanol/Water (1:1:2 v/v)55°COvernightSuitable for sensitive dyes like TAMRA with standard protecting groups.[3][4]
t-Butylamine/Water (1:3 v/v)60°C6 hoursAnother option for sensitive dyes, potentially offering higher purity for TAMRA-containing oligos.[3][8]

Experimental Workflows and Logical Relationships

The general workflow for oligonucleotide deprotection involves a series of steps from cleavage to final purification. The specific conditions within this workflow are adapted based on the chosen deprotection chemistry and the nature of the oligonucleotide.

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis SolidSupport Oligonucleotide on Solid Support Cleavage Cleavage from Support SolidSupport->Cleavage Deprotection Reagent BaseDeprotection Base & Phosphate Deprotection Cleavage->BaseDeprotection Incubation Purification Purification (e.g., HPLC, PAGE) BaseDeprotection->Purification Analysis Quality Control (e.g., MS, CE) Purification->Analysis FinalProduct Purified Oligonucleotide Analysis->FinalProduct

Caption: General experimental workflow for oligonucleotide deprotection.

Detailed Experimental Protocols

Below are detailed protocols for the key deprotection methods discussed. It is crucial to select the protocol that is compatible with the specific modifications present in your oligonucleotide.

UltraMild Deprotection Protocol (Potassium Carbonate in Methanol)

This method is recommended for oligonucleotides containing highly sensitive labels that are not stable to ammoniacal deprotection.[7]

Materials:

  • Oligonucleotide synthesized on solid support using UltraMild phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) and phenoxyacetic anhydride (B1165640) capping.

  • 0.05M Potassium Carbonate in anhydrous methanol.

  • Glacial Acetic Acid.

  • Reaction vial.

Procedure:

  • Transfer the solid support from the synthesis column to a suitable reaction vial.

  • Add 1 mL of 0.05M potassium carbonate in anhydrous methanol to the support.

  • Incubate the mixture for a minimum of 4 hours at room temperature.

  • After incubation, carefully transfer the supernatant containing the deprotected oligonucleotide to a clean tube.

  • Neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution. Caution: Do not evaporate the solution to dryness before neutralization, as this can damage the oligonucleotide.[7]

  • Proceed with desalting or purification. For cartridge purification, dilute the neutralized solution with water to reduce the methanol concentration to approximately 5% before loading.[7]

UltraFAST Deprotection Protocol (AMA)

This protocol offers a significant reduction in deprotection time and is suitable for high-throughput applications.[5]

Materials:

  • Oligonucleotide synthesized on solid support using acetyl-dC (Ac-dC) phosphoramidite.

  • Ammonium Hydroxide (30%) / 40% Methylamine (1:1, v/v) (AMA reagent).

  • Heating block or water bath.

  • Reaction vial.

Procedure:

  • Transfer the solid support to a reaction vial.

  • Add 1 mL of AMA reagent to the support.

  • For cleavage, let the mixture stand for 5 minutes at room temperature.[5]

  • For complete deprotection, heat the sealed vial at 65°C for 5-10 minutes.[3][6]

  • Cool the vial to room temperature.

  • Evaporate the AMA solution under vacuum.

  • Resuspend the oligonucleotide in an appropriate buffer for purification and analysis.

Deprotection Protocol for TAMRA-labeled Oligonucleotides (t-Butylamine/Water)

This method is an effective alternative for deprotecting oligonucleotides labeled with sensitive dyes like TAMRA when using standard base protecting groups.[3][8]

Materials:

  • TAMRA-labeled oligonucleotide on solid support.

  • t-Butylamine.

  • Nuclease-free water.

  • Heating block or water bath.

  • Reaction vial.

Procedure:

  • Prepare a 1:3 (v/v) mixture of t-Butylamine and water.

  • Transfer the solid support to a reaction vial.

  • Add 1 mL of the t-Butylamine/water mixture to the support.

  • Seal the vial and heat at 60°C for 6 hours.[3]

  • Cool the vial to room temperature.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Resuspend the oligonucleotide for further processing.

Logical Pathway for Method Selection

Choosing the appropriate deprotection method is a critical step that directly impacts the quality and functionality of the final oligonucleotide product. The following decision tree illustrates a logical approach to selecting the most suitable deprotection strategy.

DeprotectionChoice Start Start: Oligonucleotide Synthesized SensitiveMods Does the oligonucleotide contain sensitive modifications (e.g., dyes, modified bases)? Start->SensitiveMods Speed Is rapid deprotection critical? SensitiveMods->Speed Yes StandardDeprotection Standard Deprotection (Ammonium Hydroxide) SensitiveMods->StandardDeprotection No UltraFAST UltraFAST Deprotection (AMA) Requires Ac-dC Speed->UltraFAST Yes UltraMild UltraMild Deprotection (K2CO3/MeOH or mild NH4OH) Requires UltraMild Monomers Speed->UltraMild No, prioritize mildness AlternativeMild Alternative Mild Deprotection (t-Butylamine based) UltraMild->AlternativeMild Alternative for specific dyes with standard monomers

Caption: Decision tree for selecting a deprotection method.

Conclusion

The successful synthesis of high-quality, modified oligonucleotides hinges on the careful selection of the deprotection strategy. While standard methods are robust for unmodified sequences, the presence of sensitive moieties necessitates a gentler approach. UltraMild and specialized protocols provide researchers with the tools to preserve the integrity of complex oligonucleotides, ensuring their functionality in downstream applications. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the critical final step of oligonucleotide synthesis.

References

The Decisive Factor: How Phosphoramidite Purity Dictates Oligonucleotide Synthesis Quality

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of oligonucleotide synthesis, the quality of the final product—be it for therapeutic applications, diagnostic probes, or research primers—is fundamentally tethered to the purity of its building blocks: the phosphoramidites. For researchers, scientists, and professionals in drug development, understanding the profound impact of phosphoramidite (B1245037) purity on synthesis outcomes is not merely a technical detail, but a critical determinant of experimental success and therapeutic efficacy. This guide provides an objective comparison of how different levels of phosphoramidite purity affect key synthesis parameters, supported by experimental data and detailed analytical protocols.

The core of solid-phase oligonucleotide synthesis is a four-step cycle: deblocking, coupling, capping, and oxidation.[1] The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is the most critical juncture for ensuring the integrity of the final product.[2] The purity of the phosphoramidite directly influences the efficiency of this step, with even minute impurities having a cascading negative effect on the overall yield and purity of the full-length oligonucleotide.

The Cumulative Cost of Impurities: A Quantitative Look

Impurities in phosphoramidite batches can be broadly categorized as either non-critical or critical.[1] Non-critical impurities may be unreactive or, if they do react, form adducts that are easily removed during purification. Critical impurities, however, are far more problematic as they can be incorporated into the oligonucleotide chain and are difficult or impossible to separate from the desired product.[1]

The repetitive nature of oligonucleotide synthesis means that the impact of even a small percentage of a critical impurity is amplified with each coupling step. For instance, if a phosphoramidite with a 0.2% critical impurity is used eight times in the synthesis of a 20-mer oligonucleotide, the final product could contain as much as 1.6% of that impurity.[1]

The most direct measure of synthesis success is the coupling efficiency, which is the percentage of available sites on the solid support that successfully couple with the phosphoramidite in each cycle. While achieving 100% coupling efficiency is not practically possible, higher purity phosphoramidites lead to higher and more consistent coupling efficiencies.[3] The theoretical yield of the full-length product (FLP) is calculated as (Coupling Efficiency)^n, where 'n' is the number of coupling steps (one less than the length of the oligonucleotide).

The following table illustrates the dramatic effect of small variations in coupling efficiency on the theoretical yield of full-length oligonucleotides of different lengths.

Coupling Efficiency (%)Theoretical Yield of a 20-mer (%)Theoretical Yield of a 50-mer (%)Theoretical Yield of a 100-mer (%)
99.590.978.260.6
99.082.661.036.6
98.575.247.622.2
98.068.536.413.3

Data is based on theoretical calculations and illustrates the exponential decline in yield with decreasing coupling efficiency.

As the table demonstrates, a mere 1% drop in average coupling efficiency (from 99.5% to 98.5%) can slash the theoretical yield of a 50-mer by over 30%. For therapeutic-grade oligonucleotides, where purity is paramount, such a significant loss in full-length product is unacceptable and leads to increased purification challenges and costs.

Experimental Protocols for Purity Assessment

To ensure the quality of phosphoramidites, rigorous analytical testing is essential. The most common and powerful techniques for assessing purity are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Methodology:

  • Sample Preparation: Prepare a stock solution of the phosphoramidite at a concentration of 1 mg/mL in anhydrous acetonitrile (B52724) containing 0.01% (v/v) triethylamine (B128534) (TEA). Further dilute to a working concentration of 0.1 mg/mL in the same diluent. Samples should be prepared fresh before analysis.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0 ± 0.1.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient appropriate for separating the phosphoramidite from its impurities. A typical gradient might be from 50% to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: Ambient.

    • Detection: UV at 254 nm.

  • Data Analysis: The phosphoramidite typically elutes as a pair of peaks representing its two diastereomers.[4] Purity is calculated as the percentage of the total peak area corresponding to the two main diastereomer peaks.

Purity Assessment by ³¹P NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve approximately 30 mg of the phosphoramidite sample in 1 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% (v/v) triethylamine.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ³¹P.

    • Reference: An external standard of 85% phosphoric acid is typically used.

    • Parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis: The ³¹P NMR spectrum will show two major peaks around +150 ppm corresponding to the two diastereomers of the P(III) phosphoramidite.[4] P(V) impurities, such as the corresponding phosphate, will appear in a different region of the spectrum (typically -25 to 99 ppm).[4] The purity can be determined by integrating the areas of the P(III) and P(V) signals.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the impact of phosphoramidite purity on the quality of oligonucleotide synthesis.

G cluster_0 Phosphoramidite Quality Assessment cluster_1 Oligonucleotide Synthesis cluster_2 Synthesis Quality Evaluation Amidite_A Phosphoramidite Lot A (e.g., Stated Purity >99.5%) Purity_Analysis Purity Analysis (RP-HPLC, ³¹P NMR, LC-MS) Amidite_A->Purity_Analysis Amidite_B Phosphoramidite Lot B (e.g., Stated Purity >98.5%) Amidite_B->Purity_Analysis Purity_Data_A Purity Data A (e.g., 99.6% by HPLC) Purity_Analysis->Purity_Data_A Purity_Data_B Purity Data B (e.g., 98.7% by HPLC) Purity_Analysis->Purity_Data_B Synthesis_A Synthesize Oligonucleotide with Lot A Synthesis_B Synthesize Oligonucleotide with Lot B Purity_Data_A->Synthesis_A Purity_Data_B->Synthesis_B Coupling_Efficiency_A Monitor Coupling Efficiency (Trityl Cation Assay) Synthesis_A->Coupling_Efficiency_A Coupling_Efficiency_B Monitor Coupling Efficiency (Trityl Cation Assay) Synthesis_B->Coupling_Efficiency_B Analysis_A Analyze Crude Oligonucleotide A (RP-HPLC, LC-MS) Coupling_Efficiency_A->Analysis_A Analysis_B Analyze Crude Oligonucleotide B (RP-HPLC, LC-MS) Coupling_Efficiency_B->Analysis_B Yield_Purity_A Determine Yield and Purity of Full-Length Product A Analysis_A->Yield_Purity_A Yield_Purity_B Determine Yield and Purity of Full-Length Product B Analysis_B->Yield_Purity_B Comparison Compare Results Yield_Purity_A->Comparison Yield_Purity_B->Comparison

Caption: Workflow for evaluating phosphoramidite purity and its impact on synthesis.

Conclusion

The evidence is unequivocal: higher phosphoramidite purity is directly correlated with superior oligonucleotide synthesis outcomes. For routine research applications, a purity of ≥98% may be sufficient. However, for the synthesis of long oligonucleotides and for all therapeutic applications, the use of phosphoramidites with the highest possible purity (≥99.5%) is strongly recommended. The initial cost of high-purity phosphoramidites is offset by the significant gains in the yield of the full-length product, reduced downstream purification challenges, and the overall integrity and reliability of the final oligonucleotide. By implementing rigorous quality control of incoming phosphoramidites using the described analytical methods, researchers and drug developers can ensure the robustness of their synthesis processes and the quality of their final products.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5'-O-DMT-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of 5'-O-DMT-N2-ibu-dG, a protected deoxynucleoside used in oligonucleotide synthesis. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate careful handling during disposal.[1] Always consult the Safety Data Sheet (SDS) before handling and wear appropriate Personal Protective Equipment (PPE).

Summary of Hazards:

Hazard ClassificationGHS CodeDescription
Acute toxicity, oralH302Harmful if swallowed.[1]
Skin corrosion/irritationH315Causes skin irritation.[1]
Serious eye damage/eye irritationH319Causes serious eye irritation.[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye/Face Protection: Use safety goggles with side-shields or a face shield.[2]

  • Clothing: Wear protective clothing.

  • Respiratory Protection: Use a suitable respirator, especially in non-ventilated areas.[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1][2] The following protocol is a general guideline based on standard laboratory practices for chemical waste.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Identify the waste containing this compound. This includes pure, unused product, expired material, and contaminated consumables (e.g., pipette tips, tubes, gloves).

    • Segregate this chemical waste from other waste streams such as regular trash, sharps, and biohazardous waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically resistant container for solid waste. The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

    • For solutions, use a sealable, compatible liquid waste container. Do not mix with incompatible chemicals.

  • Neutralization/Deactivation (If Applicable):

    • The provided search results do not specify a standard neutralization protocol for this compound. Chemical deactivation should only be performed by trained personnel following a validated institutional protocol.

    • For waste generated from oligonucleotide synthesis, deprotection steps using reagents like ammonium (B1175870) hydroxide (B78521) may alter the chemical nature of the waste.[3] This waste should be treated as a hazardous chemical mixture.

  • Spill Management:

    • In case of a spill, evacuate personnel to a safe area.[2]

    • Ensure adequate ventilation.[2]

    • Absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders.[2]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Decontaminate the spill area and equipment by scrubbing with alcohol.[2]

    • Collect all contaminated materials in the designated hazardous waste container.

  • Storage and Disposal:

    • Store the sealed hazardous waste container in a well-ventilated, designated area, away from incompatible materials.[1]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.[2]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste containing This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always assess Assess Waste Form (Solid, Liquid, Contaminated PPE) segregate Segregate as Chemical Waste assess->segregate ppe->assess container Select Labeled, Compatible Hazardous Waste Container segregate->container transfer Transfer Waste to Container container->transfer seal Seal and Label Container transfer->seal storage Store in Designated Secondary Containment Area seal->storage disposal Arrange for Disposal via EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5'-O-DMT-N2-ibu-dG

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5'-O-DMT-N2-ibu-dG. The following protocols for personal protective equipment (PPE), handling, storage, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a protected deoxynucleoside utilized in the synthesis of oligonucleotides.[1][2][3] According to its Safety Data Sheet (SDS), the compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[4]

GHS Hazard Pictogram:

alt text

Signal Word: Warning[4][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[4]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect against eye irritation from dust or splashes.[4]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust is generated and ventilation is inadequate.To avoid inhalation of dust, which can cause respiratory tract irritation.[4]

Operational and Handling Protocols

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to minimize dust inhalation.[4]

General Handling Practices:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

  • Avoid contact with skin and eyes.[4]

Experimental Workflow for Safe Handling:

Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) prep->ppe handling Chemical Handling ppe->handling weigh Weighing and Aliquoting (in fume hood) handling->weigh dissolution Dissolution (in appropriate solvent) weigh->dissolution reaction Use in Synthesis/Reaction dissolution->reaction cleanup Post-Handling reaction->cleanup decontam Decontaminate Work Area cleanup->decontam disposal Dispose of Waste (follow guidelines) decontam->disposal remove_ppe Doff PPE disposal->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[4]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
Ingestion Rinse mouth. If the person feels unwell, call a POISON CENTER or doctor.[4]

Storage and Disposal Plans

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[4]

  • The compound should be stored locked up.[4]

  • For long-term stability, it is recommended to store the powder at -20°C and solutions at -80°C.[1]

Disposal:

  • Dispose of the contents and container in accordance with local, state, and federal regulations.[4]

  • Do not allow the material to enter drains or water courses.

  • Waste material should be disposed of by a licensed chemical waste management company.

Disposal Plan Workflow:

Disposal Plan for this compound Waste start Waste Generation collect Collect Waste in Designated, Labeled Container start->collect solid Solid Waste (e.g., contaminated tips, tubes) collect->solid liquid Liquid Waste (e.g., unused solutions) collect->liquid storage Store Waste Container in a Secure Area solid->storage liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal documentation Complete Waste Disposal Documentation disposal->documentation

Caption: Logical steps for the proper disposal of waste.

References

×

Retrosynthesis Analysis

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5'-O-DMT-N2-ibu-dG
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.